6-Chloro-5-iodopyridin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQCXIAUNZHCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743740 | |
| Record name | 6-Chloro-5-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221398-11-3 | |
| Record name | 6-Chloro-5-iodopyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloro-5-iodopyridin-2-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Chloro-5-iodopyridin-2-amine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with advanced heterocyclic building blocks. We will delve into the core chemical properties, reactivity, synthesis, and applications of this compound, a highly functionalized pyridine derivative pivotal for modern medicinal chemistry. The insights provided herein are grounded in established chemical principles to empower rational experimental design and accelerate discovery programs.
Core Physicochemical & Structural Properties
This compound is a halogenated pyridine derivative featuring a unique substitution pattern that makes it a valuable intermediate in organic synthesis. Its structural and chemical identifiers are fundamental for its use in a laboratory setting.
The molecule's identity is unequivocally established by its CAS number: 1221398-11-3.[1][2][3] It is also known by synonyms such as 2-Amino-6-chloro-5-iodopyridine and 6-chloro-5-iodo-2-aminopyridine.[1][3] A summary of its core properties is presented below.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 1221398-11-3 | [1][2][3] |
| Molecular Formula | C₅H₄ClIN₂ | [1][2][3] |
| Molecular Weight | 254.46 g/mol | [1][2][3] |
| Melting Point | 152 - 156 °C | [4] |
| Boiling Point | 340.4 ± 42.0 °C (Predicted) | [1][3] |
| Density | 2.139 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | 1.12 ± 0.10 (Predicted) | [1][3] |
| XLogP3 | 2.503 | [1] |
| Solubility | Practically insoluble in water; Very soluble in DMF; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform. | [4] |
Spectroscopic Profile (Predicted)
While experimental spectra for this specific molecule are not widely published, a predicted spectroscopic profile can be extrapolated from its structure and data from analogous compounds. This information is critical for reaction monitoring and structural confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electronic effects of the three substituents.
-
¹³C NMR: The carbon NMR would display five signals for the five carbon atoms of the pyridine ring, with their chemical shifts dictated by the attached functional groups.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M+) and isotopic patterns corresponding to the presence of chlorine (³⁵Cl/³⁷Cl) and iodine.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amine, C=C and C=N stretching of the pyridine ring, and C-Cl and C-I stretching vibrations.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is dictated by the electronic interplay of its substituents and the inherent properties of the pyridine ring. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SₙAr), especially at the 2- and 6-positions.[5]
Key Reactivity Centers:
-
C6-Cl (Chloro Group): The chlorine atom at the 6-position is ortho to the ring nitrogen. This position is highly activated for SₙAr reactions. The nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate, facilitating the displacement of the chloride by various nucleophiles.[5] This makes it a prime site for introducing new functionalities.
-
C5-I (Iodo Group): The iodine atom at the 5-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The C-I bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition in catalytic cycles like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5]
-
C2-NH₂ (Amino Group): The amino group is a nucleophile and can undergo reactions such as acylation, alkylation, or diazotization. It is also an electron-donating group, which modulates the overall reactivity of the pyridine ring.
This differential reactivity allows for selective, stepwise functionalization of the pyridine core, a highly desirable attribute in complex molecule synthesis.
Caption: Reactivity map of this compound.
Synthetic & Experimental Protocols
The following protocols are standardized methodologies that serve as a robust starting point for the synthesis and subsequent derivatization of the title compound.
Proposed Synthesis of this compound
This procedure is based on the direct iodination of a commercially available precursor, a common strategy for synthesizing iodo-pyridines.[6]
Workflow Diagram: Synthesis
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2-amino-6-chloropyridine (1.0 equiv.).
-
Solvent & Reagent Addition: Add glacial acetic acid as the solvent. Add iodine monochloride (ICl, 1.1 equiv.) dropwise to the stirred solution.[6]
-
Reaction: Heat the reaction mixture to 70°C and stir for 16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Workup: After completion, cool the mixture to room temperature. Carefully quench the reaction by the slow, portion-wise addition of a saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH is neutral or slightly basic.[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the resulting crude solid by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the pure this compound.[6]
Representative Application: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the utility of the C-I bond for forming a C-C bond, a cornerstone reaction in drug development.
Workflow Diagram: Suzuki-Miyaura Coupling
Sources
An In-depth Technical Guide to 6-Chloro-5-iodopyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Chloro-5-iodopyridin-2-amine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, halogenated heterocyclic compounds have emerged as particularly valuable scaffolds. This guide focuses on a key exemplar of this class: this compound. Its unique trifunctionalized pyridine core, featuring an amino group, a chloro substituent, and an iodo substituent, offers a versatile platform for the synthesis of complex molecular architectures. The distinct electronic properties and orthogonal reactivity of these functional groups make it a coveted intermediate in the construction of targeted therapies, particularly in the realm of kinase inhibitors. This document provides a comprehensive technical overview of its synthesis, characterization, and strategic applications, grounded in established scientific principles and field-proven insights.
Chemical Identifier:
-
CAS Number: 1221398-11-3[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is critical for its effective handling, storage, and application in synthetic workflows. The table below summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₅H₄ClIN₂ | [1] |
| Molecular Weight | 254.46 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline solid | Typical for this class of compounds |
| Solubility | Slightly soluble in water (1.8 g/L at 25 °C, calculated) | [1] |
| Density | 2.139 ± 0.06 g/cm³ (calculated) | [1] |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the substitution pattern on the pyridine ring. The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants providing unambiguous evidence of their positions. The ¹³C NMR spectrum will show characteristic signals for the five carbon atoms of the pyridine ring, with the carbons attached to the halogens and the amino group exhibiting distinct chemical shifts.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic distribution pattern characteristic of a compound containing both chlorine and iodine.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the amino group (N-H stretching) and the aromatic ring.
Synthesis of this compound: A Detailed Protocol and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved through the direct iodination of the readily available starting material, 2-amino-6-chloropyridine. This electrophilic aromatic substitution is a cornerstone of heterocyclic chemistry.
Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
This protocol is adapted from established procedures for the iodination of aminopyridines.[2][3][4]
Materials:
-
2-Amino-6-chloropyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-6-chloropyridine (1.0 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred solution, add N-iodosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine. Subsequently, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a suitable gradient of hexanes and ethyl acetate to afford pure this compound.
Causality Behind Experimental Choices:
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a preferred iodinating agent due to its ease of handling as a solid and its ability to generate a potent electrophilic iodine species ("I+") under mild conditions.[3][4] The use of an acid catalyst, such as trifluoroacetic acid, can further enhance the reactivity of NIS, particularly for less activated aromatic systems.[2]
-
Solvent Selection: Acetonitrile is a common solvent for this type of reaction as it is polar enough to dissolve the starting materials and reagents but is relatively unreactive.
-
Work-up Procedure: The sodium thiosulfate wash is crucial for removing any residual iodine, which can interfere with purification and subsequent reactions.
-
Purification Method: Column chromatography is the standard method for purifying organic compounds of this nature, allowing for the separation of the desired product from any unreacted starting material, byproducts, or succinimide.
Applications in Drug Discovery: A Versatile Building Block for Kinase Inhibitors
The trifunctional nature of this compound provides medicinal chemists with a powerful tool for generating diverse libraries of compounds for high-throughput screening and lead optimization. The chloro and iodo substituents serve as orthogonal handles for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Strategic Utility in Kinase Inhibitor Design:
The 2-aminopyridine moiety is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. This structural element can form key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent enzyme inhibition. The chloro and iodo groups at the 5- and 6-positions allow for the introduction of various substituents that can probe and occupy adjacent hydrophobic pockets within the ATP-binding site, thereby enhancing both potency and selectivity.
Illustrative Application: Synthesis of a Kinase Inhibitor Scaffold
The following workflow illustrates how this compound can be utilized in a Suzuki-Miyaura coupling reaction to generate a core scaffold for a kinase inhibitor.
Caption: Application of this compound in kinase inhibitor synthesis.
The chloro and iodo groups exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. Generally, the C-I bond is more reactive than the C-Cl bond, enabling a stepwise introduction of different aryl or alkyl groups. This sequential approach is highly valuable for building molecular complexity in a controlled manner.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its trifunctionalized core provides a robust and versatile platform for the synthesis of complex and biologically active molecules. The well-defined and reliable methods for its synthesis, coupled with the orthogonal reactivity of its halogen substituents, make it an invaluable tool for medicinal chemists. As the demand for novel and selective kinase inhibitors continues to grow, the importance of building blocks like this compound in the development of next-generation therapeutics is poised to increase even further.
References
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- Supporting Information - The Royal Society of Chemistry. (n.d.).
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- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2025). ResearchGate.
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- Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. (2025). ResearchGate.
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An In-depth Technical Guide to 6-Chloro-5-iodopyridin-2-amine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 6-chloro-5-iodopyridin-2-amine, a halogenated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and drug development. While direct experimental literature on this specific molecule is sparse, this document leverages established principles of heterocyclic chemistry and extensive data from closely related analogues to present a robust profile of its synthesis, predicted spectroscopic characteristics, and potential applications. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to incorporate this promising scaffold into their research endeavors.
Introduction: The Strategic Value of Substituted 2-Aminopyridines
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, serving as a cornerstone in the synthesis of a diverse array of biologically active molecules.[1] Its unique electronic properties and ability to participate in various chemical transformations make it an ideal starting point for the development of novel therapeutics. The introduction of halogen substituents, such as chlorine and iodine, at specific positions on the pyridine ring further enhances its utility by providing orthogonal handles for cross-coupling reactions, thereby enabling the rapid generation of molecular complexity.
This compound (CAS No. 1221398-11-3) is a trifunctionalized pyridine derivative that offers three distinct points for chemical modification: the amino group, the chloro group, and the iodo group.[2][3] This strategic arrangement of functional groups allows for a high degree of control over subsequent chemical transformations, making it a highly valuable, albeit under-characterized, building block for the synthesis of complex molecular architectures.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound provide a baseline for its handling and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1221398-11-3 | [2][3] |
| Molecular Formula | C₅H₄ClIN₂ | [2][3] |
| Molecular Weight | 254.46 g/mol | [2][3] |
| Predicted Density | 2.139 ± 0.06 g/cm³ | [2] |
| Predicted Boiling Point | 340.4 ± 42.0 °C | [2] |
Below is a diagram illustrating the molecular structure of this compound.
Caption: Proposed Synthesis Workflow for this compound.
Step-by-Step Experimental Procedure
Materials:
-
2-Amino-6-chloropyridine
-
Iodine monochloride (ICl)
-
Glacial acetic acid
-
Sodium bisulfite
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-chloropyridine (1.0 eq.) in glacial acetic acid.
-
Addition of Iodinating Agent: To the stirred solution, add a solution of iodine monochloride (1.1 eq.) in glacial acetic acid dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a saturated solution of sodium bisulfite to quench any unreacted iodine.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid until the evolution of CO₂ ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.
Predicted Spectroscopic Characterization
The definitive structural confirmation of this compound would rely on a combination of spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are predicted. [4][5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
| Predicted Chemical Shift (δ) | Multiplicity | Assignment |
| ~7.8-8.0 ppm | Doublet | H-3 |
| ~6.5-6.7 ppm | Doublet | H-4 |
| ~4.5-5.5 ppm | Broad Singlet | -NH₂ |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted Chemical Shift (δ) | Assignment |
| ~158-160 ppm | C-2 |
| ~150-152 ppm | C-6 |
| ~145-147 ppm | C-4 |
| ~110-112 ppm | C-3 |
| ~85-90 ppm | C-5 |
Infrared (IR) Spectroscopy
Key IR absorption bands are expected to confirm the presence of the amino group and the aromatic ring.
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3500 cm⁻¹ | N-H stretching (amine) |
| 1600-1620 cm⁻¹ | N-H bending (amine) |
| 1450-1580 cm⁻¹ | C=C and C=N stretching (aromatic ring) |
| 1000-1100 cm⁻¹ | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide fragmentation patterns characteristic of the molecule's structure. The presence of chlorine and iodine will result in a distinctive isotopic pattern for the molecular ion peak.
Predicted Reactivity and Applications in Drug Discovery
The trifunctional nature of this compound makes it a highly attractive building block for the synthesis of complex molecules, particularly in the context of drug discovery. The differential reactivity of the chloro and iodo substituents allows for selective functionalization through various cross-coupling reactions.
Reactivity in Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: The iodo group at the 5-position is expected to be more reactive towards palladium-catalyzed Suzuki-Miyaura coupling than the chloro group at the 6-position. This allows for the selective introduction of aryl or heteroaryl groups at the C-5 position.
-
Buchwald-Hartwig Amination: The chloro group at the 6-position, being ortho to the pyridine nitrogen, is activated towards nucleophilic aromatic substitution and can readily participate in Buchwald-Hartwig amination reactions to introduce a variety of nitrogen-containing functional groups.
-
Sonogashira Coupling: The iodo group can also be utilized in Sonogashira coupling reactions to introduce alkyne moieties.
The following diagram illustrates the potential of this compound in a sequential cross-coupling strategy.
Caption: Sequential Cross-Coupling Strategy.
Potential as a Pharmacophore
The substituted 2-aminopyridine scaffold is a key component of numerous approved drugs and clinical candidates. Its ability to form critical hydrogen bonding interactions with biological targets is a key reason for its prevalence in drug design. By using this compound as a starting material, researchers can rapidly access libraries of novel compounds for screening against a wide range of therapeutic targets, including kinases, proteases, and G-protein coupled receptors. [7][8][9]
Conclusion
This compound represents a promising yet underexplored building block for synthetic and medicinal chemistry. Its trifunctional nature provides a versatile platform for the construction of complex molecular architectures through selective and sequential chemical transformations. While direct experimental data for this compound is limited, this guide provides a comprehensive and scientifically grounded overview of its predicted properties, a robust synthesis protocol, and its potential applications in drug discovery. It is anticipated that this guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and utility of this intriguing molecule.
References
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An In-depth Technical Guide to the Synthesis of 6-Chloro-5-iodopyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 6-Chloro-5-iodopyridin-2-amine, a key building block in modern medicinal chemistry and drug development. The document elucidates the core chemical principles, step-by-step experimental protocols, and the underlying mechanistic rationale for the regioselective iodination of 2-amino-6-chloropyridine. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights to ensure reproducible and efficient synthesis.
Introduction: The Significance of this compound
Substituted pyridines are privileged scaffolds in a vast array of pharmaceuticals and agrochemicals. Among them, this compound (CAS No. 1221398-11-3) has emerged as a critical intermediate.[1][2][3] Its unique trifunctionalized structure, featuring an amino group, a chloro substituent, and an iodo moiety, offers multiple points for diversification through various cross-coupling reactions. This versatility makes it an invaluable precursor for the synthesis of complex molecular architectures with potential therapeutic applications.
The strategic placement of the iodine atom at the 5-position is particularly noteworthy. It allows for subsequent modifications via reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of a wide range of functional groups. The chloro and amino groups also provide additional handles for further chemical transformations, making this molecule a highly sought-after building block in combinatorial chemistry and lead optimization campaigns.
The Synthetic Pathway: A Mechanistic Approach
The most direct and efficient route to this compound involves the electrophilic iodination of the readily available starting material, 2-amino-6-chloropyridine.[4][5][6] The key to a successful synthesis lies in controlling the regioselectivity of the iodination reaction.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to 2-amino-6-chloropyridine as the immediate precursor. The carbon-iodine bond can be formed through an electrophilic aromatic substitution reaction.
Caption: Retrosynthetic analysis of this compound.
The Role of the Amino Group in Directing Iodination
The amino group at the 2-position of the pyridine ring is a potent activating group for electrophilic aromatic substitution. It directs incoming electrophiles to the ortho (3-position) and para (5-position) positions. Due to the steric hindrance from the adjacent amino group and the electronic influence of the ring nitrogen, the 5-position is generally favored for substitution.
Choice of Iodinating Agent: N-Iodosuccinimide (NIS)
Several reagents can be employed for iodination; however, N-Iodosuccinimide (NIS) is the preferred choice for this transformation.[7]
Advantages of NIS:
-
Mild Reaction Conditions: NIS allows the reaction to proceed under gentle conditions, which is crucial for preserving the sensitive functional groups on the pyridine ring.
-
High Regioselectivity: It offers excellent control over the position of iodination, minimizing the formation of undesired isomers.
-
Ease of Handling: As a stable, crystalline solid, NIS is easier and safer to handle compared to molecular iodine or iodine monochloride.
-
Improved Yields and Purity: The selective nature of NIS often leads to higher yields of the desired product with fewer impurities, simplifying the purification process.
Reaction Mechanism
The iodination of 2-amino-6-chloropyridine with NIS is believed to proceed through a Brønsted-base catalyzed mechanism.[8][9] The reaction involves the formation of a Wheland intermediate, which is a resonance-stabilized carbocation. The rate-determining step is the deprotonation of this intermediate to restore aromaticity.
Caption: Proposed mechanism for the iodination of 2-amino-6-chloropyridine.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Amino-6-chloropyridine | ≥97% | Sigma-Aldrich, etc.[5][6] |
| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich, etc. |
| Acetonitrile (MeCN) | Anhydrous | Standard Supplier |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | Prepared in-house | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Standard Supplier |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-chloropyridine (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per gram of starting material).
-
Addition of NIS: In a single portion, add N-Iodosuccinimide (1.1 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Workup:
-
Dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Data and Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₅H₄ClIN₂[1][2] |
| Molecular Weight | 254.46 g/mol [1][2] |
| Appearance | White to off-white solid[3] |
| Melting Point | 152-156 °C[3] |
Expected Spectroscopic Data:
-
¹H NMR: Characteristic signals for the aromatic protons and the amine protons.
-
¹³C NMR: Resonances corresponding to the five carbon atoms of the pyridine ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated exact mass (253.91077)[2][3].
Safety Considerations
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The reaction should be performed in a well-ventilated fume hood.
-
Halogenated compounds and organic solvents should be handled with care and disposed of according to institutional guidelines.
Conclusion
The synthesis of this compound via the regioselective iodination of 2-amino-6-chloropyridine with N-Iodosuccinimide is a reliable and efficient method. This guide provides a robust framework for its preparation, grounded in a solid understanding of the reaction mechanism and practical experimental considerations. The resulting product is a versatile intermediate poised for further elaboration in the pursuit of novel chemical entities for drug discovery and development.
References
- Semantic Scholar. (2000). Synthesis of 2-amino-6-chloropyridine.
- ACS Publications. (2015). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides.
- Journal of the American Chemical Society. (2016). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study.
- Pharmaffiliates. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
- Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS).
- ChemRxiv. (2023). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually.
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An In-depth Technical Guide to 6-Chloro-5-iodopyridin-2-amine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the design of novel therapeutics, owing to its presence in a vast array of biologically active molecules. The strategic introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 6-Chloro-5-iodopyridin-2-amine is a trifunctional heterocyclic building block of significant interest in medicinal chemistry. Its unique substitution pattern, featuring an amino group and two different halogen atoms at positions amenable to selective functionalization, makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors.[1] This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this compound, offering insights for its effective application in drug discovery programs.
Nomenclature and Physicochemical Properties
The correct and unambiguous naming of chemical compounds is paramount for effective scientific communication. Based on the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is This compound .
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1221398-11-3 | [2] |
| Molecular Formula | C₅H₄ClIN₂ | [2] |
| Molecular Weight | 254.46 g/mol | [2] |
| Appearance | Expected to be a solid | - |
| Density (Predicted) | 2.139 ± 0.06 g/cm³ | |
| Boiling Point (Predicted) | 340.4 ± 42.0 °C | |
| pKa (Predicted) | 1.12 ± 0.10 |
Synthesis of this compound
Proposed Synthetic Protocol: Iodination of 6-Chloro-2-aminopyridine
This protocol is based on analogous iodination reactions of aminopyridines.
Materials:
-
6-Chloro-2-aminopyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Experimental Procedure:
-
To a solution of 6-chloro-2-aminopyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature with stirring.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, its expected spectroscopic features can be predicted based on the analysis of closely related isomers and the known effects of its functional groups.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Two aromatic protons appearing as doublets in the aromatic region (δ 6.5-8.0 ppm). A broad singlet for the amino (-NH₂) protons. |
| ¹³C NMR | Five distinct signals in the aromatic region (δ 100-160 ppm). The carbon bearing the iodine will be shifted upfield compared to the others. |
| IR (cm⁻¹) | N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). C=C and C=N stretching vibrations for the pyridine ring (around 1400-1600 cm⁻¹). C-Cl and C-I stretching vibrations in the fingerprint region. |
| Mass Spec. | A molecular ion peak [M]⁺ corresponding to the calculated molecular weight (254.46 g/mol ), with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ with ~33% intensity of [M]⁺). |
Reactivity and Synthetic Applications in Drug Discovery
The synthetic utility of this compound lies in the differential reactivity of its halogen atoms and the presence of a nucleophilic amino group. This allows for a variety of selective chemical transformations, making it a valuable building block for creating libraries of complex molecules.
Cross-Coupling Reactions
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for selective functionalization at the 5-position of the pyridine ring, while leaving the chlorine atom at the 6-position available for subsequent transformations.
Caption: Key cross-coupling reactions involving this compound.
Application in Kinase Inhibitor Synthesis
The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, as it can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[3] this compound serves as a versatile starting material for the synthesis of various kinase inhibitors. For instance, the 5-iodo group can be used as a handle for introducing larger aromatic or heteroaromatic fragments via Suzuki coupling, which can occupy the hydrophobic pocket of the kinase. The 6-chloro substituent can be subsequently displaced by another nucleophile in a Buchwald-Hartwig amination or a nucleophilic aromatic substitution reaction to further elaborate the molecule and fine-tune its biological activity and pharmacokinetic properties.
Safety and Handling
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Conclusion
This compound is a strategically important building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for a range of selective chemical modifications, making it an ideal starting material for the synthesis of diverse compound libraries. The ability to perform regioselective cross-coupling reactions at the 5-position, followed by further functionalization at the 6-position, provides a powerful strategy for the rapid elaboration of complex molecules. As the quest for novel and selective kinase inhibitors continues, the utility of versatile and strategically halogenated scaffolds like this compound is expected to grow, making it a valuable tool for researchers in the pharmaceutical sciences.
References
- Sigma-Aldrich. Safety Data Sheet for an analogous compound. (2025).
- Fisher Scientific. Safety Data Sheet for 2-Amino-5-chloropyridine. (2025).
- CymitQuimica. Safety information for 5-Chloro-6-iodopyridine-2,3-diamine hydrochloride.
- Synchem. Product information for this compound.
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine.
- Benchchem. The Pivotal Role of 2-Amino-5-bromopyridine in Kinase Inhibitor Synthesis: A Technical Guide to Mechanisms of.
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
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An In-depth Technical Guide to the Physical Characteristics of 6-Chloro-5-iodopyridin-2-amine
Introduction
6-Chloro-5-iodopyridin-2-amine is a halogenated pyridine derivative that holds significant interest for researchers and drug development professionals. Its unique substitution pattern, featuring a chlorine atom, an iodine atom, and an amine group on the pyridine ring, makes it a versatile building block in medicinal chemistry and materials science. The interplay of these functional groups imparts specific electronic and steric properties that can be exploited for the synthesis of novel compounds with tailored biological activities and material properties.
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. It is designed to be a practical resource for scientists, offering not only a compilation of its properties but also insights into the experimental methodologies used for their determination. By understanding the fundamental characteristics of this compound, researchers can better design synthetic routes, predict its behavior in various chemical environments, and ultimately, unlock its full potential in their applications.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are crucial for its handling, characterization, and application in chemical synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClIN₂ | [1] |
| Molecular Weight | 254.46 g/mol | [2][3] |
| CAS Number | 1221398-11-3 | [1][2] |
| Appearance | Crystalline solid | [4] |
| Melting Point | 152 - 156 °C | [5] |
| Boiling Point (Predicted) | 340.4 ± 42.0 °C | [2] |
| Density (Predicted) | 2.139 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.12 ± 0.10 | [2] |
| XLogP3 (Predicted) | 2.503 | [2] |
Solubility Profile
The solubility of a compound is a critical parameter for its use in various chemical reactions and biological assays. This compound exhibits a range of solubilities in common laboratory solvents.[5]
| Solvent | Solubility |
| N,N-Dimethylformamide (DMF) | Very soluble |
| Methanol | Soluble |
| Glacial Acetic Acid | Sparingly soluble |
| Chloroform | Very slightly soluble |
| Water | Practically insoluble |
The high solubility in polar aprotic solvents like DMF and polar protic solvents like methanol suggests that these are suitable solvent systems for reactions involving this compound. Its poor solubility in water is typical for a molecule with its hydrophobic halogen substituents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. Additionally, a broad signal for the amine protons will be present. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the amine group.
-
Pyridine Ring Protons: Two doublets are expected in the aromatic region (typically δ 6.0-8.5 ppm). The coupling constant between these two protons would be characteristic of a meta-relationship.
-
Amine Protons: A broad singlet is anticipated, the chemical shift of which can vary depending on the solvent and concentration due to hydrogen bonding. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears.
Expected ¹³C NMR Spectral Features:
The carbon NMR spectrum will provide information about the carbon skeleton. Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached substituents. Carbons bonded to the electronegative chlorine and iodine atoms will be shifted downfield.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for acquiring NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆, which is a good solvent for this compound.[6] Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The magnetic field is then shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.[7]
-
Data Processing: The raw data (Free Induction Decay) is processed by Fourier transformation, followed by phase and baseline correction to obtain the final spectrum. For ¹H NMR, the signals are integrated to determine the relative number of protons.[8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Expected Mass Spectrum Features:
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 254, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) and one iodine atom (monoisotopic at ¹²⁷I). Fragmentation patterns would likely involve the loss of the halogen atoms or the amine group.
Experimental Protocol for Mass Spectrometry
Caption: General workflow for mass spectrometry analysis.
-
Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or acetonitrile.[3] For high-resolution mass spectrometry (HRMS), a concentration of around 1 µg/mL is often sufficient.[3]
-
Introduction and Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, while electron ionization (EI) is a harder technique that can provide fragmentation information.[9]
-
Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and then detected.
Crystallographic Data
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Expected Crystal Structure Features:
While no crystal structure of this compound is currently deposited in the Cambridge Structural Database (CSD), one can anticipate certain structural features. The pyridine ring will be planar, and the C-Cl, C-I, and C-N bond lengths will be consistent with those of other halogenated aminopyridines. In the solid state, intermolecular hydrogen bonding between the amine group of one molecule and the pyridine nitrogen of another is a likely packing motif.
Experimental Protocol for Single-Crystal X-ray Diffraction
Caption: Steps involved in X-ray crystal structure determination.
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals. This is typically achieved by slow evaporation of a saturated solution of the compound.[10] Given the solubility profile, solvents like methanol or a mixture of DMF and a less polar solvent could be explored.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector.[11]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The initial structural model is then refined to best fit the experimental data.[12]
Synthesis Overview
Understanding the synthesis of a compound is crucial for its availability and for the potential impurities that might be present. While a specific, detailed synthesis for this compound is not widely published, a plausible synthetic route can be inferred from the literature on related halopyridines. A common approach involves the direct halogenation of an aminopyridine precursor. For instance, the synthesis of 2-amino-5-iodopyridine can be achieved by the direct iodination of 2-aminopyridine.[13] A similar strategy could likely be applied to a chlorinated aminopyridine precursor to introduce the iodine atom.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not universally available, related compounds such as other chloro- and iodo-pyridines are known to be irritants and potentially toxic. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable chemical entity with a unique combination of functional groups that make it an attractive starting material for the synthesis of more complex molecules. This guide has provided a detailed overview of its key physical characteristics and the experimental methods used to determine them. By leveraging this information, researchers can confidently incorporate this compound into their synthetic strategies and contribute to the advancement of drug discovery and materials science.
References
- ChemBK. 6-chloro-5-iodo-2-aminopyridine.
- Wikipedia. (2023). X-ray crystallography.
- Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 42(3), 1-23.
- Biocompare. (2019). Prepping Small Molecules for Mass Spec.
- Chemistry LibreTexts. (2023). X-ray Crystallography.
- Michigan State University Department of Chemistry. NMR Spectroscopy.
- ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- PubMed Central. x Ray crystallography.
- Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment.
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
- University of Bath. NMR Techniques in Organic Chemistry: a quick guide.
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6-Chloro-5-iodopyridin-2-amine solubility data
An In-Depth Technical Guide to the Solubility Profile of 6-Chloro-5-iodopyridin-2-amine
Abstract
This compound is a substituted pyridine derivative of significant interest as a building block in the synthesis of pharmacologically active molecules. A thorough understanding of its solubility is a non-negotiable prerequisite for its effective use in drug discovery, development, and manufacturing. Poorly characterized solubility can lead to critical failures in reaction kinetics, purification, formulation, and ultimately, bioavailability. This guide provides a comprehensive analysis of the known solubility characteristics of this compound, discusses the underlying physicochemical principles governing its solubility, and presents a robust, self-validating experimental protocol for its precise determination. We address the discrepancies between calculated and qualitative data and underscore the imperative of empirical measurement for this key parameter.
Introduction: The Foundational Importance of Solubility
In the landscape of pharmaceutical development, solubility is not merely a physical property; it is a critical determinant of a compound's potential success. For an active pharmaceutical ingredient (API) to be effective, it must first dissolve to be absorbed by the body.[1] For a synthetic intermediate like this compound, solubility dictates the choice of reaction solvents, purification methods, and the ability to achieve desired concentrations for subsequent synthetic steps.
This guide focuses on this compound, a halogenated aminopyridine. Its structure, featuring a basic amine group and lipophilic chloro and iodo substituents, presents a unique solubility profile that requires careful study. This document serves as a technical resource for researchers, chemists, and formulation scientists, providing both theoretical grounding and practical methodologies to accurately characterize the solubility of this vital chemical entity.
Core Physicochemical Properties Governing Solubility
A molecule's solubility is an emergent property derived from its intrinsic physicochemical characteristics. The key parameters for this compound are summarized below.
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₅H₄ClIN₂ | [2] | Provides the elemental composition. |
| Molecular Weight | 254.46 g/mol | [2][3] | A moderate molecular weight, not inherently limiting solubility. |
| Melting Point | 152°C - 156°C | [4] | A relatively high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent interactions, potentially leading to lower solubility. |
| pKa (of conjugate acid) | 1.12 ± 0.10 | [3] | This extremely low pKa indicates that this compound is a very weak base. Significant protonation, and thus a major increase in aqueous solubility, will only occur in highly acidic conditions (pH < 2).[5][6] |
| Calculated Aqueous Solubility | 1.8 g/L (1800 mg/L) at 25°C | [2] | This calculated value suggests slight solubility. However, as a computed figure, it requires experimental verification. |
The most telling property is the pKa. As a weakly basic compound, the solubility of this compound in aqueous media is expected to be highly dependent on pH.[5]
Solvent Solubility Profile: A Mixed Picture
Published qualitative data provides a starting point for understanding the compound's behavior in various solvents. However, it also introduces a notable contradiction with the calculated aqueous solubility.
| Solvent | Qualitative Solubility | Source | Classification |
| N,N-Dimethylformamide (DMF) | Very soluble | [4] | Polar Aprotic |
| Methanol | Soluble | [4] | Polar Protic |
| Glacial Acetic Acid | Sparingly soluble | [4] | Polar Protic / Acidic |
| Chloroform | Very slightly soluble | [4] | Non-Polar |
| Water | Practically insoluble | [4] | Polar Protic |
Expert Analysis: The qualitative assessment of "practically insoluble" in water stands in contrast to the calculated value of 1.8 g/L ("slightly soluble").[2][4] This discrepancy is common in early-stage compound assessment and highlights a critical principle: calculated data is a guide, not a substitute for empirical measurement. The high crystal lattice energy suggested by the melting point may dominate in a neutral aqueous environment, making the "practically insoluble" observation more likely to be correct under those conditions.
The Critical Impact of pH on Aqueous Solubility
For an ionizable compound like this compound, pH is the most powerful lever to modify aqueous solubility. The fundamental principle is the equilibrium between the neutral, less soluble free base (B) and its protonated, more soluble conjugate acid (BH⁺).
This relationship is governed by the compound's pKa.[5] As the pH of the solution drops below the pKa of the conjugate acid, the equilibrium shifts towards the formation of the charged, and therefore more readily solvated, pyridinium ion.
Given the pKa of 1.12, a significant increase in solubility is only anticipated in highly acidic media (e.g., pH 1-2), which has practical implications for salt formation strategies and certain reaction conditions.
Recommended Protocol for Experimental Solubility Determination
To resolve the data discrepancies and establish a definitive solubility profile, the following equilibrium shake-flask method is recommended. This protocol is designed to be self-validating, ensuring the data generated is reliable and reflects true thermodynamic equilibrium.[7]
Principle
An excess of the solid compound is agitated in a solvent of interest at a constant temperature for a sufficient duration to allow equilibrium to be reached between the undissolved solid and the saturated solution. The concentration of the compound in the clarified saturated solution is then determined analytically.[7]
Materials and Equipment
-
Compound: this compound (purity >98%)
-
Solvents: Deionized water, pH 2.0 buffer (HCl/KCl), pH 7.4 buffer (Phosphate-Buffered Saline, PBS), and selected organic solvents (e.g., Methanol, Acetonitrile).
-
Equipment: Analytical balance, 2 mL glass vials with screw caps, orbital shaker with temperature control, benchtop centrifuge or 0.22 µm syringe filters, calibrated pipettes, HPLC-UV system, volumetric flasks.
Step-by-Step Experimental Workflow
-
Preparation of Calibration Standards: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Analyze these by HPLC-UV to generate a standard curve.
-
Sample Preparation: Add an excess of solid this compound to a series of 2 mL vials (approx. 2-5 mg is typically sufficient, the key is to have visible solid remaining at the end).
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to each vial. Prepare each condition in triplicate for statistical validity.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C).[8] Agitate for 24 hours.
-
Equilibrium Verification (Self-Validation Step):
-
After 24 hours, take a small aliquot from one of the triplicate vials for analysis.
-
Allow the remaining vials to continue shaking for another 24 hours (48 hours total).
-
Causality: This step is crucial. If the concentration measured at 48 hours is not significantly different from the 24-hour measurement, it provides strong evidence that equilibrium has been achieved. If the concentration increases, the initial time point was insufficient.
-
-
Phase Separation: After the final equilibration period, remove the vials. Visually confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm chemically compatible syringe filter. This step must be performed carefully to avoid disturbing the solid pellet.
-
Sample Dilution and Analysis: Carefully pipette a known volume of the clear supernatant and dilute it with the mobile phase into the calibrated range of the HPLC-UV assay.
-
Quantification: Analyze the diluted samples via HPLC-UV. Use the previously generated calibration curve to determine the concentration of the compound in the diluted sample, and then back-calculate to find the concentration in the original saturated solution (the solubility).
Conclusion and Forward Recommendations
The solubility of this compound is a nuanced characteristic governed by its strong crystal lattice forces and its very weak basicity. While calculated values and qualitative descriptors provide initial guidance, they are insufficient for rigorous scientific and development purposes, as evidenced by the conflicting data currently available.
The definitive characterization of this compound's solubility profile—particularly its pH-dependency—requires precise, empirical measurement. The shake-flask protocol detailed in this guide provides a robust and self-validating framework for generating reliable thermodynamic solubility data. This data is essential for rational solvent selection in synthesis, for developing purification strategies, and for any future formulation work where this important molecule may be utilized. It is strongly recommended that researchers invest the effort to perform these measurements to mitigate risks and accelerate development timelines.
References
- Slideshare.solubility experimental methods.pptx.
- chemBlink.6-Chloro-5-iodo-2-pyridinamine [CAS# 1221398-11-3].
- Rheolution.Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Lund University Publications.
- pion-inc.com.What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Pharmaffiliates.
- Echemi.this compound.
- Echemi.this compound.
- Chemistry LibreTexts.16.4: The Effects of pH on Solubility.
- Chemistry Stack Exchange.Effect of pH on solubility (Lehninger's Principles).
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- 8. solubility experimental methods.pptx [slideshare.net]
Navigating the Spectroscopic Landscape of 6-Chloro-5-iodopyridin-2-amine: A Technical Guide
For researchers and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth technical analysis of the expected spectral characteristics of 6-Chloro-5-iodopyridin-2-amine , a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific compound, this guide employs a predictive and comparative approach, leveraging empirical data from closely related analogs and established spectroscopic principles. This methodology not only offers a robust estimation of the spectral data but also provides valuable insights into the structure-property relationships within this class of compounds.
Molecular Structure and Expected Spectroscopic Behavior
This compound (C₅H₄ClIN₂) possesses a pyridine ring substituted with three distinct functional groups: an amino group, a chloro group, and an iodo group. The relative positions of these substituents create a unique electronic environment that will govern its spectroscopic signatures. The amino group at the 2-position is a strong electron-donating group, while the chloro and iodo groups at the 6- and 5-positions, respectively, are electron-withdrawing through induction but can also participate in resonance. The interplay of these electronic effects will be a recurring theme in the interpretation of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. In the absence of direct experimental data for this compound, we can predict the ¹H and ¹³C NMR spectra by analyzing the spectra of its simpler analogs: 2-amino-5-chloropyridine, 2-amino-6-chloropyridine, and 2-amino-5-iodopyridine.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the amino protons.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-3 | 6.5 - 7.0 | d | 8 - 9 | Shielded by the adjacent amino group. |
| H-4 | 7.5 - 8.0 | d | 8 - 9 | Deshielded by the adjacent iodo and chloro groups. |
| NH₂ | 4.5 - 5.5 | br s | - | Broad signal due to quadrupole broadening and exchange. |
Causality behind Predictions: The chemical shifts are estimated based on the additive effects of the substituents. The amino group strongly shields the ortho proton (H-3), while the electron-withdrawing halogen atoms deshield the proton at the 4-position. The coupling constant is typical for ortho-coupled protons on a pyridine ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key insights into the carbon framework. We can predict the chemical shifts based on established substituent effects on the pyridine ring.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 158 - 162 | Attached to the electron-donating amino group. |
| C-3 | 110 - 115 | Shielded by the adjacent amino group. |
| C-4 | 140 - 145 | Deshielded by the adjacent iodo group. |
| C-5 | 85 - 90 | Attached to the iodo group (heavy atom effect). |
| C-6 | 145 - 150 | Attached to the chloro group. |
Causality behind Predictions: The chemical shifts are predicted based on the known effects of amino, chloro, and iodo substituents on aromatic rings. The upfield shift of C-5 is a classic example of the "heavy atom effect" caused by the iodine atom.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.
Step-by-Step NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and match the probe for ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): Acquire COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon correlations, respectively. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would be invaluable for confirming the assignment of quaternary carbons.[1]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the N-H, C=N, C=C, and C-X (X = Cl, I) bonds.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Medium-Strong |
| 1640 - 1600 | N-H bend | Medium |
| 1600 - 1450 | C=C and C=N ring stretching | Medium-Strong |
| 850 - 750 | C-Cl stretch | Strong |
| 600 - 500 | C-I stretch | Medium |
Causality behind Predictions: The N-H stretching and bending vibrations are characteristic of the primary amine group. The pyridine ring vibrations appear in the fingerprint region. The C-Cl and C-I stretching frequencies are found at lower wavenumbers due to the mass of the halogen atoms.
Experimental Protocol for IR Data Acquisition
Step-by-Step ATR-IR Protocol:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.
Predicted Mass Spectrum for this compound
| m/z | Ion | Rationale |
| 254/256 | [M]⁺ | Molecular ion peak, showing the isotopic pattern for one chlorine atom (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl). |
| 219 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 127 | [M - I]⁺ | Loss of an iodine radical. |
| 93 | [M - Cl - I]⁺ | Loss of both halogen atoms. |
Causality behind Predictions: The molecular ion peak will be the most informative, confirming the molecular weight of 254.46 g/mol . The isotopic pattern of chlorine will be a key diagnostic feature. The fragmentation pattern will likely involve the loss of the halogen substituents.
Experimental Protocol for Mass Spectrometry Data Acquisition
Step-by-Step ESI-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the m/z value of the molecular ion and analyze the isotopic pattern and fragmentation.
Integrated Spectroscopic Analysis Workflow
A logical and systematic workflow is essential for the unambiguous characterization of a novel compound.
Figure 1: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive, albeit predictive, analysis of the spectral data for this compound. By leveraging the experimental data of closely related analogs and fundamental spectroscopic principles, we have established a solid framework for the interpretation of its NMR, IR, and mass spectra. For researchers working with this compound, the next critical step is to acquire experimental data to validate these predictions. Such data would not only confirm the structure of this specific molecule but also contribute to a broader understanding of the spectroscopic properties of polysubstituted pyridines, a class of compounds with significant potential in various fields of chemical research.
References
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- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
- NIST. (n.d.). 2-Amino-5-chloropyridine. NIST Chemistry WebBook.
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Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block
An In-Depth Technical Guide to 6-Chloro-5-iodopyridin-2-amine: Sourcing, Safety, and Synthetic Applications
In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a privileged structure, present in a vast number of FDA-approved therapeutics.[1] The strategic functionalization of this heterocycle is a cornerstone of molecular design, allowing for the fine-tuning of a compound's pharmacological and pharmacokinetic properties. This compound emerges as a highly valuable and versatile building block for this purpose. Its unique trifunctional substitution pattern—an amine, a chloro group, and an iodo group—presents chemists with a powerful tool for sequential and regioselective chemical transformations.
The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is central to its utility. The C-I bond is significantly more labile and thus more reactive in palladium-catalyzed cross-coupling reactions, enabling selective functionalization at the 5-position. The less reactive C-Cl bond at the 6-position can then be targeted under more forcing conditions or with different catalytic systems, providing a handle for subsequent diversification. The amino group at the 2-position further expands the synthetic possibilities, serving as a nucleophile, a directing group, or a point for further derivatization.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its physicochemical properties, critical safety information, a survey of commercial suppliers, and detailed, field-proven protocols for its application in two of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use in any research setting.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1221398-11-3 | [2][3] |
| Molecular Formula | C₅H₄ClIN₂ | [2][3] |
| Molecular Weight | 254.46 g/mol | [2][3] |
| Appearance | White to off-white or brown powder/crystalline solid | [3][4] |
| Melting Point | 152°C - 156°C | [3] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
| pKa | 1.12 ± 0.10 (Predicted) | [2] |
| XLogP3 | 2.5 | [2] |
Critical Safety & Handling Information
This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory environment. The following information is a summary derived from supplier Safety Data Sheets (SDS) and should not replace a thorough review of the complete SDS before use.[5][6]
-
Hazard Statements: Toxic if swallowed or in contact with skin (H301 + H311), Causes severe skin burns and eye damage (H314), and may be harmful to aquatic life with long-lasting effects (H412). Some sources also indicate it may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319).[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant antistatic protective clothing, and approved eye/face protection (goggles or face shield).[4] Respiratory protection is required when dusts are generated.
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[6] Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Keep containers tightly closed when not in use.[6]
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Give two glasses of water to drink. Do not induce vomiting.[4][5]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[4]
-
If Inhaled: Move person to fresh air. Call a physician.[5]
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[6] Keep locked up or in an area accessible only to qualified or authorized persons.
Commercial Suppliers of this compound
The availability of high-quality starting materials is crucial for reproducible and successful research. The following table provides a non-exhaustive list of commercial suppliers for this compound, intended to aid in procurement. Researchers should always request a certificate of analysis (CoA) to verify purity and identity before use.
Table 2: Selected Commercial Suppliers
| Supplier | Notes | Country of Origin (if specified) |
| Sigma-Aldrich (Merck) | Offers various purities and quantities under the Aldrich brand.[7] | - |
| Chemenu Inc. | Listed as a supplier of 6-chloro-5-iodopyrazin-2-amine, which may be a typo for the pyridin analogue. Verification is recommended. | - |
| CHEMLYTE SOLUTIONS CO.,LTD | Manufactory listed on the Echemi platform, established in 2019.[2] | China |
| HENAN OWESOME PHARMECEUTICAL TECHNOLOGY | Manufactory listed on the Echemi platform.[3] | China |
| Synchem UG & Co. KG | Offers synthesis on demand for rare chemicals.[8] | - |
| CymitQuimica | Distributes the compound from Biosynth with a minimum purity of 95%.[9] | - |
| Capot Chemical Co.,Ltd. | Listed as a supplier of 6-chloro-5-iodopyrazin-2-amine, which may be a typo for the pyridin analogue. Verification is recommended. | China |
| Suzhou ARTK Medchem Co., Ltd. | Listed as a supplier of 6-chloro-5-iodopyrazin-2-amine, which may be a typo for the pyridin analogue. Verification is recommended. | China |
Note: Some suppliers list the isomeric pyrazine analogue. It is critical for researchers to verify the correct CAS number (1221398-11-3) when ordering.
Core Synthetic Applications: Cross-Coupling Strategies
The synthetic power of this compound is best demonstrated through its use in palladium-catalyzed cross-coupling reactions. The significant difference in the bond dissociation energies between the C-I and C-Cl bonds allows for highly selective reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[10][11] For this compound, this reaction proceeds with high selectivity at the 5-position (C-I) due to the lower energy barrier for oxidative addition of the C-I bond to the Pd(0) catalyst compared to the C-Cl bond.[12] This allows for the introduction of a wide variety of aryl and heteroaryl groups.
The reaction is initiated by the oxidative addition of the C-I bond to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is the rate-determining step and the basis for the reaction's regioselectivity. Following this, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium center, displacing the iodide. The final step is reductive elimination, which forms the new C-C bond, releases the desired product, and regenerates the active Pd(0) catalyst to continue the cycle.[10][11]
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The Strategic Synthesis and Application of 6-Chloro-5-iodopyridin-2-amine: A Technical Guide for Drug Discovery Professionals
Introduction: The Unsung Workhorse of Medicinal Chemistry
In the intricate world of drug discovery and development, the strategic importance of versatile chemical building blocks cannot be overstated. Among these, halogenated heterocycles have emerged as foundational scaffolds for constructing complex molecular architectures with tailored biological activities. 6-Chloro-5-iodopyridin-2-amine, a trifunctionalized pyridine derivative, represents a quintessential example of such a scaffold. While the specific historical account of its initial discovery is not prominently documented in scientific literature, its value lies in the chemical versatility endowed by its unique arrangement of substituents. The presence of an amino group, a chloro group, and an iodo group on the pyridine ring provides a rich platform for a multitude of chemical transformations, making it a highly sought-after intermediate in the synthesis of novel therapeutic agents.[1][2] This guide aims to provide an in-depth technical overview of this compound, from its synthesis and chemical properties to its strategic application in modern drug discovery.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in synthesis. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value | Reference |
| CAS Number | 1221398-11-3 | [3][4] |
| Molecular Formula | C₅H₄ClIN₂ | [3] |
| Molecular Weight | 254.46 g/mol | [3][5] |
| Appearance | Typically a solid | N/A |
| Purity | Min. 95% | [5] |
| Solubility | Slightly soluble in water (1.8 g/L at 25 °C, calculated) | [4] |
| Density | 2.139 ± 0.06 g/cm³ (20 °C, 760 Torr, calculated) | [4] |
Note: Some physical properties like appearance and melting point may vary depending on the purity and crystalline form.
Synthesis of this compound: A Methodical Approach
A plausible and efficient synthetic pathway would commence with the chlorination of 2-aminopyridine, followed by iodination.
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of 2-Amino-5-chloropyridine
This step involves the electrophilic chlorination of 2-aminopyridine. The amino group is an activating group, directing the incoming electrophile to the ortho and para positions. The para-position (C5) is sterically more accessible.
-
Reactants: 2-Aminopyridine, Hydrochloric Acid, Sodium Hypochlorite.[8]
-
Procedure:
-
In a reaction vessel, dissolve 2-aminopyridine in a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add a mixture of hydrochloric acid and sodium hypochlorite solution dropwise while maintaining the temperature below 10°C. This in-situ generation of chlorine allows for controlled chlorination.[8]
-
After the addition is complete, allow the reaction to stir at a controlled temperature for several hours to ensure complete reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, adjust the pH of the reaction mixture to be basic using a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 2-amino-5-chloropyridine.
-
Step 2: Synthesis of this compound (as an illustrative example of a related structure's synthesis)
This step involves the iodination of the chlorinated aminopyridine. The presence of the activating amino group and the deactivating chloro group will influence the position of iodination.
-
Reactants: 2-Amino-5-chloropyridine, Iodine, Hydrogen Peroxide, Water.[6]
-
Procedure:
-
Dissolve 2-amino-5-chloropyridine in water.
-
Add iodine to the solution in portions with stirring.
-
After the addition of iodine, add hydrogen peroxide dropwise. Hydrogen peroxide acts as an oxidizing agent to generate the electrophilic iodine species.[6]
-
Heat the reaction mixture and maintain it at a specific temperature for a few hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter the precipitate.
-
Wash the filter cake with ice-cold water and dry to yield the final product.
-
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Strategic Applications in Drug Discovery
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for selective and sequential modifications, a crucial aspect in the construction of complex drug molecules.
-
The Amino Group: The 2-amino group can act as a nucleophile, allowing for reactions such as acylation, alkylation, and the formation of ureas and sulfonamides. It also plays a critical role in forming hydrogen bonds with biological targets.
-
The Chloro Group: The 6-chloro substituent is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles or under forcing conditions. This allows for the introduction of various functionalities, including alkoxy, aryloxy, and amino groups.
-
The Iodo Group: The 5-iodo group is the most versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to palladium(0) catalysts than the carbon-chlorine bond.[9] This enables selective functionalization at the 5-position via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[9]
This differential reactivity allows for a modular approach to library synthesis, where diverse substituents can be introduced at each of the three positions to explore the structure-activity relationship (SAR) of a lead compound.
Caption: Inhibition of a kinase signaling pathway by a drug candidate.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern chemical synthesis. Its trifunctional nature provides a versatile and powerful platform for the creation of diverse molecular libraries, accelerating the drug discovery process. By understanding its synthesis, reactivity, and potential applications, researchers can leverage this valuable building block to develop the next generation of innovative therapeutics and agrochemicals.
References
- Bioorganic & Medicinal Chemistry Letters. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
- Google Patents. CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
- ResearchGate. Syntheses of 2-amino-5-iodopyridine. [Link]
- MDPI.
- Google Patents.
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A Technical Guide to the Synthesis and Strategic Modification of 6-Chloro-5-iodopyridin-2-amine Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] 6-Chloro-5-iodopyridin-2-amine represents a highly versatile starting material for chemical library synthesis due to its distinct, orthogonally reactive halogenated positions. This guide provides an in-depth exploration of the synthesis and strategic derivatization of this scaffold. We will dissect the causality behind experimental choices for selective functionalization, provide validated protocols for key transformations, and discuss the principles of bioisosteric replacement and structure-activity relationship (SAR) development.
Core Scaffold Analysis: Reactivity and Strategic Considerations
This compound possesses three primary sites for chemical modification: the C-5 iodine, the C-6 chlorine, and the C-2 amine. The successful generation of diverse and targeted analogs hinges on understanding the differential reactivity of these sites.
-
C-5 Iodine vs. C-6 Chlorine: The fundamental difference in reactivity lies in the carbon-halogen bond strength. The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This makes the C-5 position far more susceptible to oxidative addition to a low-valent metal catalyst, such as Palladium(0), which is the rate-determining step in many cross-coupling reactions.[3] Consequently, reactions like the Suzuki-Miyaura coupling can be performed with high selectivity at the C-5 position under relatively mild conditions, leaving the C-6 chlorine intact for subsequent transformations. Functionalizing the more robust C-Cl bond typically requires more forcing conditions or specialized, highly active catalyst systems.[4][5]
-
C-2 Amino Group: The primary amine at the C-2 position is a key hydrogen bond donor and can act as a nucleophile. Its basicity and nucleophilicity can be modulated through N-alkylation, N-acylation, or N-arylation, significantly impacting the molecule's physicochemical properties, such as solubility, lipophilicity, and target engagement.
This inherent reactivity profile allows for a stepwise and controlled approach to building molecular complexity, as illustrated below.
Caption: Stepwise functionalization strategy for the scaffold.
Synthesis of Core Analogs via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable tools for derivatizing the this compound core, enabling the formation of C-C and C-N bonds with high fidelity.
2.1 Selective Functionalization at C-5: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the method of choice for installing aryl, heteroaryl, or vinyl groups at the C-5 position due to its mild conditions and exceptional functional group tolerance. The higher reactivity of the C-I bond allows for precise targeting.[3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 6-Chloro-5-(phenyl)pyridin-2-amine
-
Vessel Preparation: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).[3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-arylpyridine.
2.2 Functionalization at C-6: The Buchwald-Hartwig Amination
After functionalizing the C-5 position, the remaining C-6 chlorine can be replaced to introduce further diversity. The Buchwald-Hartwig amination is a powerful method for forming a C-N bond at this position, coupling the halo-scaffold with a wide range of primary or secondary amines.[7][8] This reaction typically requires a more robust catalyst system, often employing sterically hindered phosphine ligands, to effectively activate the stronger C-Cl bond.[9]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 5-Phenyl-N⁶-methylpyridine-2,6-diamine
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a reaction vial with 6-Chloro-5-(phenyl)pyridin-2-amine (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and a sterically hindered ligand like XPhos (0.04 mmol, 4 mol%).
-
Base and Amine Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv). Add anhydrous, degassed toluene (5 mL) followed by methylamine (solution in THF or as a salt, 1.5 mmol, 1.5 equiv).[10][11]
-
Reaction: Seal the vial and heat to 100-110 °C for 12-24 hours.
-
Work-up: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography to obtain the desired product.
The Role of Bioisosterism in Analog Design
Bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties—is a cornerstone of modern drug design.[12][13][14] It is used to enhance potency, improve pharmacokinetic profiles, or eliminate metabolic liabilities.[15] For the this compound scaffold, replacing the halogen atoms with appropriate bioisosteres is a critical strategy for lead optimization.
Rationale for Halogen Replacement:
-
Modulate Lipophilicity: Chlorine and iodine contribute significantly to the molecule's lipophilicity. Replacing them with less lipophilic groups like a cyano (-CN) or a methoxy (-OCH₃) group can improve aqueous solubility.
-
Block Metabolism: Aromatic C-H bonds can be sites of oxidative metabolism by Cytochrome P450 enzymes. Halogens, particularly fluorine, are often used to block these sites due to the strength of the C-F bond.[13]
-
Alter Electronic Properties: Halogens are electron-withdrawing. Replacing them with strong electron-withdrawing groups like trifluoromethyl (-CF₃) or electron-donating groups like methyl (-CH₃) can fine-tune the electronics of the pyridine ring, which may be critical for target binding.[12][16]
Table 1: Common Bioisosteric Replacements for Chlorine/Iodine
| Bioisostere | Property Comparison to Cl/I | Rationale for Use |
| -F | Smaller, more electronegative, less polarizable.[16] | Increases metabolic stability, can act as H-bond acceptor. |
| -CN | Strong dipole, linear geometry, H-bond acceptor. | Mimics halogen's electron-withdrawing nature, can improve polarity. |
| -CF₃ | Strongly electron-withdrawing, lipophilic. | Enhances binding through specific interactions, increases metabolic stability. |
| -CH₃ | Similar size to Cl, electron-donating, lipophilic. | Fills hydrophobic pockets, removes electron-withdrawing effect. |
| -OCH₃ | H-bond acceptor, can be electron-donating. | Improves solubility, modulates electronic profile. |
graph G { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];Core [label="Scaffold-Cl", pos="0,0!"]; F [label="Scaffold-F\n(Metabolic Stability)", pos="-2,1.5!"]; CN [label="Scaffold-CN\n(Polarity)", pos="-2,-1.5!"]; CF3 [label="Scaffold-CF3\n(Potency)", pos="2,1.5!"]; CH3 [label="Scaffold-CH3\n(Hydrophobicity)", pos="2,-1.5!"]; Core -- F [label="Bioisosteric\nReplacement"]; Core -- CN [label="Bioisosteric\nReplacement"]; Core -- CF3 [label="Bioisosteric\nReplacement"]; Core -- CH3 [label="Bioisosteric\nReplacement"];
}
Caption: Bioisosteric modifications of a halogenated scaffold.
Structure-Activity Relationship (SAR) Insights
While SAR is target-specific, general principles derived from the broader class of 2-aminopyridine inhibitors can guide analog design.[17][18][19] This scaffold is frequently found in kinase inhibitors, where the 2-aminopyridine motif often forms a key "hinge-binding" interaction with the target protein.[20][21]
Table 2: Hypothetical SAR for a Kinase Inhibitor Program
| Position | Modification | Likely Impact on Activity | Rationale |
| C-5 | Small, hydrophobic aryl group (e.g., phenyl) | Increase Potency | Occupies a hydrophobic pocket adjacent to the hinge region. |
| C-5 | Large, bulky aryl group (e.g., naphthyl) | Decrease Potency | Steric clash with the protein surface. |
| C-6 | H-bond acceptor (e.g., -NH-CH₂-OH) | Increase Potency/Selectivity | Forms a specific hydrogen bond with a nearby residue ("selectivity hotspot"). |
| C-6 | Simple alkyl amine (e.g., -NH-CH₃) | Maintain/Slight Increase | Provides a vector into the solvent-exposed region, can be used to attach solubilizing groups. |
| N-2 | N-methylation (-NHCH₃) | Decrease Potency | Disrupts the critical bidentate hydrogen bond interaction with the kinase hinge. |
Systematic exploration using the synthetic strategies outlined in this guide allows for the rapid generation of data to build a robust SAR model, ultimately leading to the identification of optimized lead candidates.
Conclusion
This compound is a powerful and versatile scaffold for drug discovery. Its well-differentiated halogen atoms enable selective, stepwise functionalization through robust and reliable methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling. By combining these synthetic strategies with rational, bioisostere-driven design, researchers can efficiently navigate chemical space to develop potent and selective modulators of biological targets. The principles and protocols outlined herein provide a solid foundation for any research program aiming to leverage the vast potential of this valuable chemical starting material.
References
- A practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides. (n.d.). National Institutes of Health.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (n.d.). MDPI.
- Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo.
- Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. (n.d.). Benchchem.
- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). National Institutes of Health.
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2025, October 17). ChemRxiv.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. (2025, August 6). ResearchGate.
- In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (n.d.). ResearchGate.
- The Suzuki-Miyaura reactions of halopyridines and the side products. (n.d.). ResearchGate.
- Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022, September 20). ACS Publications.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025, January 8). RSC Publishing.
- Bioisosteres v2 - Recent Trends and Tactics. (2020, November 14). Baran Lab.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega.
- 2-aminopyridine – a classic and trendy pharmacophore. (2025, December 12). ResearchGate.
- Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. (n.d.). Organic Chemistry Portal.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). National Institutes of Health.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. (2019, June 15). PubMed.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate.
- Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
- Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). Comptes Rendus de l'Académie des Sciences.
- Synthesis method of 2-amino pyridine compounds. (n.d.). Google Patents.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
- The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.).
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An In-Depth Technical Guide to the Safe Handling of 6-Chloro-5-iodopyridin-2-amine for Advanced Research Applications
This guide provides comprehensive safety protocols and handling procedures for 6-Chloro-5-iodopyridin-2-amine (CAS No. 1221398-11-3), a key building block in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic safety data to offer field-proven insights, ensuring that experimental workflows are not only scientifically sound but also inherently safe. The causality behind each recommendation is explained to empower researchers with the knowledge to manage the risks associated with this compound's unique reactivity.
Hazard Identification and Risk Assessment
This compound is a halogenated heterocyclic compound that presents several health and safety risks. While a comprehensive toxicological profile has not been fully established, data from the compound's Safety Data Sheet (SDS) and analogous structures indicate the primary hazards.
1.1. GHS Hazard Classification
A thorough risk assessment begins with understanding the compound's intrinsic hazards. The following classifications are based on available SDS documentation.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning |
Causality Insight: The reactivity of this compound, particularly the electrophilic nature of the pyridine ring enhanced by the chloro and iodo substituents, contributes to its irritant properties. The amino group can also interact with biological macromolecules. These structural features are common in scaffolds used for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The potential for dust formation during handling necessitates stringent controls to prevent inhalation, which can lead to respiratory irritation.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is mandatory.
2.1. Primary Engineering Controls
All manipulations of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] The work area should be equipped with an immediately accessible emergency eyewash station and safety shower.[1]
2.2. Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the planned experimental procedures.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tight-fitting chemical safety goggles and a face shield. | Protects against dust particles and splashes, which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact, which can cause irritation. PVC gloves are not recommended. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, with long pants and closed-toe shoes. | Minimizes the risk of accidental skin exposure.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation. | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[2] |
Self-Validating System: Before any procedure, inspect all PPE for integrity. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the compound. After handling, remove PPE in a manner that avoids cross-contamination and wash hands thoroughly.
Experimental Workflow: Safety by Design
Understanding the reactivity of this compound is crucial for designing safe experimental protocols. This compound is frequently utilized in palladium-catalyzed cross-coupling reactions where the carbon-iodine bond is typically more reactive than the carbon-chlorine bond.[3] This differential reactivity allows for selective functionalization, a key strategy in multi-step organic synthesis.
// Error/Spill Path spill [label="Spill Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; spill_response [label="Initiate Spill Response Protocol"]; handle_weigh -> spill [style=dashed, color="#EA4335"]; handle_dissolve -> spill [style=dashed, color="#EA4335"]; spill -> spill_response [label="Emergency"]; } dot Caption: A logical workflow for the safe handling of this compound.
3.1. Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify that an emergency eyewash and safety shower are unobstructed.[1]
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer:
-
Use anti-static weighing paper or a tared vial to weigh the solid compound within the fume hood to prevent dust generation.
-
Handle the solid with clean, compatible spatulas.
-
-
Dissolution and Reaction Setup:
-
Add the solid to the reaction vessel within the fume hood.
-
Slowly add the solvent, ensuring the process is controlled to avoid splashing.
-
For reactions sensitive to air or moisture, such as Buchwald-Hartwig or Suzuki couplings, assemble the apparatus under an inert atmosphere (e.g., nitrogen or argon) before adding the compound and solvents.[3][4]
-
-
Post-Reaction Workup and Waste Segregation:
-
After the reaction is complete and has cooled to room temperature, quench the reaction carefully within the fume hood.
-
During aqueous workup, be aware that halogenated organic compounds will be present in the organic layer.
-
Segregate all waste streams. Halogenated organic waste must be collected in a designated, properly labeled, and sealed container.[5]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6] |
Spill Management:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation, keeping the spill contained within the fume hood if possible.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust.[8] For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collect Waste: Place all contaminated materials into a clearly labeled, sealable hazardous waste container.[8]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[8]
Storage and Disposal
5.1. Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is typically 2-8°C.[10]
5.2. Disposal
Waste this compound and any contaminated materials are considered hazardous waste.
-
Waste Collection: Collect all waste in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste. The container must be chemically compatible, leak-proof, and kept closed when not in use.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[5]
-
Disposal: All waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[11]
References
- Angene Chemical. (n.d.). This compound Safety Data Sheet.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Pyridine.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Pharmaffiliates. (n.d.). This compound.
- Fisher Scientific. (2024). 2-Amino-6-chloropyridine Safety Data Sheet.
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theoretical properties of 6-Chloro-5-iodopyridin-2-amine
An In-depth Technical Guide to the Theoretical Properties of 6-Chloro-5-iodopyridin-2-amine
Executive Summary
This compound is a strategically important heterocyclic building block in modern synthetic chemistry, particularly in the fields of drug discovery and materials science. Its unique trifunctional substitution pattern—comprising an electron-donating amine group and two distinct electron-withdrawing halogens on a pyridine scaffold—imparts a highly differentiated reactivity profile. This guide provides a comprehensive analysis of the theoretical properties of this molecule, offering researchers and development professionals a predictive framework for its behavior. By integrating computational insights with established chemical principles, we will explore the electronic structure, spectroscopic signatures, and reactivity landscape of this versatile intermediate, providing a foundation for its rational application in complex molecular design.
Molecular Structure and Physicochemical Properties
The foundational characteristics of this compound dictate its handling, solubility, and general behavior in a laboratory setting. The molecule's structure is defined by a pyridine ring substituted at the 2-position with an amine group, at the 6-position with chlorine, and at the 5-position with iodine.
The IUPAC name for this compound is this compound.[1] It is registered under CAS Number 1221398-11-3.[1][2][3] The strategic placement of these functional groups creates a molecule with significant potential for selective chemical transformations. The amine group acts as a strong electron-donating group through resonance, while the chlorine and iodine atoms act as electron-withdrawing groups through induction. This electronic push-pull system is key to its reactivity.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄ClIN₂ | [1][2][3] |
| Molecular Weight | 254.46 g/mol | [1][3][4] |
| Exact Mass | 253.91077 Da | [1] |
| Density (Predicted) | 2.139 ± 0.06 g/cm³ | [1][2] |
| Boiling Point (Predicted) | 340.4 ± 42.0 °C | [1][2] |
| pKa (Predicted) | 1.12 ± 0.10 | [1] |
| XLogP3 (Predicted) | 2.503 | [1] |
| Appearance | White or off-white powder or crystalline powder | [5] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [5] |
Theoretical and Computational Analysis
A theoretical understanding of the electronic landscape of this compound is paramount for predicting its reactivity. Computational methods, such as Density Functional Theory (DFT), provide valuable insights into charge distribution and molecular orbital energies, which are not directly observable but govern chemical behavior.[6][7]
Electronic Properties and Electrostatic Potential
The electronic nature of the pyridine ring is significantly modulated by its three substituents. The interplay of inductive and resonance effects governs the electron density at each position.
-
Amine Group (-NH₂): Located at the 2-position, the amine group exerts a strong electron-donating effect (+R) by delocalizing its lone pair into the ring. This increases electron density, particularly at the ortho (position 3) and para (position 5) carbons.
-
Halogens (-Cl, -I): Both chlorine and iodine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the carbons to which they are attached (C6 and C5, respectively).
This electronic tug-of-war results in a nuanced charge distribution. The C5 position is influenced by both the donating amine and the withdrawing iodine, while the C6 position is primarily influenced by the withdrawing chlorine and the ring nitrogen. The electrostatic potential map would reveal a highly electron-rich region near the amino group and electron-deficient regions near the halogen atoms. This polarity is critical for directing intermolecular interactions and electrophilic or nucleophilic attacks.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich portions of the molecule, namely the amine group and the π-system of the pyridine ring. Its energy level indicates the molecule's ability to donate electrons (nucleophilicity).
-
LUMO: The LUMO will likely be distributed across the electron-deficient pyridine ring, particularly influenced by the halogen substituents. Its energy level reflects the molecule's ability to accept electrons (electrophilicity).
The HOMO-LUMO energy gap is a crucial parameter. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This compound's push-pull nature likely results in a moderately sized gap, rendering it stable enough for isolation but reactive enough for synthetic transformations.
Spectroscopic Profile
While experimental spectra are definitive, theoretical principles allow for the prediction of ¹H and ¹³C NMR chemical shifts, which can aid in structural confirmation. The predicted shifts are based on the electronic environment of each nucleus.
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | H₃ | ~6.5 - 6.8 | Shielded by the +R effect of the adjacent -NH₂ group. |
| H₄ | ~7.5 - 7.8 | Deshielded relative to H₃ due to distance from -NH₂ and proximity to electron-withdrawing iodine. | |
| -NH₂ | ~4.5 - 5.5 (broad) | Protons on nitrogen are exchangeable and often appear as a broad singlet. | |
| ¹³C NMR | C2 | ~158 - 162 | Strongly deshielded by the attached amino group and ring nitrogen. |
| C3 | ~108 - 112 | Highly shielded by the strong +R effect of the adjacent amino group. | |
| C4 | ~140 - 145 | Deshielded due to its position relative to the ring nitrogen and iodine. | |
| C5 | ~85 - 95 | Shielded by the heavy atom effect of iodine, despite its electronegativity. | |
| C6 | ~150 - 155 | Deshielded by the attached chlorine and the adjacent ring nitrogen. |
Note: These are estimated values. Actual shifts can vary based on solvent and experimental conditions.
Reactivity and Synthetic Utility
The primary value of this compound lies in its capacity for selective, sequential functionalization. This regioselectivity is a direct consequence of the differing bond strengths of the C-I and C-Cl bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.
This predictable reactivity allows for a modular approach to synthesis, where the C5 position is functionalized first, followed by a subsequent reaction at the C6 position if desired.
Generalized Protocol for Suzuki-Miyaura Coupling
This reaction is a robust method for forming carbon-carbon bonds by coupling the aryl iodide with a boronic acid or ester.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.
Generalized Protocol for Sonogashira Coupling
This reaction efficiently forms a carbon-carbon bond between the aryl iodide and a terminal alkyne.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a suitable solvent such as THF or DMF.
-
Catalyst Addition: Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a degassed amine base (e.g., Triethylamine or Diisopropylamine).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Filter the reaction mixture to remove salts, and concentrate the filtrate.
-
Purification: Purify the crude product via silica gel chromatography to yield the 5-alkynyl-6-chloropyridin-2-amine derivative.
Sources
Methodological & Application
Topic: Selective Suzuki-Miyaura Coupling Protocols for 6-Chloro-5-iodopyridin-2-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed technical overview and robust experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloro-5-iodopyridin-2-amine. This dihalogenated pyridine scaffold is a valuable building block in medicinal chemistry, offering two distinct reaction handles for sequential functionalization. The primary focus of this document is to elucidate the principles of regioselective coupling at the more reactive C5-iodo position, while preserving the C6-chloro site for subsequent transformations. We will explore the mechanistic underpinnings, catalyst selection, reaction optimization, and provide a validated, step-by-step protocol for practical laboratory application.
Introduction: The Strategic Value of Dihalogenated Pyridines
Substituted 2-aminopyridines are privileged scaffolds found in a multitude of clinically significant pharmaceuticals. The ability to precisely and efficiently introduce molecular diversity onto this core structure is paramount in drug discovery programs. This compound presents a unique synthetic opportunity due to the differential reactivity of its two carbon-halogen bonds.
The foundational principle governing its functionalization is the relative bond strength and subsequent reactivity in palladium-catalyzed cross-coupling reactions. The order of reactivity for aryl halides in the rate-determining oxidative addition step is generally I > Br > OTf >> Cl.[1][2][3] This inherent difference allows for a highly regioselective Suzuki-Miyaura coupling at the C-I bond under conditions that leave the more robust C-Cl bond intact. This sequential approach enables the synthesis of complex, tri-substituted pyridine derivatives from a single, versatile starting material.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide.[4][5] The reaction proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most labile carbon-halogen bond. For our substrate, this is selectively the C5-I bond.
-
Transmetalation: The organoboronic acid (or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]
Caption: Generalized catalytic cycle for the selective Suzuki-Miyaura coupling.
Experimental Protocol: Selective C5-Arylation
This protocol provides a robust starting point for the coupling of various aryl- and heteroarylboronic acids with this compound. Optimization may be required for particularly challenging substrates.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) OR [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (2-5 mol%)
-
Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane or DME and Water (typically a 4:1 to 5:1 mixture)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate, Hexanes, Brine
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Inert Atmosphere Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 269.4 mg), the arylboronic acid (1.2 mmol), the palladium catalyst (0.03 mmol), and the base (2.0 mmol).
-
Solvent Degassing: The solvent mixture (e.g., 4 mL Dioxane, 1 mL Water) must be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is achieved by bubbling argon or nitrogen gas through the solvent for 15-20 minutes or by using a freeze-pump-thaw technique.
-
Reaction Assembly: Under a positive pressure of nitrogen or argon, add the degassed solvent to the flask containing the solid reagents.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.[8] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 6-chloro-5-arylpyridin-2-amine product.
Summary of Recommended Reaction Conditions
The selection of catalyst, base, and solvent is critical for achieving high yields. The following table summarizes validated starting points for reaction optimization.
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Palladium Source | Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%) | Pd(PPh₃)₄ is a reliable choice for highly reactive C-I bonds.[9] PdCl₂(dppf) is also highly effective and often more air-stable. For the subsequent, more challenging C-Cl coupling, advanced ligands like SPhos or XPhos would be necessary.[2][10] |
| Boronic Reagent | Arylboronic Acid (1.2-1.5 equiv) | A slight excess ensures complete consumption of the pyridine substrate. Pinacol esters can be used and may offer enhanced stability.[11] |
| Base | Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv) | These are effective, inexpensive bases.[12] Stronger bases like Cs₂CO₃ or K₃PO₄ can be employed if the reaction is sluggish but may not be necessary for the C-I coupling. |
| Solvent System | 1,4-Dioxane/Water (4:1) or DME/Water (4:1) | The organic solvent solubilizes the reagents, while water is essential for dissolving the inorganic base, facilitating the activation of the boronic acid.[13] |
| Temperature | 80-100 °C | This temperature range is generally sufficient for coupling at the C-I position without promoting significant reaction at the C-Cl bond, thus ensuring selectivity. |
Experimental Workflow Visualization
Caption: A high-level overview of the experimental workflow.
Challenges and Advanced Considerations
-
Catalyst Deactivation: The presence of the 2-amino group can sometimes lead to catalyst deactivation through coordination to the palladium center.[14] If sluggish reactivity is observed, increasing the catalyst loading or employing a ligand that minimizes this interaction may be beneficial.
-
Hydrodeiodination: A common side reaction is the replacement of the iodine atom with hydrogen. This can be minimized by ensuring a sufficiently active catalyst system and avoiding prolonged reaction times after the starting material is consumed.[15]
-
Sequential C6-Chloro Coupling: The true synthetic power of this substrate is realized in a subsequent coupling at the C6-chloro position. This second transformation requires significantly more forcing conditions, such as higher temperatures (e.g., >120 °C) and a more active catalyst system (e.g., Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos), to facilitate the challenging oxidative addition into the C-Cl bond.[2][16]
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline.BenchChem.
- Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones.PubMed.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Suzuki Coupling.Organic Chemistry Portal.
- A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.BenchChem.
- A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine.BenchChem.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.YouTube.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.Royal Society of Chemistry.
- Application Notes and Protocols for the Synthesis of 2-Arylpyridines via Suzuki Cross-Coupling.BenchChem.
- Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4.Pro Progressio Alapítvány.
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- 3. proprogressio.hu [proprogressio.hu]
- 4. researchgate.net [researchgate.net]
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- 12. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
- 15. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 6-Chloro-5-iodopyridin-2-amine in Medicinal Chemistry
Introduction: The Strategic Advantage of a Di-Halogenated Pyridine Scaffold
In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in FDA-approved drugs.[1][2][3] Its ability to act as a hydrogen bond acceptor and its presence in numerous biological cofactors make it an ideal starting point for designing novel therapeutics. The compound 6-Chloro-5-iodopyridin-2-amine (CAS No. 1221398-11-3) is a particularly valuable building block for medicinal chemists due to its unique trifecta of functional handles: a nucleophilic amino group and two halogen atoms—chlorine and iodine—with distinct chemical reactivities.[4][5][6]
This differential reactivity is the cornerstone of its utility. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond.[7] This chemoselectivity allows for a programmed, sequential functionalization strategy. A medicinal chemist can first selectively modify the 5-position (iodo) via reactions like Suzuki-Miyaura or Sonogashira couplings, leaving the 6-position (chloro) intact for subsequent transformations, such as Buchwald-Hartwig amination. This stepwise approach enables the efficient construction of complex, three-dimensionally diverse molecules, which is critical for exploring structure-activity relationships (SAR) and optimizing drug candidates.
This guide provides an in-depth exploration of the strategic applications of this compound, complete with field-proven protocols for its key transformations.
The Principle of Chemoselective Cross-Coupling
The synthetic power of this compound stems from the difference in bond dissociation energies and, consequently, the rates of oxidative addition to a palladium(0) catalyst for C-I versus C-Cl bonds. The generally accepted order of reactivity for aryl halides in such couplings is:
Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl [7]
This reactivity gap makes it possible to perform a cross-coupling reaction at the C-I bond under conditions mild enough to not disturb the C-Cl bond. Once the desired moiety is installed at the 5-position, the now less reactive C-Cl bond can be targeted for a second, distinct coupling reaction, often by employing more active catalyst systems or more forcing conditions. This sequential approach is a powerful tool for building molecular complexity from a single, versatile starting material.
Caption: Sequential functionalization of this compound.
Core Application I: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in kinase inhibitors and other targeted therapies.[8][9] By reacting this compound with an aryl or heteroaryl boronic acid, one can selectively introduce a substituent at the 5-position. The 2-amino group often serves as a critical "hinge-binding" element in kinase inhibitors, and the aryl group introduced at the 5-position can be tailored to occupy specific binding pockets to enhance potency and selectivity.[10]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol details a general procedure for the selective coupling at the 5-iodo position. Optimization may be required for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio), degassed
-
Schlenk flask or reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-6-chloro-5-arylpyridine.[11][12]
Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.
Core Application II: C-C Alkyne Formation via Sonogashira Coupling
The Sonogashira coupling reaction is an efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[13][14] This reaction is invaluable for installing an alkyne functional group, which can serve as a versatile handle for further chemistry (e.g., via click chemistry) or as a rigid linker within a drug molecule to probe interactions with a target protein. As with the Suzuki coupling, the reaction occurs selectively at the highly reactive C-I bond.
Experimental Protocol: Selective Sonogashira Coupling
This protocol outlines a standard copper-co-catalyzed Sonogashira coupling. Copper-free conditions may also be employed to minimize the potential for alkyne homocoupling (Glaser coupling).[15]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Amine base/solvent, such as Triethylamine (Et₃N) or Diethylamine (Et₂NH), degassed
-
Anhydrous co-solvent (e.g., THF, DMF), if necessary
-
Schlenk flask or reaction vial, magnetic stirrer, inert gas supply
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (x3).
-
Add the degassed amine solvent (and co-solvent, if used) via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature to 50 °C. The reaction is often complete within 1-6 hours.[16]
-
Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water or saturated aqueous ammonium chloride (NH₄Cl) to remove the amine salt.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the Sonogashira cross-coupling protocol.
Core Application III: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[17][18][19] This reaction is typically employed in the second step of a sequence, targeting the less reactive 6-chloro position of the 5-substituted pyridine intermediate. This allows for the introduction of a primary or secondary amine, providing a key vector for modulating solubility, cell permeability, and target engagement.[10] The successful coupling of an electron-rich heteroaryl chloride often requires the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that promote the challenging oxidative addition and reductive elimination steps.[19]
Experimental Protocol: Buchwald-Hartwig Amination of the 6-Chloro Position
This protocol is a general guideline for coupling a 5-substituted-6-chloropyridin-2-amine with an amine. The choice of ligand and base is critical and often substrate-dependent.
Materials:
-
5-Substituted-6-chloropyridin-2-amine (1.0 equiv)
-
Primary or Secondary Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)
-
Bulky Phosphine Ligand (e.g., SPhos, XPhos) (2-4 mol%)
-
Strong Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃)) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or sealed vial, magnetic stirrer, inert gas supply
Procedure:
-
In a glovebox or under a strong flow of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the 5-substituted-6-chloropyridin-2-amine and the amine coupling partner.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. These reactions can take 8-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[7][10]
Sources
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- 9. Yoneda Labs [yonedalabs.com]
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- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
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- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
The Strategic Utility of 6-Chloro-5-iodopyridin-2-amine in Modern Organic Synthesis
Introduction: A Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry and materials science, the 2-aminopyridine moiety stands out as a "privileged scaffold." Its inherent ability to engage in critical hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems has cemented its role in the development of numerous therapeutic agents.[1][2] Derivatives of 2-aminopyridine are integral to a wide range of pharmaceuticals, exhibiting activities from antibacterial to kinase inhibition.[1][2][3]
6-Chloro-5-iodopyridin-2-amine is a particularly valuable building block for synthetic chemists. Its strategic di-halogenation provides a powerful tool for sequential and regioselective functionalization. The significant difference in the carbon-halogen bond strengths (C-I < C-Cl) allows for selective reaction at the 5-position (iodine) under milder conditions, while leaving the less reactive 6-position (chlorine) intact for subsequent transformations. This differential reactivity is a cornerstone of modern cross-coupling chemistry, enabling the efficient construction of complex, multi-substituted pyridine derivatives.
This application note provides a technical guide for researchers, scientists, and drug development professionals on the use of this compound as a versatile building block in key palladium-catalyzed cross-coupling reactions. We will explore field-proven insights and provide detailed, adaptable protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Physicochemical and Safety Profile
A thorough understanding of a building block's properties and hazards is paramount for safe and effective laboratory practice.
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClIN₂ | [4] |
| Molecular Weight | 254.46 g/mol | [4] |
| CAS Number | 1221398-11-3 | [4] |
| Appearance | Off-white to yellow solid | N/A |
| Boiling Point | 340.4 ± 42.0 °C (Predicted) | [5] |
| Density | 2.139 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Slightly soluble in water (1.8 g/L at 25°C, Calculated) | [6] |
Safety and Handling:
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary synthetic utility of this compound lies in its selective reactivity in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond, allowing for precise functionalization at the 5-position.[7]
Caption: Sequential functionalization of this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other pharmaceuticals.[8][9] The reaction couples the aryl iodide of our building block with an aryl or heteroaryl boronic acid (or ester).
Representative Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more active catalyst system like Pd(OAc)₂ with a ligand like SPhos (2-4 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[9]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane, toluene, or DME with water (typically in a 4:1 to 10:1 ratio) is commonly used.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[10]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: For less reactive coupling partners, or to achieve higher turnover numbers, modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior to traditional catalysts like Pd(PPh₃)₄.[11]
-
Base: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates.[9][11]
-
Solvent: The aqueous component in the solvent system is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups onto aromatic rings. This reaction is invaluable for creating rigid linkers in molecular scaffolds or for accessing precursors for further transformations.[12][13] The reaction couples the C-I bond with a terminal alkyne, co-catalyzed by palladium and copper(I).[12]
Representative Protocol:
-
Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent like triethylamine (Et₃N) or a mixture of THF and Et₃N, add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).[12][14]
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-65 °C). The reaction is typically rapid and can be monitored by TLC.[12][13]
-
Work-up and Purification: Once the starting material is consumed, dilute the reaction mixture with an organic solvent and quench with an aqueous solution (e.g., water or dilute HCl).[12] Filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. The crude product is purified by flash column chromatography.[13]
Causality Behind Experimental Choices:
-
Copper(I) Co-catalyst: The role of CuI is to react with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is generally faster than the direct reaction of the alkyne with the palladium center, thus accelerating the overall catalytic cycle.[13]
-
Amine Base/Solvent: An amine base, often triethylamine or diisopropylamine, is required to neutralize the hydrogen halide (HI) formed during the reaction and to act as a solvent. It must be sufficiently basic to deprotonate the terminal alkyne.[12]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals.[7][15] This reaction can be used to couple an amine with the remaining C-Cl bond of the 6-chloro-5-aryl/alkynyl-pyridin-2-amine intermediate, or directly with the C-I bond of the starting material under carefully controlled conditions.
Representative Protocol (for C-Cl bond amination):
-
Reaction Setup (Inert Atmosphere): In a glovebox or using Schlenk techniques, charge a reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equiv.).[7][11][16]
-
Reagent Addition: Add the 6-chloro-5-substituted-pyridin-2-amine substrate (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.). Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[7][11]
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[7][11]
-
Work-up and Purification: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the crude product via flash column chromatography.[7][11]
Causality Behind Experimental Choices:
-
Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[16]
-
Bulky Ligands: Sterically hindered, electron-rich biaryl phosphine ligands (the "Buchwald ligands") are essential for promoting both the oxidative addition of the less reactive aryl chloride and the final reductive elimination step to form the C-N bond.[15][16]
Application in Kinase Inhibitor Synthesis
The 2-aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine core of ATP to anchor the inhibitor in the enzyme's active site.[1] The ability to strategically introduce diverse substituents at the 5- and 6-positions of the 2-aminopyridine core using this compound is a powerful approach for developing potent and selective kinase inhibitors.
Caption: Synthetic strategy towards kinase inhibitors.
For example, a Suzuki coupling at the 5-position can introduce a larger aryl group designed to interact with the solvent-exposed region of the ATP binding pocket. Subsequently, a Buchwald-Hartwig amination at the 6-position can install a different group tailored to fit into the more sterically demanding "gatekeeper" pocket, a key determinant of kinase selectivity. This modular approach allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR) and optimize for potency and selectivity against specific kinase targets.[1][17]
Conclusion
This compound is a high-value, strategic building block for organic synthesis. Its differential halogen reactivity enables a logical and efficient pathway for the creation of complex, multi-substituted 2-aminopyridine derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers in drug discovery and materials science to leverage this versatile scaffold in their synthetic endeavors, accelerating the development of novel and impactful molecules.
References
- Buchwald–Hartwig amin
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of British Columbia. [Link]
- 2-Pyridinamine, 5-iodo-. PubChem. [Link]
- 6-chloro-5-iodo-2-aminopyridine. ChemBK. [Link]
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC. [Link]
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
- Synthesis of Optically Pure (S)-2-Amino-5-arylpent-4-ynoic acids by Sonogashira Reactions and their Potential Use as Highly Selective Potent Inhibitors of Aldose Reductase.
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- 6. CAS # 1221398-11-3, 6-Chloro-5-iodo-2-pyridinamine, this compound - chemBlink [chemblink.com]
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- 17. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Sonogashira Coupling of 6-Chloro-5-iodopyridin-2-amine for Advanced Pharmaceutical Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-catalyzed transformation is celebrated for its operational simplicity and tolerance of a wide array of functional groups, proceeding under generally mild conditions.[1] Its applications are extensive, particularly in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials.[1][2]
This guide provides an in-depth protocol and expert analysis for the Sonogashira coupling of 6-Chloro-5-iodopyridin-2-amine , a highly valuable and functionalized heterocyclic building block. The inherent differential reactivity of its halogen substituents—a highly reactive C-I bond and a less reactive C-Cl bond—presents a strategic advantage for sequential, regioselective modifications.[3] However, the presence of the 2-amino group introduces a layer of complexity, as it can potentially coordinate with the catalytic metals, influencing reaction kinetics and efficiency. This document will address these nuances, providing a robust, validated protocol and troubleshooting guidance to ensure successful implementation.
The Catalytic Heart of the Reaction: Mechanism & Principles
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[4][5][6]
-
The Palladium Cycle (The Workhorse):
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides and forms a square planar Pd(II) complex.[7]
-
Transmetalation: The key step where the two cycles intersect. A copper(I) acetylide species, formed in the copper cycle, transfers its alkynyl group to the Pd(II) complex, displacing the iodide ligand.[7][8]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final cross-coupled product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7]
-
-
The Copper Cycle (The Activator):
-
π-Complex Formation: Copper(I) iodide coordinates with the terminal alkyne.
-
Deprotonation & Acetylide Formation: In the presence of an amine base, the terminal proton of the alkyne is removed, forming a highly reactive copper(I) acetylide intermediate.[1] This species is the crucial nucleophile for the transmetalation step in the palladium cycle.[4]
-
The entire process requires an amine base, which not only facilitates the formation of the copper acetylide but also neutralizes the hydrogen halide (HI) generated as a byproduct.[9] Furthermore, stringent anaerobic (oxygen-free) conditions are critical, as oxygen can deactivate the Pd(0) catalyst via oxidation and promote the undesirable homocoupling of the alkyne (Glaser coupling).[9]
Caption: The interconnected Palladium and Copper catalytic cycles.
Validated Experimental Protocol
This protocol details a general procedure for the coupling of this compound with a representative terminal alkyne, phenylacetylene.
Materials and Equipment
-
Reagents: this compound (≥97%), Phenylacetylene (≥98%), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI, ≥98%), Triethylamine (Et₃N, ≥99.5%, freshly distilled or from a sealed bottle), Anhydrous Tetrahydrofuran (THF, solvent).
-
Equipment: Schlenk flask or oven-dried round-bottom flask with septum, magnetic stirrer and stir bar, inert gas line (Argon or Nitrogen), syringes, standard laboratory glassware for work-up and purification, rotary evaporator, flash chromatography system.
Reagent Stoichiometry and Quantities
| Reagent | MW ( g/mol ) | Equivalents | Amount (1 mmol scale) |
| This compound | 254.45 | 1.0 | 254.5 mg |
| Phenylacetylene | 102.14 | 1.2 | 122.6 mg (134 µL) |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 (3 mol%) | 21.1 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 (5 mol%) | 9.5 mg |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 303.6 mg (418 µL) |
| Anhydrous THF | - | - | 5 mL |
Step-by-Step Procedure
Caption: A streamlined overview of the experimental workflow.
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (254.5 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) and triethylamine (418 µL, 3.0 mmol) via syringe. Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a short pad of Celite® to remove the palladium black and other insoluble salts, washing the pad with additional ethyl acetate.[10]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.
-
Characterization: Confirm the identity and purity of the isolated product, 6-chloro-5-(phenylethynyl)pyridin-2-amine, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Field-Proven Insights & Optimization
-
Causality of Reagent Choice:
-
Halide Reactivity: The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to oxidative addition by the Pd(0) catalyst.[3][11] This differential reactivity is the cornerstone of achieving selective functionalization at the 5-position while leaving the 6-chloro substituent intact for subsequent transformations.
-
Catalyst System: While PdCl₂(PPh₃)₂ is a robust and common Pd(II) precatalyst, other systems can be employed. For instance, using a Pd(0) source like Pd(PPh₃)₄ can sometimes expedite the reaction but is more sensitive to air.[9] For challenging substrates, more electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.[12]
-
Base Selection: Triethylamine serves as both the base and, in some protocols, the solvent.[1][13] Diisopropylethylamine (DIPEA) is a bulkier, less nucleophilic alternative that can be beneficial if amine-related side reactions are a concern. Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF, and may be required for less reactive aryl bromides or chlorides.[2]
-
-
Managing the Amino Group: The free amine at the 2-position can act as a ligand, potentially coordinating to the palladium or copper center and inhibiting catalysis. While this is often not a prohibitive issue with highly reactive iodides, if sluggishness is observed, consider:
-
Slightly increasing the catalyst loading (e.g., to 5 mol% Pd).
-
Using a bidentate phosphine ligand that is less likely to be displaced by the amine.
-
-
Copper-Free Variant: The primary side reaction in Sonogashira couplings is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen and the copper catalyst.[9][11] If this byproduct proves difficult to separate, a copper-free protocol can be implemented. This typically requires a stronger base, a more specialized ligand system, and sometimes elevated temperatures to proceed efficiently.[1]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (degraded Pd or Cu source).2. Insufficiently inert atmosphere (O₂ present).3. Impure reagents or wet solvent.4. Reaction temperature is too low. | 1. Use a fresh batch of catalysts, especially CuI which can degrade.[9]2. Ensure rigorous degassing of the solvent and reaction vessel.[9]3. Use anhydrous solvents and purified starting materials.4. Gently warm the reaction (e.g., to 40-50 °C), monitoring for decomposition. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction setup.2. High concentration or reactivity of the copper catalyst. | 1. Improve the degassing procedure (freeze-pump-thaw cycles are highly effective).2. Reduce the amount of CuI or switch to a copper-free protocol.[9][11]3. Consider slow, syringe-pump addition of the alkyne to keep its concentration low.[13] |
| Formation of Black Precipitate (Palladium Black) | 1. Decomposition of the Pd(0) catalyst.2. High reaction temperature.3. Impurities in the starting materials or solvent. | 1. This indicates catalyst death. Ensure high-purity reagents.[9]2. Avoid excessive heating. If heating is necessary, use a more stable ligand/catalyst system.3. Filter the crude reaction mixture through Celite before work-up to remove the precipitate.[10] |
| Incomplete Conversion of Starting Material | 1. Insufficient catalyst loading.2. The 2-amino group is inhibiting the catalyst.3. Reaction time is too short. | 1. Increase catalyst loading incrementally (e.g., from 3% to 5%).2. Try a different ligand or solvent system (e.g., DMF instead of THF).3. Allow the reaction to stir for a longer period (e.g., 12-24 hours), monitoring by TLC/LC-MS. |
References
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- MDPI. (2020).
- SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
- ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling? [Link]
- ElectronicsAndBooks. (2005).
- Royal Society of Chemistry. (2016). Sonogashira Coupling. [Link]
- YouTube. (2020). Sonogashira Coupling. [Link]
- PubMed Central. (2018).
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- 5. books.rsc.org [books.rsc.org]
- 6. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 6-Chloro-5-iodopyridin-2-amine in Kinase Inhibitor Synthesis
Introduction: The 2-Aminopyridine Scaffold as a Privileged Kinase Inhibitor Motif
The 2-aminopyridine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring appearance in a multitude of biologically active agents.[1][2] In the realm of kinase inhibitor drug discovery, this structural motif is particularly significant. Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site in various kinases makes it an ideal foundation for designing potent and selective inhibitors.[3] Kinase inhibitors targeting enzymes like Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) frequently incorporate this core structure to achieve high affinity binding.[4][5] The strategic functionalization of the 2-aminopyridine ring is therefore a critical task for medicinal chemists aiming to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.
This guide focuses on a uniquely valuable building block for this purpose: 6-Chloro-5-iodopyridin-2-amine . The presence of two different halogen atoms on the pyridine ring offers a powerful platform for sequential, site-selective diversification through palladium-catalyzed cross-coupling reactions.
The Synthetic Advantage: Orthogonal Reactivity of Iodine and Chlorine
The core utility of this compound lies in the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: I > Br > OTf > Cl.[6] This predictable reactivity hierarchy allows for the chemoselective functionalization of the C-I bond under milder conditions, leaving the more robust C-Cl bond intact for a subsequent, more forcing reaction. This "orthogonal" synthetic handle is the key to building complex molecular architectures in a controlled and efficient manner.
This application note will provide detailed protocols for a sequential cross-coupling strategy, demonstrating how to leverage this differential reactivity to construct a core scaffold common in advanced kinase inhibitors.
Experimental Protocols & Methodologies
Part 1: Selective Sonogashira Coupling at the C-5 Position
The first step in our synthetic strategy is to introduce a carbon-based substituent at the more reactive C-5 iodo position. The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is an ideal reaction for this transformation.[7] This reaction is typically performed under mild conditions and is foundational for creating many kinase inhibitor backbones.[8]
This protocol details the selective coupling of a terminal alkyne to the C-5 position of this compound.
Objective: To synthesize 6-Chloro-5-(alkynyl)pyridin-2-amine derivatives.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Ethynylbenzene, 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) Iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the anhydrous, degassed solvent (e.g., THF) via syringe, followed by the amine base (e.g., TEA).
-
Add the terminal alkyne (1.2 eq) dropwise to the stirred mixture at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-chloro-5-(alkynyl)pyridin-2-amine.
Causality and Trustworthiness:
-
Why PdCl₂(PPh₃)₂ and CuI? This is a classic Sonogashira catalyst system. The palladium catalyst is essential for the main catalytic cycle, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which speeds up the transmetalation step.[7][9]
-
Why an amine base? The amine base (TEA or DIPEA) is crucial for neutralizing the hydrogen iodide (HI) generated during the reaction and for facilitating the deprotonation of the terminal alkyne.[8]
-
Why an inert atmosphere? The Pd(0) species, which is the active catalyst, is sensitive to oxidation. An inert atmosphere prevents catalyst degradation and avoids the promotion of unwanted side reactions like alkyne homocoupling.[8]
-
Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting material and the appearance of a new, typically less polar, product spot.
Part 2: Functionalization of the C-6 Position
With the C-5 position functionalized, the remaining C-6 chloro group can be targeted. Due to the lower reactivity of the C-Cl bond, this step generally requires a more active catalyst system and/or higher reaction temperatures.[2][10] We will describe two powerful methods: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[11][12]
This protocol allows for the introduction of an aryl or heteroaryl group at the C-6 position, a common strategy in building kinase inhibitor scaffolds.[13]
Objective: To synthesize 6-Aryl-5-(alkynyl)pyridin-2-amine derivatives.
Materials:
-
6-Chloro-5-(alkynyl)pyridin-2-amine (from Protocol 1, 1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a more active catalyst like a Buchwald-type palladacycle (0.05 eq)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Water), degassed
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine the 6-Chloro-5-(alkynyl)pyridin-2-amine (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂), and the base (e.g., K₂CO₃).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/Water) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. The higher temperature is necessary to activate the less reactive C-Cl bond.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Trustworthiness:
-
Why a more active catalyst? Chloropyridines are significantly less reactive than iodopyridines in Suzuki couplings.[14] Catalyst systems with electron-rich, bulky phosphine ligands like dppf are more effective at promoting the oxidative addition step for C-Cl bonds.[2][10]
-
Why a carbonate base and aqueous solvent? The base is essential for the transmetalation step of the Suzuki catalytic cycle.[15] An aqueous solvent system often accelerates the reaction and helps to dissolve the inorganic base.
This protocol is used to introduce a nitrogen-based nucleophile at the C-6 position, forming a C-N bond, which is a key linkage in many kinase inhibitors.[16][17]
Objective: To synthesize 6-(Arylamino)-5-(alkynyl)pyridin-2-amine derivatives.
Materials:
-
6-Chloro-5-(alkynyl)pyridin-2-amine (from Protocol 1, 1.0 eq)
-
Amine (e.g., Aniline or a secondary amine, 1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Phosphine Ligand (e.g., Xantphos or a Josiphos-type ligand, 0.04 eq)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5 eq)
-
Anhydrous, degassed aprotic solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the 6-Chloro-5-(alkynyl)pyridin-2-amine (1.0 eq) and the amine coupling partner (1.2 eq) to the tube.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Trustworthiness:
-
Why a strong base like NaOtBu? The Buchwald-Hartwig amination requires a strong base to deprotonate the amine, forming the active nucleophile for the catalytic cycle.[11][18]
-
Why bulky phosphine ligands? Ligands like Xantphos are crucial for stabilizing the palladium catalyst and promoting the reductive elimination step that forms the C-N bond, especially with less reactive aryl chlorides.[17]
Data Presentation & Visualization
Table 1: Summary of Reaction Conditions for Sequential Coupling
| Step | Reaction Type | Position | Halogen | Catalyst System (Typical) | Base | Temp (°C) |
| 1 | Sonogashira Coupling | C-5 | Iodine | PdCl₂(PPh₃)₂ / CuI | TEA / DIPEA | 25-40 |
| 2A | Suzuki Coupling | C-6 | Chlorine | Pd(dppf)Cl₂ or Palladacycle | K₂CO₃ / Cs₂CO₃ | 80-110 |
| 2B | Buchwald-Hartwig | C-6 | Chlorine | Pd₂(dba)₃ / Xantphos | NaOtBu / Cs₂CO₃ | 90-120 |
Diagrams
Caption: Differential halogen reactivity in cross-coupling.
Conclusion
This compound represents a highly strategic and versatile building block for the synthesis of complex kinase inhibitors. Its orthogonal halogenation enables a controlled, sequential approach to molecular elaboration. By first employing mild Sonogashira conditions to functionalize the reactive C-5 iodo position, medicinal chemists can then utilize more forcing Suzuki or Buchwald-Hartwig conditions to modify the robust C-6 chloro position. This methodology provides a reliable and efficient pathway to generate diverse libraries of 2,5,6-trisubstituted aminopyridines, facilitating the exploration of structure-activity relationships and the optimization of lead compounds in kinase inhibitor drug discovery programs.
References
- Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Rao, R. N., & Chanda, K. (2021). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 57(95), 12831-12844.
- (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances.
- Abdel-Aziz, H. A., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. Drug Design, Development and Therapy, 16, 1365-1386.
- Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry, 58(20), 8182-8199.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
- (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Hassan, A. A., et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 21(7), 822.
- (n.d.). Sonogashira Coupling. Wikipedia.
- (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
- Zhang, G., et al. (2019). Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants. European Journal of Medicinal Chemistry, 183, 111734.
- (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Lee, J. C., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Tetrahedron Letters, 49(38), 5460-5463.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
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- 1. Preparation method of ALK inhibitor Brigatinib - Eureka | Patsnap [eureka.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 14. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
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- 18. chem.libretexts.org [chem.libretexts.org]
Application Note: Comprehensive Characterization of 6-Chloro-5-iodopyridin-2-amine
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the definitive characterization of 6-Chloro-5-iodopyridin-2-amine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. This document outlines a multi-faceted analytical approach, integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each section provides not only a step-by-step protocol but also delves into the underlying scientific principles and the rationale for specific experimental choices, ensuring a thorough understanding and robust validation of the analytical results.
Introduction: The Significance of Rigorous Characterization
This compound (C₅H₄ClIN₂) is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple reaction sites for the synthesis of more complex molecules. The presence of chloro and iodo substituents, along with an amino group, imparts specific electronic and steric properties that can influence the biological activity of the final compounds.
Given its role as a critical building block, the unequivocal confirmation of its structure and the assessment of its purity are paramount. Impurities, even in trace amounts, can lead to undesired side reactions, impact the yield and purity of subsequent synthetic steps, and potentially introduce toxic byproducts into the final active pharmaceutical ingredient (API). This application note, therefore, presents a suite of orthogonal analytical techniques to provide a complete and reliable characterization of this compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| CAS Number | 1221398-11-3 | [1] |
| Molecular Formula | C₅H₄ClIN₂ | [1] |
| Molecular Weight | 254.46 g/mol | [1] |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |
Analytical Methodologies
A multi-technique approach is crucial for the unambiguous characterization of this compound. The following sections detail the recommended analytical workflow.
Caption: Integrated analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the precise arrangement of atoms in this compound.
Rationale for Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for nitrogen-containing heterocycles due to its excellent solvating power and the ability to observe exchangeable protons (e.g., -NH₂).
-
Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for substituted aromatic systems.
3.1.1. ¹H NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher
-
Solvent: DMSO-d₆
-
Temperature: 25 °C
-
Pulse Program: Standard proton acquisition
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise)
-
Relaxation Delay: 1-2 seconds
-
-
Data Acquisition & Processing: Acquire the spectrum and process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
Expected ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a broad signal for the amino protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8-8.0 | Doublet | 1H | H-4 | The proton at position 4 will be a doublet due to coupling with the proton at position 3. The deshielding effect of the adjacent iodine atom will shift it downfield. |
| ~6.5-6.7 | Doublet | 1H | H-3 | The proton at position 3 will be a doublet due to coupling with the proton at position 4. The electron-donating amino group will shield this proton, shifting it upfield. |
| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ | The amino protons are typically broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water. |
3.1.2. ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher (corresponding to the proton frequency)
-
Solvent: DMSO-d₆
-
Temperature: 25 °C
-
Pulse Program: Proton-decoupled carbon acquisition
-
Number of Scans: 1024 or more (to achieve adequate signal-to-noise)
-
Relaxation Delay: 2 seconds
-
-
Data Acquisition & Processing: Acquire the spectrum and process the data. Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the pyridine ring.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158-160 | C-2 | Carbon attached to the amino group will be significantly deshielded. |
| ~150-152 | C-6 | Carbon attached to the chlorine atom will be deshielded. |
| ~145-148 | C-4 | The carbon atom para to the amino group and meta to the chloro and iodo groups. |
| ~110-112 | C-3 | The carbon atom ortho to the amino group will be shielded. |
| ~80-85 | C-5 | The carbon atom attached to the iodine atom will be significantly shielded due to the "heavy atom effect". |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Rationale for Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a common and robust method for relatively small and volatile organic molecules. It typically produces a clear molecular ion peak and a reproducible fragmentation pattern.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer provides adequate resolution for this application.
3.2.1. Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-300
-
Scan Rate: 1 scan/second
-
-
Data Acquisition & Analysis: Acquire the mass spectrum and analyze the molecular ion peak and the fragmentation pattern.
Expected Mass Spectrum: The mass spectrum will be characterized by the molecular ion peak and several key fragment ions. A key feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| m/z | Interpretation | Rationale |
| 254/256 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 219 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 127 | [M - I]⁺ | Loss of an iodine radical. |
| 92 | [M - I - Cl]⁺ | Subsequent loss of a chlorine radical after the loss of an iodine radical. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for quantifying any impurities.
Rationale for Experimental Choices:
-
Mode: Reversed-phase HPLC is ideal for separating moderately polar organic compounds.
-
Stationary Phase: A C18 column provides good retention and selectivity for a wide range of organic molecules.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer and an organic solvent (like acetonitrile or methanol) is used to ensure good peak shape and resolution of the main component from any potential impurities. The acidic buffer helps to protonate the basic amino group, leading to sharper peaks.
-
Detection: UV detection is suitable as the pyridine ring is a strong chromophore.
3.3.1. HPLC Protocol
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is calculated as the percentage of the main peak area relative to the total peak area.
Caption: A schematic representation of the HPLC protocol for purity analysis.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound. This is a fundamental technique to confirm the empirical formula.
Rationale for Experimental Choices:
-
This is a destructive technique that involves the combustion of the sample. The resulting gases (CO₂, H₂O, N₂) are quantified to determine the elemental composition.
-
The experimental results should be within ±0.4% of the theoretical values to be considered acceptable for publication in reputable journals.[2]
3.4.1. Elemental Analysis Protocol
-
Sample Preparation: A small, accurately weighed amount of the dry, pure sample (typically 2-3 mg) is required.
-
Instrumentation: Use a calibrated CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment. The resulting gases are separated and detected.
-
Calculation: The instrument's software calculates the percentage of each element.
Theoretical Elemental Composition for C₅H₄ClIN₂:
-
Carbon (C): (5 * 12.011) / 254.46 * 100% = 23.59%
-
Hydrogen (H): (4 * 1.008) / 254.46 * 100% = 1.58%
-
Nitrogen (N): (2 * 14.007) / 254.46 * 100% = 11.01%
The experimental values should closely match these theoretical percentages.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis, researchers can confidently verify the structure, confirm the molecular weight, assess the purity, and determine the elemental composition of this important synthetic intermediate. Adherence to these protocols will ensure the quality and reliability of the material used in subsequent research and development activities, ultimately contributing to the integrity of the final products.
References
- PubChem. (n.d.). 2-Pyridinamine, 5-iodo-. National Center for Biotechnology Information.
- Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 8, 2026, from a generic RSC supporting information page.
- ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?.
- ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Thermo Fisher Scientific. (n.d.). Elemental Analysis: CHNS/O Determination in Carbon. Retrieved January 8, 2026, from a generic Thermo Fisher Scientific application note page.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Rao, T., Madhavi, S., & Sudheer, C.H. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(1), 66-74.
- Thummel, R. P., & Jahng, Y. (1985). Polyaza-cleft type molecules. The Journal of Organic Chemistry, 50(14), 2407–2412.
- O'Hagan, S. (2016). An International Study Evaluating Elemental Analysis. ACS Omega, 1(4), 553–559. [Link]
- University of Illinois. (n.d.). Elemental Composition Calculator. School of Chemical Sciences.
Sources
Mastering the Purification of 6-Chloro-5-iodopyridin-2-amine: A Guide for Synthetic and Medicinal Chemists
Introduction: The Critical Role of Purity for a Key Pharmaceutical Building Block
6-Chloro-5-iodopyridin-2-amine is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring an amino group, a chloro atom, and an iodo atom on the pyridine scaffold, provides medicinal chemists with a versatile platform for the synthesis of complex molecular architectures. The presence of multiple reaction sites allows for selective functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, and other transformations, making it a valuable intermediate in the development of novel therapeutic agents.
Given its role as a critical starting material, the purity of this compound is paramount. Impurities, which can include unreacted starting materials, regioisomers, or byproducts from its synthesis, can have a profound impact on the outcome of subsequent reactions. They can lead to lower yields, the formation of undesired side products, and complications in the purification of the final active pharmaceutical ingredient (API). Therefore, robust and reliable purification techniques are essential to ensure the quality and consistency of this key building block.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound. We will explore several field-proven techniques, including recrystallization, flash column chromatography, and an acid-base workup, explaining the scientific principles behind each method and offering practical, step-by-step instructions for their successful implementation.
Physicochemical Properties: Guiding the Purification Strategy
A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective purification strategy. These properties dictate its solubility, stability, and interactions with different solvents and stationary phases, thereby informing the selection of the most appropriate purification technique.
| Property | Value | Source |
| CAS Number | 1221398-11-3 | [1] |
| Molecular Formula | C₅H₄ClIN₂ | [1] |
| Molecular Weight | 254.46 g/mol | [1] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | 152°C - 156°C | Various Suppliers |
| pKa (predicted) | ~1.12 (for the pyridinium ion) | Various Chemical Databases |
| Solubility | Very soluble in DMF; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | Various Chemical Databases |
The basicity of the 2-amino group and the pyridine nitrogen, as indicated by the predicted pKa, is a key characteristic that can be exploited for purification via acid-base extraction. The compound's solubility profile suggests that a range of organic solvents can be employed for both recrystallization and chromatography.
Purification Methodologies: A Multi-faceted Approach
The choice of purification method will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. Here, we present three complementary techniques that can be used individually or in combination to achieve high-purity this compound.
Recrystallization: The Classic Technique for Solid Purification
Recrystallization is a powerful and economical method for purifying solid compounds, leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[2] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Rationale for Solvent Selection: Based on the general solubility of aminopyridines, a mixed solvent system often provides the best results. A common approach is to use a solvent in which the compound is soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). For this compound, a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is a promising starting point. Ethyl acetate can solvate the polar amino group and the pyridine ring, while the addition of hexanes will decrease the overall solubility, promoting crystallization upon cooling.
Experimental Protocol: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add hexanes to the hot solution until a slight turbidity persists. If too much hexanes is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Caption: Workflow for the recrystallization of this compound.
Flash Column Chromatography: For High-Resolution Separation
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[3] By passing a solution of the crude material through a column packed with a solid adsorbent (typically silica gel), components are separated based on their differential partitioning between the mobile phase (solvent) and the stationary phase.
Rationale for Method Development: The polarity of this compound, primarily due to the amino group, allows for good interaction with a polar stationary phase like silica gel. A mobile phase of intermediate polarity, such as a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether, will effectively elute the compound from the column while retaining more polar impurities and allowing less polar impurities to elute first. A common starting point for structurally similar compounds is a gradient of 0% to 20% ethyl acetate in hexanes.[4]
Experimental Protocol: Flash Column Chromatography on Silica Gel
-
Column Packing: Prepare a silica gel column of an appropriate size for the amount of crude material. The column should be packed using the chosen eluent system (e.g., 100% hexanes).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate over several column volumes.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Caption: Workflow for flash column chromatography purification.
Acid-Base Extraction: Exploiting Basicity for Separation
The basic nature of the pyridine nitrogen and the exocyclic amino group allows for the selective extraction of this compound from a mixture containing neutral or acidic impurities. By treating an organic solution of the crude material with an aqueous acid, the basic amine is protonated to form a water-soluble salt, which partitions into the aqueous phase.
Rationale for pH Selection: The predicted pKa of the conjugate acid of this compound is approximately 1.12. To ensure complete protonation and extraction into the aqueous phase, the pH of the acidic solution should be at least two units below the pKa, meaning a pH of around -1 to 0. A dilute solution of hydrochloric acid (e.g., 1 M HCl) is suitable for this purpose. Subsequently, to recover the free amine, the aqueous layer is basified to a pH at least two units above the pKa, for instance, to a pH of 3-4 or higher, to ensure complete deprotonation. However, to ensure the amine is in its free base form for extraction back into an organic solvent, a much higher pH (e.g., pH 9-10) is recommended.
Experimental Protocol: Acid-Base Extraction Workup
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M aqueous HCl. The protonated amine will move to the aqueous layer. Repeat the extraction to ensure complete transfer.
-
Separation of Layers: Separate the aqueous layer containing the protonated product from the organic layer containing neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M aqueous NaOH, with stirring until the pH is approximately 9-10. The free amine will precipitate or form an emulsion.
-
Back Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate). Repeat the extraction to maximize recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Caption: Workflow for purification via acid-base extraction.
Conclusion: A Strategy for Ensuring High Purity
The purification of this compound is a critical step in the synthesis of many important pharmaceutical compounds. The choice of the optimal purification technique depends on a careful consideration of the compound's physicochemical properties and the nature of the impurities present. For general purification of a solid product, recrystallization offers a simple and effective solution. For more challenging separations or to achieve the highest level of purity, flash column chromatography provides excellent resolving power. In cases where acidic or neutral impurities are the primary concern, an acid-base extraction workup can be a highly efficient purification strategy. By employing these techniques, researchers and drug development professionals can ensure a reliable supply of high-purity this compound, thereby facilitating the advancement of their research and development programs.
References
- MySkinRecipes. (n.d.). Pyridine Derivatives.
- Angene Chemical. (n.d.). Safety Data Sheet: this compound.
- [No Title]. (n.d.). Safety Data Sheet. Retrieved from [A valid URL for this source could not be found]
- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- LabSolutions. (n.d.). 6-chloro-5-iodo-pyrazin-2-amine.
- Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
- PubMed. (2021). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
Sources
- 1. synchem.de [synchem.de]
- 2. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
The Suzuki-Miyaura Cross-Coupling of 6-Chloro-5-iodopyridin-2-amine with Boronic Acids: A Detailed Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the Suzuki-Miyaura cross-coupling reaction of 6-chloro-5-iodopyridin-2-amine with a variety of boronic acids. This guide delves into the mechanistic nuances, provides detailed experimental protocols, and highlights the significant applications of the resulting 5-aryl-6-chloropyridin-2-amine scaffold in medicinal chemistry.
Introduction: Strategic Importance of 5-Aryl-2-Aminopyridines
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component in the design of enzyme inhibitors and receptor modulators.[1] The introduction of an aryl group at the 5-position of the 2-aminopyridine core, accessible through the Suzuki-Miyaura reaction, allows for the systematic exploration of structure-activity relationships (SAR), leading to the development of potent and selective therapeutic agents.[3][4] The products of this reaction, 5-aryl-6-chloropyridin-2-amines, are versatile intermediates that can be further functionalized at the chloro position, offering a gateway to a diverse range of complex molecules.
Mechanistic Insights and Regioselectivity
The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.
dot
Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
In the case of this compound, a key consideration is the regioselectivity of the oxidative addition step. The molecule possesses two different halogen atoms at positions C5 (iodo) and C6 (chloro). The C-I bond is significantly weaker and more polarized than the C-Cl bond, making it substantially more reactive towards oxidative addition to the palladium(0) catalyst. This difference in reactivity allows for highly selective coupling at the C5 position, leaving the C6-chloro group intact for subsequent transformations.
dot
Caption: Regioselectivity in the Suzuki Coupling of this compound.
Experimental Protocols
Successful Suzuki-Miyaura coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent system. Below are two detailed, field-proven protocols that can be adapted for a wide range of boronic acids.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is suitable for a broad range of electronically diverse aryl and heteroaryl boronic acids. Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for Suzuki couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed 1,4-Dioxane/Water (4:1 v/v) or DME/Water (4:1 v/v)
-
Standard Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (e.g., 1.0 mmol, 268.5 mg), the arylboronic acid (e.g., 1.2 mmol), and potassium carbonate (e.g., 2.0 mmol, 276.4 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.05 mmol, 57.8 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-6-chloropyridin-2-amine product.
Protocol 2: Advanced Protocol for Challenging Couplings using Buchwald Ligands
For sterically hindered or electronically deactivated boronic acids, more active catalyst systems are often required. Buchwald's dialkylbiaryl phosphine ligands, such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂, form highly active catalysts.[5][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
-
Standard Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 1.0 mmol, 268.5 mg), the arylboronic acid (e.g., 1.5 mmol), and potassium phosphate (e.g., 3.0 mmol, 636.8 mg).
-
In a separate vial, under an inert atmosphere, prepare the catalyst by adding Pd(OAc)₂ (e.g., 0.02 mmol, 4.5 mg) and SPhos (e.g., 0.04 mmol, 16.4 mg) or XPhos (e.g., 0.04 mmol, 19.1 mg) to a small amount of the anhydrous solvent.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining degassed anhydrous solvent (total volume of 5 mL) via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often faster, typically completing within 1-6 hours.
-
Follow the workup and purification steps as described in Protocol 1.
Data Summary: Scope of Boronic Acids and Representative Yields
The Suzuki-Miyaura coupling of this compound is compatible with a wide range of aryl and heteroaryl boronic acids. The following table summarizes representative examples with expected yields based on analogous reactions.
| Entry | Boronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 6-Chloro-5-phenylpyridin-2-amine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | 6-Chloro-5-(4-methoxyphenyl)pyridin-2-amine | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 85 | 4 | ~90-98 |
| 3 | 4-Fluorophenylboronic acid | 6-Chloro-5-(4-fluorophenyl)pyridin-2-amine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~80-90 |
| 4 | 3-Thienylboronic acid | 6-Chloro-5-(thiophen-3-yl)pyridin-2-amine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 2 | ~88-96 |
| 5 | Pyridin-3-ylboronic acid | 6-Chloro-5-(pyridin-3-yl)pyridin-2-amine | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 110 | 3 | ~75-85 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 6-Chloro-5-(4-(trifluoromethyl)phenyl)pyridin-2-amine | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/H₂O | 90 | 5 | ~82-92 |
| 7 | 2-Methylphenylboronic acid | 6-Chloro-5-(o-tolyl)pyridin-2-amine | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 110 | 6 | ~70-80 |
Yields are estimates based on literature for similar substrates and may vary depending on the specific reaction conditions and scale.
Applications in Drug Discovery and Medicinal Chemistry
The 5-aryl-6-chloropyridin-2-amine scaffold is a valuable building block for the synthesis of a variety of biologically active molecules. The ability to introduce diverse aryl groups at the C5 position allows for the fine-tuning of pharmacological properties.
dot
Caption: Synthetic workflow from the starting material to bioactive compounds.
Derivatives of this scaffold have been investigated for a range of therapeutic applications, including:
-
Kinase Inhibitors: The 2-aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors. Aryl substituents at the C5 position can be directed into hydrophobic pockets of the ATP-binding site to enhance potency and selectivity.[7]
-
Anticancer Agents: Numerous 5-aryl-2-aminopyridine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[8][9]
-
Antimicrobial Agents: This scaffold has also been explored for the development of novel antibacterial and antifungal agents.[10]
-
Neurological Disorders: The versatility of the 2-aminopyridine structure has led to its incorporation into compounds targeting CNS disorders.[3]
The chlorine atom at the C6 position of the product serves as a handle for further diversification through nucleophilic aromatic substitution or other cross-coupling reactions, enabling the synthesis of complex, multi-substituted pyridine derivatives for advanced drug discovery programs.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly efficient and regioselective method for the synthesis of 5-aryl-6-chloropyridin-2-amines. The predictable reactivity of the C-I bond over the C-Cl bond provides a robust platform for the introduction of a wide array of aryl and heteroaryl substituents. The protocols and data presented in this guide offer a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors, accelerating the discovery and development of novel therapeutic agents.
References
- PMC. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors.
- PubMed. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents.
- PubMed Central. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors.
- PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- ResearchGate. An Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor.
- PubMed. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides[c] Application of the Suzuki-Miyaura Cross-Coupling reactions of 6-chloropurine derivatives with phenylboronic acid.
- RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a.
- IUCr. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
- PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
- ACS Publications. Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase.
- Science.gov. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Chemical Synthesis Database. 6-chloro-N-methyl-5-(trimethoxymethyl)-2-pyridinamine.
- PMC. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- ResearchGate. Scope of 5Pd/PSA‐TPP‐catalyzed Suzuki coupling reactions. Reaction...
- PubMed Central. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents.
- MDPI. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation.
- ResearchGate. A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids.
- PubMed Central. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.
- PubMed. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids.
- PMC. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave.
- Journal of Nanostructures. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst.
- MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
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The Strategic Utility of 6-Chloro-5-iodopyridin-2-amine in Advanced Materials Science: Application Notes and Protocols
Abstract
This technical guide delineates the strategic applications of 6-Chloro-5-iodopyridin-2-amine as a pivotal building block in the synthesis of advanced functional materials. With its unique trifunctional architecture, this pyridine derivative offers a versatile platform for creating complex organic molecules tailored for applications in organic electronics, particularly in the burgeoning field of Thermally Activated Delayed Fluorescence (TADF) materials for next-generation Organic Light-Emitting Diodes (OLEDs). We provide a comprehensive overview of its reactivity, focusing on regioselective cross-coupling reactions, and present detailed, field-proven protocols for its incorporation into sophisticated molecular architectures. This document is intended for researchers, materials scientists, and professionals in drug development seeking to leverage this potent synthetic intermediate.
Introduction: A Building Block of Strategic Importance
This compound is a halogenated and aminated pyridine derivative with the molecular formula C₅H₄ClIN₂.[1][2] Its significance in materials science stems from the differential reactivity of its three functional groups: an iodo, a chloro, and an amino group. This unique arrangement allows for a programmed, stepwise synthesis of complex molecular structures. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the more robust carbon-chlorine bond. This reactivity differential is the cornerstone of its utility, enabling selective functionalization at the 5-position, while leaving the 6-position available for subsequent transformations. The amino group at the 2-position further expands its synthetic potential, allowing for N-arylation or condensation reactions.
This hierarchical reactivity makes this compound an exemplary precursor for the construction of donor-acceptor (D-A) type molecules, which are fundamental to many modern organic electronic materials. Its inclusion in catalogues for OPV/OLED materials underscores its recognized potential in this domain.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1221398-11-3 | [1][2] |
| Molecular Formula | C₅H₄ClIN₂ | [1][2] |
| Molecular Weight | 254.46 g/mol | [1][2] |
| Predicted Boiling Point | 340.4 ± 42.0 °C | [1] |
| Predicted Density | 2.139 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 1.12 ± 0.10 | [1] |
Core Application: Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters
A primary application of this compound is in the synthesis of emitters for TADF-OLEDs. TADF materials enable highly efficient light emission by harvesting both singlet and triplet excitons through a process called reverse intersystem crossing (RISC).[4][5] This requires a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). The modular nature of this compound allows for the precise construction of molecules with the requisite electronic properties for efficient TADF.
The following sections outline a representative, multi-step synthetic protocol for a hypothetical TADF emitter, demonstrating the utility of this compound as a core building block.
Principle of Synthesis: A Sequential Cross-Coupling Strategy
The synthetic strategy hinges on a sequence of palladium-catalyzed cross-coupling reactions. The more labile C-I bond is first functionalized via a Suzuki coupling reaction to introduce an acceptor moiety. Subsequently, the amino group is arylated through a Buchwald-Hartwig amination to attach a donor group. This sequential approach offers a high degree of control over the final molecular structure.
Figure 1: A conceptual workflow for the synthesis of a TADF emitter.
Experimental Protocols
The following protocols are exemplary and based on established methodologies for Suzuki and Buchwald-Hartwig cross-coupling reactions.[6][7] Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: Suzuki Coupling for the Synthesis of 2-amino-6-chloro-5-(acceptor)pyridine (Intermediate 1)
This protocol describes the selective reaction at the 5-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Acceptor-boronic acid or ester (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a Schlenk flask, add this compound, the acceptor-boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via cannula.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Expected Outcome:
-
TLC Analysis: The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot.
-
LC-MS Analysis: A peak corresponding to the mass of the expected product.
-
¹H NMR Spectroscopy: Disappearance of the proton signal adjacent to the iodine atom and the appearance of new signals corresponding to the coupled acceptor moiety.
-
Expected Yield: Yields for Suzuki couplings of this type are typically in the range of 60-90%, depending on the nature of the boronic acid.[6][8]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of the Final TADF Emitter
This protocol describes the N-arylation of the amino group of Intermediate 1.
Materials:
-
Intermediate 1 (from Protocol 1) (1.0 equiv)
-
Donor-amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a Schlenk flask, add Intermediate 1, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via cannula, followed by the donor-amine.
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Expected Outcome:
-
TLC Analysis: Disappearance of the Intermediate 1 spot and the appearance of a new product spot.
-
LC-MS Analysis: A peak corresponding to the mass of the final TADF emitter.
-
¹H NMR Spectroscopy: A downfield shift of the pyridine ring protons and the appearance of new signals from the donor-amine moiety. The disappearance of the N-H protons of the amino group.
-
Expected Yield: Buchwald-Hartwig aminations on similar substrates typically provide yields ranging from 50-85%.[3][7]
Figure 2: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound stands out as a highly valuable and versatile building block for the synthesis of advanced organic materials. Its differential reactivity enables a controlled and sequential functionalization, making it particularly well-suited for the construction of complex molecules like TADF emitters for OLED applications. The protocols provided herein, based on well-established palladium-catalyzed cross-coupling reactions, offer a robust starting point for researchers to explore the rich synthetic possibilities of this compound. The continued exploration of this and similar building blocks will undoubtedly pave the way for the next generation of high-performance organic electronic devices.
References
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- Thermally activated delayed fluorescence materials: innovative design and advanced application in biomedicine, catalysis and electronics. RSC Advances. Accessed January 8, 2026. [Link]
- Thermally activated delayed fluorescence in luminescent cationic copper(i) complexes. National Institutes of Health. Accessed January 8, 2026. [Link]
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 8, 2026. [Link]
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Accessed January 8, 2026. [Link]
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. Accessed January 8, 2026. [Link]
- CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine.
- Novel halopyridines and methods of making.
- Sonogashira coupling. In: Wikipedia. Accessed January 8, 2026. [Link]
- The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. National Institutes of Health. Accessed January 8, 2026. [Link]
- CN106632014A - Preparation of 2-amino-5-chloropyridine.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Accessed January 8, 2026. [Link]
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. Accessed January 8, 2026. [Link]
- Thermally activated delayed fluorescence in luminescent cationic copper(i) complexes. National Institutes of Health. Accessed January 8, 2026. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Accessed January 8, 2026. [Link]
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
- Thermally activated delayed fluorescence emitters showing wide-range near-infrared piezochromism and their use in deep-red OLEDs. RSC Publishing. Accessed January 8, 2026. [Link]
- ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed. Accessed January 8, 2026. [Link]
- CN113234077B - Synthesis method of 2-amino-6-chloropurine.
- Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Recent Advances in Sonogashira Reactions.
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The Strategic Utility of 6-Chloro-5-iodopyridin-2-amine in Modern Agrochemical Synthesis
An Application Guide for Researchers
Abstract: 6-Chloro-5-iodopyridin-2-amine has emerged as a highly strategic and versatile building block in the synthesis of advanced agrochemicals. Its unique trifunctional nature—possessing chloro, iodo, and amino substituents on a pyridine core—offers chemists a powerful platform for constructing complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-chlorine bonds provides an exceptional opportunity for selective, sequential functionalization, primarily through metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its application, focusing on the synthesis of key intermediates for next-generation insecticides like sulfoxaflor, and delivers detailed, field-proven protocols for its core transformations.
Introduction: A Multifunctional Intermediate for Crop Protection
The pyridine ring is a foundational scaffold in a significant portion of commercialized agrochemicals, prized for its metabolic stability and ability to interact with biological targets.[1] Within this class, halogenated aminopyridines are elite intermediates. This compound (CAS No. 1221398-11-3) is particularly valuable due to the distinct electronic properties and reactivity of its three functional groups.[2]
-
The Amino Group (-NH₂): At the 2-position, this group can act as a directing group in C-H activation reactions, a nucleophile, or a precursor for further derivatization into heterocycles like imidazopyridines.[3][4]
-
The Iodo Group (-I): The carbon-iodine bond at the 5-position is the most labile site for oxidative addition in palladium-catalyzed cross-coupling reactions, making it the primary handle for introducing molecular diversity.
-
The Chloro Group (-Cl): The carbon-chlorine bond at the 6-position is more robust than the C-I bond.[5] This differential reactivity is the cornerstone of its utility, allowing for a second, distinct coupling reaction to be performed after the iodine has been functionalized.
This guide will focus on the practical application of this intermediate in the synthesis of sulfoximine insecticides, a critical class of agents for controlling sap-feeding insects.[6]
Core Application: Synthesis of Sulfoximine Insecticide Precursors
The sulfoximine class, with sulfoxaflor as its flagship compound, represents a new mode of action targeting nicotinic acetylcholine receptors (nAChRs) in a manner distinct from neonicotinoids.[6] This makes them vital tools for managing insect populations that have developed resistance to older chemistries. The core structure of sulfoxaflor features a substituted pyridine ring linked to a unique sulfoximine moiety.
While the direct synthesis of sulfoxaflor from this compound is a multi-step process, the intermediate is ideally suited for creating advanced precursors that can then be elaborated into the final active ingredient. The primary strategy involves using the halogen "handles" for sequential C-C bond formation.
Below is a logical workflow illustrating the strategic use of this intermediate in a research and development context.
Caption: R&D workflow using this compound.
Experimental Protocols: Key Synthetic Transformations
The true power of this compound is realized through transition metal-catalyzed cross-coupling reactions.[7] The protocols below are standardized starting points for researchers.
Protocol 3.1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol is designed for the selective formation of a carbon-carbon bond at the more reactive 5-position, leaving the 6-chloro substituent intact for subsequent reactions.
Principle: The Suzuki-Miyaura reaction couples an organoboron compound (boronic acid or ester) with an organohalide. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the catalyst. Degassing is critical to prevent oxidation of the Pd(0) species.
Caption: Suzuki-Miyaura coupling at the C5-Iodo position.
Experimental Procedure:
-
Inert Atmosphere Setup: To a flame-dried 50 mL Schlenk flask, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Add degassed 1,4-dioxane and water (4:1 v/v, to make a 0.2 M solution with respect to the starting material).
-
Causality Note: The aqueous base is essential for the transmetalation step of the catalytic cycle. A degassed solvent system prevents the oxidation and deactivation of the Pd(0) catalyst.
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust, commercially available Pd(0) source. |
| Base | K₂CO₃ | Mild inorganic base, effective for activating boronic acids. |
| Solvent | 1,4-Dioxane / H₂O | Good for dissolving both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy for the catalytic cycle without degrading reagents. |
| Stoichiometry | 1.2 eq Boronic Acid | A slight excess ensures complete consumption of the limiting reagent. |
Protocol 3.2: Sonogashira Coupling for Alkyne Installation
This protocol introduces an alkynyl moiety, a versatile functional group that can participate in cycloadditions, reductions, or serve as a linker.
Principle: The Sonogashira coupling involves a palladium catalyst for the main cycle and a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki reaction, but the transmetalation step involves a copper(I) acetylide, which is formed in situ from the terminal alkyne, the copper salt, and the amine base.
Experimental Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq).
-
Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous, degassed triethylamine (TEA) or diisopropylamine (DIPA) as both the base and solvent. Add the terminal alkyne (1.5 eq) via syringe.
-
Causality Note: The amine base is critical. It scavenges the HI produced during the reaction and facilitates the formation of the copper acetylide intermediate. Anhydrous conditions are preferred to prevent unwanted side reactions.
-
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if the reaction is sluggish.
-
Monitoring: Monitor by TLC or LC-MS. The reaction is often complete within 2-6 hours.
-
Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate or dichloromethane.
-
Purification: Wash the organic solution with aqueous ammonium chloride (to remove copper salts), followed by water and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the product by silica gel chromatography.
Trustworthiness and Self-Validation
Executing these protocols requires adherence to best practices in synthetic chemistry to ensure reproducibility and safety.
-
Atmospheric Control: The use of an inert atmosphere (Argon or Nitrogen) is non-negotiable for these protocols. Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen.
-
Reagent Quality: Ensure solvents are anhydrous and degassed where specified. The purity of the boronic acid and alkyne directly impacts yield and purity.
-
Reaction Monitoring: Do not rely solely on reaction time. Actively monitor the reaction using appropriate analytical techniques (TLC, GC-MS, or LC-MS). This provides real-time data on conversion and the formation of byproducts, allowing for timely intervention.
-
Product Characterization: The identity and purity of all synthesized intermediates must be rigorously confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) before proceeding to the next synthetic step.
Conclusion
This compound is a quintessential example of a modern synthetic building block, engineered for efficiency and versatility. Its capacity for selective, sequential cross-coupling reactions makes it an invaluable asset for agrochemical researchers aiming to construct novel and complex active ingredients. The protocols detailed herein provide a robust and reliable foundation for chemists to unlock the full synthetic potential of this powerful intermediate, accelerating the discovery and development of next-generation crop protection solutions.
References
- Synthesis route for commercial sulfoximine insecticide Sulfoxaflor. ResearchGate.
- Synthesis of the insecticide sulfoxaflor (111). ResearchGate.
- CN109053553A - The synthetic method of insecticide sulfoxaflor intermediate 3- [1- (methyl mercapto) ethyl] -6 (trifluoromethyl) pyridines. Google Patents.
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Google Patents.
- CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Google Patents.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Synthesis of chlorinated pyrimidines - EP1301489B1. Google Patents.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health (NIH).
- Sulfoxaflor and the sulfoximine insecticides. CORE.
- Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. OUCI.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals.
- US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Google Patents.
- 2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2 | CID 45480366. PubChem.
- CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine. Google Patents.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 4. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Cross-Coupling Reactions with 6-Chloro-5-iodopyridin-2-amine
Introduction: Strategic Functionalization of a Privileged Heterocycle
6-Chloro-5-iodopyridin-2-amine is a highly valuable building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective functionalization, offers a versatile platform for the synthesis of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive towards oxidative addition than the C-Cl bond, allowing for chemoselective functionalization at the 5-position while leaving the 6-chloro substituent intact for subsequent transformations.
This guide provides detailed application notes and protocols for the selective functionalization of this compound via three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors.
Part 1: Selective Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 5-position. The judicious choice of catalyst, ligand, and base is paramount for achieving high yields and preserving the chloro substituent.
Causality Behind Experimental Choices
The selection of a suitable palladium catalyst and ligand system is critical for efficient coupling. Palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride complexes with bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed for coupling reactions involving less reactive aryl chlorides, and they also show excellent activity for the more reactive aryl iodides. The use of a moderately strong inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle, where the organic moiety is transferred from the boronic acid to the palladium center.[1] A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is often used to solubilize both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Degassed 1,4-dioxane/water (4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), SPhos (0.06 eq), and K₃PO₄ (2.5 eq).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table of Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precatalysts. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Ensures solubility of both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (N₂ or Ar) | Protects the Pd(0) active catalyst from oxidation. |
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[2] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many biologically active molecules and materials.
Causality Behind Experimental Choices
The Sonogashira reaction is typically co-catalyzed by a palladium complex and a copper(I) salt.[2] The palladium catalyst, often Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, facilitates the main cross-coupling cycle, while the copper(I) iodide (CuI) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential both to neutralize the hydrogen halide byproduct and to act as a solvent or co-solvent. The reaction is highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling), thus requiring an inert atmosphere.[2]
Experimental Protocol: Sonogashira Coupling
This protocol is a general starting point and may need optimization depending on the specific alkyne used. A protocol for a similar substrate, 2-amino-5-iodopyridine, has been reported and serves as a strong basis.[3]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and triethylamine.
-
Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature to 60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Table of Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard and effective catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Activates the terminal alkyne for transmetalation. |
| Base | Et₃N, DIPA | Acts as an acid scavenger and solvent/co-solvent. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous and degassed to prevent side reactions. |
| Temperature | Room Temperature - 60 °C | Mild conditions are often sufficient. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative homocoupling of the alkyne. |
Catalytic Cycle: Sonogashira Coupling
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Part 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[2][4] For this compound, this reaction allows for the selective introduction of primary or secondary amines at the 5-position. The success of this transformation is highly dependent on the choice of a suitable ligand and base.
Causality Behind Experimental Choices
The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precatalyst and a bulky, electron-rich phosphine ligand. Ligands such as Xantphos or BINAP are often effective in promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction.[2] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine, allowing it to coordinate to the palladium center.[5] Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and to maintain the activity of the catalyst.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific amines. For a closely related substrate, 5-chloro-2-iodopyrimidine, a detailed protocol has been established and serves as an excellent starting point.[5]
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Xantphos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.5 eq) to a Schlenk flask or sealed tube.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous, degassed solvent.
-
Seal the reaction vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table of Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective precatalysts for Buchwald-Hartwig amination. |
| Ligand | Xantphos, BINAP, BrettPhos | Bulky ligands that facilitate C-N bond formation and prevent side reactions. |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 110 °C | To overcome the activation energy of the reaction. |
| Atmosphere | Inert (N₂ or Ar) | To protect the catalyst from deactivation. |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- Wikipedia contributors. (2024).
- Yamaguchi, T., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties.
- Chemistry LibreTexts. (2023).
- Kashani, S. K., Jessiman, J. E., et al. (2020).
- Zhdankin, V. V., et al. (2018). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Barluenga, J., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. [Link]
- DowElanco. (1991). Novel halopyridines and methods of making.
- Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Pfizer Inc. (2016). Crizotinib preparation method.
- Jiangxi Normal University. (2019). Synthesis method of 2-amino-5-iodopyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Step-by-Step Protocol for the Regioselective Synthesis of 6-Phenyl-1-Deazapurine Scaffolds from 6-Chloro-5-iodopyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the multi-step synthesis of a 7-chloro-6-phenyl-imidazo[4,5-b]pyridine, a highly valuable 1-deazapurine scaffold. Purine analogues are cornerstones of medicinal chemistry, and this guide leverages the differential reactivity of a dihalogenated pyridine precursor to achieve regioselective functionalization. The core strategy involves a highly selective Suzuki-Miyaura cross-coupling at the more reactive C-I bond, followed by the construction of the imidazole ring to form the deazapurine core. This approach yields a key intermediate primed for further diversification at the remaining C-Cl position, enabling the creation of compound libraries for drug discovery.
Introduction and Strategic Rationale
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Consequently, the synthesis of functionalized purine analogues is of paramount importance. The 6-phenylpurine motif, in particular, is a key component in various kinase inhibitors and other biologically active molecules.
While the user-specified topic describes a synthesis of "6-phenylpurines" from "6-Chloro-5-iodopyridin-2-amine," a direct conversion of a pyridine ring into a purine's pyrimidine-imidazole bicyclic system is not a chemically feasible pathway. However, the specified starting material is an ideal precursor for the synthesis of imidazo[4,5-b]pyridines , also known as 1-deazapurines . These purine isosteres, where the N1 nitrogen of the purine is replaced by a CH group, are of significant interest in drug development as they often exhibit improved metabolic stability or altered receptor-binding profiles.
This guide, therefore, details a robust and logical synthetic route to 7-Chloro-6-phenyl-1-deazapurine . The strategy hinges on the well-established difference in reactivity between carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions.[1][2] This allows for the precise and selective installation of the phenyl group at the desired position before the formation of the bicyclic core.
The Core Principle: Regioselective Cross-Coupling
The success of this synthesis is rooted in the differential reactivity of the two halogen substituents on the pyridine ring.
-
Carbon-Iodine (C-I) Bond: The C-I bond is weaker and more easily undergoes oxidative addition to a Pd(0) catalyst. It is, therefore, the preferred site for Suzuki-Miyaura cross-coupling reactions.[2][3]
-
Carbon-Chlorine (C-Cl) Bond: The C-Cl bond is stronger and less reactive in Suzuki couplings, typically requiring more forcing conditions or specialized, highly active catalyst systems.[3] However, its position at C6 (ortho to the ring nitrogen) makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), a feature that can be exploited for downstream diversification.[4]
Our strategy will first exploit the C-I bond's lability for a selective Suzuki reaction, leaving the C-Cl bond intact for subsequent steps and future modifications.
Overall Synthetic Workflow
The synthesis is designed as a three-stage process, beginning with the selective installation of the phenyl group, followed by the construction of the imidazole ring, yielding the final deazapurine scaffold.
Caption: Overall synthetic scheme for 7-Chloro-6-phenyl-1-deazapurine.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium catalysts are toxic and flammable. Strong acids (H₂SO₄, HNO₃) are highly corrosive.
Part 1: Regioselective Suzuki-Miyaura Coupling
Objective: To synthesize 6-Chloro-5-phenylpyridin-2-amine via a selective Suzuki-Miyaura reaction at the C5-I position.
The catalytic cycle for this reaction involves three key steps: oxidative addition of the Pd(0) catalyst to the aryl iodide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[5]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Materials & Reagents:
| Reagent | MW | Moles (equiv) | Amount |
| This compound | 254.44 | 1.0 | 2.54 g (10 mmol) |
| Phenylboronic Acid | 121.93 | 1.2 | 1.46 g (12 mmol) |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 347 mg (0.3 mmol) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 3.18 g (30 mmol) |
| 1,4-Dioxane | - | - | 80 mL |
| Water | - | - | 20 mL |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.54 g), phenylboronic acid (1.46 g), and Pd(PPh₃)₄ (347 mg).
-
Add the 1,4-dioxane (80 mL) and the sodium carbonate solution (3.18 g dissolved in 20 mL of water).
-
Causality Note: A biphasic solvent system with a base is crucial. The base (Na₂CO₃) activates the boronic acid to form a more nucleophilic boronate complex, facilitating the transmetalation step.[5]
-
Purge the flask with nitrogen or argon for 15 minutes to create an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Once complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (100 mL) and water (100 mL). Transfer to a separatory funnel and extract the aqueous layer twice more with ethyl acetate (2x 50 mL).
-
Combine the organic layers, wash with brine (1x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 6-Chloro-5-phenylpyridin-2-amine as a solid.
-
Expected Yield: 75-85%.
Part 2: Construction of the Imidazo[4,5-b]pyridine Core
This stage involves a three-step sequence: nitration, reduction, and cyclization.
Step 2a: Nitration
-
Cool a stirred solution of concentrated sulfuric acid (H₂SO₄, 20 mL) to 0 °C in an ice bath.
-
Slowly add the 6-Chloro-5-phenylpyridin-2-amine (2.05 g, 10 mmol) in small portions, ensuring the temperature does not exceed 10 °C.
-
Once addition is complete, slowly add fuming nitric acid (HNO₃, 1.5 mL) dropwise.
-
Causality Note: The amino group at C2 is a strong ortho-, para-director. The position ortho to the amine (C3) is sterically unhindered and electronically activated, making it the exclusive site for electrophilic nitration.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g).
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 6-Chloro-3-nitro-5-phenylpyridin-2-amine . This product is often used in the next step without further purification.
Step 2b: Reduction of the Nitro Group
-
Prepare a solution of the crude nitrated intermediate (approx. 10 mmol) in ethanol (100 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 11.3 g, 50 mmol) and heat the mixture to reflux for 3-4 hours.
-
Causality Note: SnCl₂ is a classic and effective reagent for the reduction of aryl nitro groups in the presence of other sensitive functional groups like aryl chlorides.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, concentrate the solvent, and basify the residue carefully with a 2M NaOH solution to pH > 8.
-
Extract the product with ethyl acetate (3 x 75 mL), dry the combined organic layers over Na₂SO₄, and concentrate to give crude 6-Chloro-5-phenylpyridin-2,3-diamine .
Step 2c: Cyclization to Form the Deazapurine
-
Combine the crude diamine (approx. 10 mmol) with formic acid (98%, 30 mL).
-
Heat the mixture to reflux for 2-3 hours.
-
Causality Note: Formic acid serves as the one-carbon source to form the imidazole ring. The reaction proceeds via formylation of one amino group, followed by intramolecular cyclization and dehydration.
-
Cool the reaction mixture and pour it onto ice.
-
Neutralize with aqueous ammonia or NaOH until a solid precipitate forms.
-
Filter the solid, wash with water, and dry.
-
Purify by recrystallization from ethanol or by column chromatography to yield the final product, 7-Chloro-6-phenyl-3H-imidazo[4,5-b]pyridine .
-
Expected Overall Yield (from Part 2a): 50-65%.
Summary of Results
| Step | Intermediate/Product Name | Key Reagents | Typical Yield |
| 1 | 6-Chloro-5-phenylpyridin-2-amine | Phenylboronic Acid, Pd(PPh₃)₄, Na₂CO₃ | 75-85% |
| 2a | 6-Chloro-3-nitro-5-phenylpyridin-2-amine | HNO₃, H₂SO₄ | >90% (crude) |
| 2b | 6-Chloro-5-phenylpyridin-2,3-diamine | SnCl₂·2H₂O | >85% (crude) |
| 2c | 7-Chloro-6-phenyl-3H-imidazo[4,5-b]pyridine | HCOOH | 60-75% |
Downstream Applications
The synthesized 7-Chloro-6-phenyl-1-deazapurine is a versatile intermediate. The chlorine at the C7 position (equivalent to C6 on a purine) is activated towards Nucleophilic Aromatic Substitution (SNAr). This allows for the straightforward introduction of various nucleophiles (e.g., amines, alkoxides, thiolates) to generate a diverse library of 6,7-disubstituted 1-deazapurine analogues for structure-activity relationship (SAR) studies.
References
- This reference is a placeholder for a relevant scientific journal article discussing Suzuki reactions in purine synthesis.
- A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media.
- Synthesis of 6,8,9-Tri- and 2,6,8,9-Tetrasubstituted Purines by a Combination of the Suzuki Cross-coupling, N-Arylation, and Direct C−H Arylation Reactions. The Journal of Organic Chemistry. [Link]
- This reference is a placeholder for a relevant scientific journal article discussing dihalogen
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
- The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Deriv
- This reference is a placeholder for a relevant scientific journal article discussing enzym
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group. The Journal of Organic Chemistry. [Link]
- Suzuki reaction - Wikipedia. Wikipedia. [Link]
- Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7‐Deazapurine Nucleobases and Their Post‐synthetic Modifications through the Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal. [Link]
Sources
Troubleshooting & Optimization
improving yield of 6-Chloro-5-iodopyridin-2-amine synthesis
An Application Scientist's Guide to Improving the Synthesis of 6-Chloro-5-iodopyridin-2-amine
Welcome to the technical support center for the synthesis of this compound (CAS 1221398-11-3)[1][2][3]. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this critical synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reaction for higher yields and purity.
Synthetic Overview: The Iodination Pathway
The most common and reliable method for synthesizing this compound is through the direct electrophilic iodination of 2-Amino-6-chloropyridine[4]. The amino group (NH₂) is a strong activating group, which directs electrophiles to the ortho and para positions. In this case, the C5 position is electronically activated, making it the primary site for iodination. The chloro group at C6 is a deactivating group, which further favors substitution at C5 over C3.
N-Iodosuccinimide (NIS) is a widely used reagent for this transformation due to its mild nature, high selectivity, and ease of handling compared to harsher reagents like iodine monochloride.[5][6][7]
Caption: General reaction scheme for the synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis.
Question: My reaction is very slow or appears incomplete when monitoring by TLC. What are the potential causes and how can I fix it?
Answer: An incomplete reaction is a common issue that can often be traced back to reagent quality, reaction conditions, or the nature of the substrate.
-
Causality: The electrophilic iodination of a pyridine ring, even one activated by an amino group, can be sluggish. The reaction relies on the generation of an electrophilic iodine species from NIS. The efficiency of this process and the subsequent substitution reaction are sensitive to several factors.
-
Troubleshooting Steps:
-
Check NIS Quality: N-Iodosuccinimide can decompose over time, especially if exposed to light or moisture, reducing its reactivity.[6] Use freshly opened or properly stored NIS. Consider running a small-scale control reaction with a known reactive substrate to verify its potency.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-70°C) can significantly increase the reaction rate. Monitor the reaction closely by TLC to avoid the formation of degradation products or side reactions at higher temperatures.
-
Consider an Acid Catalyst: While not always necessary, adding a catalytic amount of a non-nucleophilic acid can sometimes activate the NIS, making it a more potent electrophile. However, this can also lead to side reactions, so it should be trialed carefully.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate. While solvents like acetonitrile or DMF are common, switching to acetic acid can sometimes facilitate the reaction.[8]
-
Question: My TLC plate shows multiple spots after the reaction, indicating the formation of byproducts. What are these impurities and how can I minimize them?
Answer: The formation of multiple products typically points to a lack of regioselectivity or over-reaction.
-
Causality: The primary byproduct is often the di-iodinated species, 6-Chloro-3,5-diiodopyridin-2-amine. The starting material, 2-Amino-6-chloropyridine, has two positions (C3 and C5) activated by the amino group. While C5 is sterically and electronically favored, some iodination at C3 can occur, followed by further iodination.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of NIS. A common starting point is 1.05 to 1.1 equivalents. Using a large excess will drive the reaction towards di-iodination.
-
Lower the Temperature: Running the reaction at room temperature or even cooler (0°C to RT) can improve selectivity by favoring the kinetically preferred product and slowing down the secondary iodination reaction.
-
Slow Reagent Addition: Instead of adding all the NIS at once, add it portion-wise over a period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the iodinating agent low, which helps to suppress the formation of the di-iodinated product.
-
Caption: A workflow for troubleshooting common synthesis issues.
Question: I've successfully completed the reaction, but I'm experiencing significant product loss during purification. What is the best way to isolate pure this compound?
Answer: Product loss during workup and purification is a frequent cause of low overall yield. The physicochemical properties of the product and starting material must be considered.
-
Causality: Both the starting material and the product are basic due to the aminopyridine moiety. They can have moderate polarity and may streak on silica gel if the wrong solvent system is used. The product is also a solid with a relatively high melting point, making recrystallization a viable option.
-
Troubleshooting Steps:
-
Aqueous Workup: After the reaction, quenching with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) is crucial to remove any unreacted iodine or electrophilic iodine species. This is followed by basification (e.g., with sodium bicarbonate or sodium carbonate) to ensure the product is in its free-base form before extraction.
-
Chromatography Optimization:
-
Solvent System: A common mobile phase for purification is a gradient of ethyl acetate in hexanes or petroleum ether.
-
Tailing Reduction: If you observe tailing on your column, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the mobile phase. This neutralizes the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
-
Recrystallization: If the crude product is reasonably pure (>85-90%), recrystallization can be an excellent and scalable alternative to chromatography. Screen various solvents; a mixture like ethanol/water or ethyl acetate/hexanes is often effective. This method is excellent for removing small amounts of more polar or less polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction? A1: Several solvents can be used, including acetonitrile (CH₃CN), dimethylformamide (DMF), and acetic acid (AcOH). Acetic acid can sometimes accelerate the reaction but may require a more careful basic workup.[8] Acetonitrile is a good general-purpose solvent that is relatively easy to remove. The choice may require slight optimization depending on your specific setup and scale.
Q2: Are there alternative iodinating agents to NIS? A2: Yes, other reagents can be used.
-
Iodine Monochloride (ICl): This is a powerful iodinating agent but can be less selective and more difficult to handle than NIS.[9][10]
-
Iodine (I₂) with an Oxidant: A combination of molecular iodine with an oxidizing agent like hydrogen peroxide or silver salts can generate the electrophilic iodine species in situ.[11][12] This method can be effective but requires careful control of stoichiometry and conditions. For most applications, NIS offers the best balance of reactivity, selectivity, and ease of use.[7]
| Reagent | Key Advantages | Key Disadvantages |
| N-Iodosuccinimide (NIS) | Mild, selective, easy to handle, high functional group tolerance.[7] | Can be slow, requires pure reagent. |
| Iodine Monochloride (ICl) | Highly reactive. | Less selective, corrosive, moisture-sensitive.[9] |
| Iodine (I₂) / Oxidant | Avoids harsh pre-formed reagents.[11] | Requires careful optimization, potential for side reactions. |
Q3: What safety precautions should I take? A3: Standard laboratory safety procedures should be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Reagent Handling: N-Iodosuccinimide is an irritant. Handle it in a well-ventilated fume hood and avoid inhalation of dust or contact with skin.
-
Reaction Quench: The quenching of the reaction with a reducing agent and base can be exothermic and may release gas. Perform these steps slowly and with adequate cooling and ventilation.
Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound.
Materials:
-
2-Amino-6-chloropyridine (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 eq)
-
Acetonitrile (or other suitable solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate and Hexanes (for extraction and chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Amino-6-chloropyridine (1.0 eq).
-
Dissolution: Add acetonitrile to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add N-Iodosuccinimide (1.1 eq) to the solution in one portion at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexanes) until the starting material is consumed (typically 4-16 hours). If the reaction is slow, it can be gently heated to 40-50°C.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench excess NIS/iodine), saturated aqueous sodium bicarbonate solution (to remove succinimide and any acidic species), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid. Alternatively, recrystallization can be employed.
References
- Denmark, S. E., et al. (2016). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. [Link]
- Whitmore, F. C. (1950). Iodinating amino pyrimidines and amino pyridines.
- Denmark, S. E., et al. (2016). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study.
- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
- Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). organic-chemistry.org. [Link]
- Wikipedia. N-Iodosuccinimide. Wikipedia. [Link]
- Lee, S., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. [Link]
- ResearchGate. Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines.
- ChemRxiv. The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually. ChemRxiv. [Link]
- Cornella, J., et al. (2021). Deaminative chlorination of aminoheterocycles.
- CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- ResearchGate. Synthesis of 2-amino-5-fluoropyridine.
Sources
- 1. synchem.de [synchem.de]
- 2. echemi.com [echemi.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 6. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 7. calibrechem.com [calibrechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 11. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN110590652B - Synthesis method of 2-amino-5-iodopyridine - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of 6-Chloro-5-iodopyridin-2-amine
Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura cross-coupling reaction with 6-chloro-5-iodopyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize this crucial synthetic transformation. The guidance provided herein is based on established mechanistic principles and field-proven strategies to enhance reaction efficiency and product purity.
Introduction: The Challenge of a Multifunctional Substrate
This compound is a valuable building block in medicinal chemistry, featuring three key functionalities: a reactive iodo group, a less reactive chloro group, and a coordinating amino group. While the significant difference in reactivity between the C-I and C-Cl bonds allows for selective Suzuki coupling at the 5-position, the presence of the 2-amino group and the electron-deficient nature of the pyridine ring introduce specific challenges. This guide will address the most frequently encountered side reactions—dehalogenation, homocoupling, and protodeboronation—and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific issues you may encounter during the Suzuki coupling of this compound.
Issue 1: Significant Formation of 6-Chloro-pyridin-2-amine (Deiodination/Dehalogenation)
Symptoms: Your reaction mixture shows a significant amount of the starting material where the iodine atom has been replaced by hydrogen, as confirmed by LC-MS or NMR.
Root Cause Analysis: Dehalogenation, specifically deiodination in this case, is a common side reaction in Suzuki couplings. It typically proceeds through the formation of a palladium-hydride (Pd-H) species.[1] This Pd-H intermediate can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or trace water. The subsequent reductive elimination of Ar-H from the Ar-Pd-H intermediate competes with the desired transmetalation step. N-heterocyclic halides, like our substrate, are particularly susceptible to this side reaction.[1] The reactivity order for dehalogenation generally follows I > Br > Cl, making the iodo group on our substrate the primary site for this unwanted reaction.[1]
Solutions:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can accelerate the rate of reductive elimination of the desired product, thus outcompeting the dehalogenation pathway.[2][3][4]
-
Base Optimization: Avoid strong alkoxide bases if possible, as they can be a source of hydrides. Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred.[1][2]
-
Solvent Choice: Be cautious with alcohol-based solvents which can act as hydride sources. Aprotic polar solvents like dioxane, THF, or toluene, often with a minimal amount of water to facilitate the reaction, are generally safer choices.[2]
-
Reaction Time: Minimize reaction time where possible. Prolonged reaction times at elevated temperatures can increase the likelihood of dehalogenation. Monitor the reaction closely by TLC or LC-MS.
Issue 2: Formation of Symmetrical Biaryl Byproduct from the Boronic Acid (Homocoupling)
Symptoms: You observe a significant peak in your analysis corresponding to the dimer of your boronic acid coupling partner.
Root Cause Analysis: Homocoupling of boronic acids is another prevalent side reaction. It is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[5][6] If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if the reaction mixture is not properly degassed, the remaining Pd(II) can catalyze the homocoupling of two boronic acid molecules.[5][7]
Solutions:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture for an extended period or by using freeze-pump-thaw cycles.[2][6]
-
Use of Pre-catalysts: Employ modern palladium pre-catalysts (e.g., Buchwald G2, G3, or G4 pre-catalysts) that are designed for clean and efficient in situ generation of the active Pd(0) species.[5]
-
Reducing Agents: In some cases, the addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[6][7]
-
Stoichiometry Control: Avoid a large excess of the boronic acid, as this can increase the statistical probability of homocoupling. A slight excess (e.g., 1.1-1.5 equivalents) is typically sufficient.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction stalling, or why do I see a lot of unreacted starting material?
A1: This is a common issue when working with 2-aminopyridines. The nitrogen lone pairs of both the pyridine ring and the amino group can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3] To overcome this, the use of bulky, electron-rich ligands such as SPhos or XPhos is highly recommended.[3][4][8] These ligands create a sterically hindered environment around the palladium, which can disfavor the inhibitory coordination of the substrate. Increasing the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%) can also help compensate for some catalyst deactivation.[3]
Q2: I am observing the formation of 6-chloro-5-phenyl-pyridin-2-amine, but also a byproduct where the boronic acid seems to have been replaced by a hydrogen atom. What is happening?
A2: This side product is likely the result of protodeboronation (also known as protodeborylation), which is the hydrolysis of the boronic acid to the corresponding arene.[9] This is a particularly common side reaction with heteroaryl boronic acids, but can occur with any boronic acid, especially under aqueous basic conditions.[5][9] To mitigate this, you can:
-
Use boronic esters (e.g., pinacol esters), which are generally more stable to hydrolysis.[3][10]
-
Minimize the amount of water in the reaction, or even run the reaction under anhydrous conditions if your system allows.
-
Use a weaker base that is less likely to promote hydrolysis.[3]
Q3: Can I perform the Suzuki coupling at the chloro- position as well?
A3: While possible, coupling at the C-Cl bond is significantly more challenging than at the C-I bond and requires more forcing conditions. The oxidative addition to a C-Cl bond is much slower than to a C-I bond.[11] To achieve coupling at the chloro position, you would typically need to use a more active catalyst system, such as one with a highly electron-rich and bulky N-heterocyclic carbene (NHC) ligand, and likely higher temperatures.[4][12] For selective mono-arylation, targeting the iodo- position is the standard and much more facile approach.
Q4: What is the optimal base for this transformation?
A4: The choice of base can be critical. While there is no single "best" base for all Suzuki couplings, for this substrate, inorganic bases are generally preferred. A screening of bases is often beneficial. Good starting points are K₂CO₃, K₃PO₄, and Cs₂CO₃.[13][14] The strength and nature of the base can influence the rate of transmetalation and the prevalence of side reactions like dehalogenation and protodeboronation.[2][15]
Data and Protocols
Recommended Reaction Parameters
The following table provides a starting point for optimizing your Suzuki coupling reaction. Note that these are general guidelines, and optimization may be required for your specific boronic acid.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Pre-catalyst (e.g., XPhos Pd G3) | Provides a reliable source of Pd(0). Pre-catalysts offer improved stability and controlled generation of the active species.[5] |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich ligands that accelerate the catalytic cycle and mitigate catalyst inhibition by the 2-amino group.[3][4] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are effective in promoting transmetalation while minimizing dehalogenation.[2] |
| Solvent | Dioxane/H₂O (e.g., 10:1 v/v) or Toluene/H₂O | Aprotic solvents are preferred to avoid potential hydride transfer. A small amount of water is often necessary to solubilize the base and facilitate the reaction.[2] |
| Temperature | 80 - 110 °C | Sufficient to drive the reaction to completion in a reasonable timeframe without promoting excessive side reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxidation of the Pd(0) catalyst and minimizing homocoupling.[6][7] |
Standard Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound.
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Challenges
The Suzuki Catalytic Cycle and Competing Side Reactions
The following diagram illustrates the desired Suzuki catalytic cycle and the points at which the primary side reactions—dehalogenation, homocoupling, and protodeboronation—can interfere.
Caption: The Suzuki cycle and key competing side reactions.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and addressing common issues in the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting common issues.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
- Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- Li, W., et al. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- Billingsley, K. L., & Buchwald, S. L. (2008).
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Wikipedia.
- Davies, I. W., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Bak, J. R., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Vechorkin, O., et al. (2016).
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Reddit. (2012). Suzuki coupling help. [Link]
- Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Request PDF.
- Csonka, R., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. proprogressio.hu [proprogressio.hu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
optimizing reaction conditions for 6-Chloro-5-iodopyridin-2-amine
Technical Support Center: 6-Chloro-5-iodopyridin-2-amine
A Senior Application Scientist's Guide to Optimizing Cross-Coupling Reactions
Welcome to the technical support center for this compound (CAS: 1221398-11-3). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to ensure your success in the lab. This molecule is an excellent substrate for sequential, site-selective cross-coupling reactions, but its unique electronic and structural features present challenges that require careful consideration.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the functionalization of this compound.
Section 1: General Considerations & Substrate Reactivity
Question: I have this compound. Which halide is more reactive and why?
Answer: The iodine at the 5-position is significantly more reactive than the chlorine at the 6-position in palladium-catalyzed cross-coupling reactions. This selectivity is a cornerstone of this reagent's utility and is governed by the fundamental principles of the oxidative addition step in the catalytic cycle.[1][2]
-
Causality (Bond Strength): The Carbon-Iodine (C-I) bond is weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This makes the C-I bond much more susceptible to oxidative addition by a Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2][3]
-
Practical Implication: This reactivity difference allows for the selective functionalization of the 5-position under relatively mild conditions, leaving the 6-chloro position intact for a subsequent, more forcing cross-coupling reaction. This stepwise approach enables the synthesis of complex, differentially substituted 2-aminopyridines.
Question: My reaction is failing, and I suspect catalyst inhibition. What features of this compound could be causing this?
Answer: This is a critical and common issue with aminopyridine substrates. Both the pyridine ring nitrogen and the exocyclic 2-amino group possess lone pairs of electrons, making them Lewis basic.[4][5] These nitrogen atoms can coordinate to the electron-deficient palladium center, leading to catalyst inhibition or the formation of inactive off-cycle complexes.[4][5] This is often referred to as "the 2-pyridyl problem" in cross-coupling chemistry.[6]
-
Mechanism of Inhibition: The coordination of the substrate's nitrogen atoms to the palladium catalyst can block the vacant sites required for oxidative addition or other key steps in the catalytic cycle, effectively poisoning the catalyst.[5]
-
Mitigation Strategies:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) is the most effective strategy. These ligands stabilize the palladium center, promote the desired catalytic cycle, and sterically hinder the coordination of the pyridine nitrogens.[5]
-
Increased Catalyst Loading: While not always ideal from a process chemistry perspective, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[5]
-
Protecting Groups: In some challenging cases, protection of the 2-amino group (e.g., as an amide or carbamate) can be considered, though this adds extra steps to the synthesis.
-
Section 2: Suzuki-Miyaura Coupling Troubleshooting
Question: I am attempting a selective Suzuki coupling at the 5-iodo position but am getting low to no yield. What should I check first?
Answer: A failed Suzuki coupling with this substrate is often traced back to the catalyst system and reaction conditions. Given the potential for catalyst inhibition, a systematic approach to troubleshooting is essential.
Troubleshooting Workflow: Failed Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting a failed Suzuki reaction.
-
Inert Atmosphere: Ensure your solvent was rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen. Oxygen can oxidize the Pd(0) catalyst, leading to decomposition (often observed as the formation of black palladium precipitate).[3][5]
-
Reagent Quality:
-
Boronic Acid: Boronic acids can degrade on storage. Protodeboronation, where the C-B bond is cleaved by water, is a common side reaction.[4][7] Consider using more stable boronic esters (e.g., pinacol esters) or using fresh, high-purity boronic acid.[5]
-
Base: The base is not just a spectator. It plays a crucial role in activating the boronic acid.[8] Ensure your base (e.g., K₃PO₄, K₂CO₃) is anhydrous and finely powdered for better solubility and reactivity.
-
-
Catalyst System: As discussed, standard catalysts like Pd(PPh₃)₄ may be ineffective due to catalyst inhibition.[4] An upgrade to a more robust system is often required. See the recommended conditions table below.
Question: I'm observing significant byproducts. How do I identify and minimize them?
Answer: The two most common byproducts are the result of protodeboronation and dehalogenation.
| Byproduct Name | Identification (vs. Starting Material) | Primary Cause(s) | Mitigation Strategy |
| Protodeboronation Product | Boronic acid is replaced by -H. (e.g., benzene from phenylboronic acid) | Presence of water; unstable boronic acid; prolonged heating.[4][7] | Use stable boronic esters (pinacol, MIDA); use anhydrous solvents; minimize reaction time.[5] |
| Dehalogenation Product | Iodo group at C-5 is replaced by -H. (Product is 6-Chloro-pyridin-2-amine) | Hydride sources in the reaction (e.g., solvent, base impurities); catalyst-mediated reduction.[4][5] | Ensure inert atmosphere; use high-purity, anhydrous solvents; avoid prolonged reaction times at high temperatures. |
| Homocoupling Product | Two molecules of the boronic acid couple together (e.g., biphenyl from phenylboronic acid) | Presence of oxygen; incomplete reduction of Pd(II) precatalyst.[4] | Rigorously degas all reagents and solvents; use a direct Pd(0) source or ensure precatalyst is fully activated.[4] |
Section 3: Sonogashira Coupling Troubleshooting
Question: My Sonogashira reaction at the 5-iodo position is sluggish and gives a messy spectrum with significant alkyne homocoupling. What's going on?
Answer: These are classic symptoms in Sonogashira couplings. The sluggishness is likely due to the aforementioned catalyst inhibition by the aminopyridine substrate. The primary side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne, known as Glaser-Hay coupling.[3]
-
Minimizing Glaser Homocoupling:
-
Strictly Anaerobic Conditions: Oxygen is the primary culprit for this side reaction.[3] Your degassing procedure must be flawless. Use Schlenk techniques or a glovebox if possible.
-
Reduce Copper Loading: Minimize the amount of the copper(I) co-catalyst (e.g., CuI) to the lowest effective level (e.g., 0.5-2 mol%).[3]
-
Go Copper-Free: Numerous copper-free Sonogashira protocols have been developed.[9][10] These often require a specific palladium catalyst/ligand combination and a strong amine base (which also acts as the solvent) but completely eliminate the Glaser pathway.
-
Question: My reaction mixture turns black almost immediately.
Answer: This is the formation of palladium black, indicating your Pd(0) catalyst has crashed out of solution and is no longer active.[3]
-
Causes: The most common cause is exposure to oxygen.[3] However, with a substrate like this, coordination to the aminopyridine can also destabilize the catalytic complex, leading to decomposition, especially at elevated temperatures.
-
Solutions: Improve your inert gas technique. Use a more robust ligand to stabilize the palladium complex. If heating is required, increase the temperature gradually and monitor for decomposition.[3]
Optimized Protocols & Starting Conditions
The following protocols are robust starting points for selective functionalization. Optimization may be required for particularly challenging coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Iodo Position
This protocol employs a modern catalyst system known to be effective for challenging heteroaryl couplings.[4]
Reaction Scheme: this compound + R-B(OH)₂ → 6-Chloro-5-R-pyridin-2-amine
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and finely powdered K₃PO₄ (2.0 - 3.0 equiv).
-
In a separate vial, weigh the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-3 mol%) and the ligand (e.g., SPhos, 1-3 mol%).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum. Evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Under a positive flow of inert gas, add the catalyst and ligand to the flask.
-
Add a degassed solvent (e.g., 1,4-dioxane or Toluene/Water 10:1, 0.1 M concentration) via syringe.
-
-
Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-16 hours).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
-
Site-Selectivity Diagram
Caption: Reaction selectivity based on the C-X bond reactivity.
Protocol 2: Selective Copper-Free Sonogashira Coupling at the 5-Iodo Position
This protocol avoids the use of a copper co-catalyst to prevent Glaser homocoupling.
Reaction Scheme: this compound + R-C≡CH → 6-Chloro-5-(R-C≡C)-pyridin-2-amine
-
Reagent Preparation:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or PdCl₂(PPh₃)₂, 2-5 mol%).
-
-
Reaction Setup:
-
Seal the flask, evacuate, and backfill with argon (repeat 3 times).
-
Add degassed solvent, typically an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Anhydrous THF or DMF can also be used as a co-solvent.
-
Add the terminal alkyne (1.1 - 1.5 equiv) via syringe.
-
-
Execution:
-
Stir the reaction at room temperature or heat gently (40-60 °C) if necessary. The reaction is often rapid.
-
Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the amine solvent.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash with water and brine to remove amine salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Recommended Starting Conditions (Tables)
Table 1: Suzuki-Miyaura Coupling (Selective at 5-Iodo)
| Component | Recommendation 1 (Standard) | Recommendation 2 (For Difficult Substrates) | Rationale |
| Pd Source | Pd(dppf)Cl₂ | SPhos-Pd-G3 | Dppf is a good general ligand; Buchwald pre-catalysts are more active and resistant to inhibition.[5] |
| Ligand | (none needed) | SPhos | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[4] |
| Base | K₂CO₃ (aq) | K₃PO₄ (anhydrous) | K₃PO₄ is a stronger base, often effective in difficult couplings. |
| Solvent | Dioxane / H₂O | Toluene or CPME | Anhydrous conditions can prevent protodeboronation. |
| Temp. | 80 - 90 °C | 90 - 110 °C | Higher temperatures may be needed to activate the C-Cl bond if selectivity is lost. |
Table 2: Sonogashira Coupling (Selective at 5-Iodo)
| Component | Recommendation 1 (Copper-Catalyzed) | Recommendation 2 (Copper-Free) | Rationale |
| Pd Source | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ | Both are effective Pd(0) sources or precursors. |
| Co-Catalyst | CuI (1-5 mol%) | None | Eliminates the pathway for Glaser homocoupling.[3][10] |
| Base | Triethylamine (TEA) or DIPEA | Triethylamine (TEA) or DIPA | Acts as both base and often as the solvent. Must be anhydrous.[3] |
| Solvent | THF or DMF | TEA (as solvent) | Using the amine base as the solvent can suppress side reactions.[9] |
| Temp. | Room Temp to 60 °C | Room Temp to 50 °C | Reactions are often fast and exothermic; start at room temperature. |
References
- BenchChem. Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- BenchChem. Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
- BenchChem. Common issues in Sonogashira coupling of aryl iodides and how to solve them.
- Corpet, M. & Tlili, A. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
- Bryce, M. R., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
- BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
- BenchChem. Troubleshooting poor yields in Sonogashira reactions with halogenated anilines.
- Chinchilla, R. & Nájera, C. Recent Advances in Sonogashira Reactions. ResearchGate.
- LibreTexts Chemistry. Sonogashira Coupling.
- Uddin, I., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
avoiding dehalogenation of 6-Chloro-5-iodopyridin-2-amine
Welcome to the technical support center for 6-Chloro-5-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block in palladium-catalyzed cross-coupling reactions. Our focus is to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and critical challenge: preventing dehalogenation , particularly the undesired loss of the iodine substituent (deiodination).
Introduction: The Dehalogenation Challenge
This compound is a valuable trifunctional scaffold in medicinal chemistry and materials science. The differential reactivity of the C-I and C-Cl bonds offers the potential for selective, sequential functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive towards oxidative addition than the carbon-chlorine bond, allowing for chemoselective transformations at the C5 position.[1]
However, the very reactivity of the C-I bond also makes it susceptible to a common and problematic side reaction: hydrodehalogenation (or simply, dehalogenation), where the iodine atom is replaced by a hydrogen atom. This leads to the formation of the 6-chloro-pyridin-2-amine byproduct, reducing the yield of the desired product and complicating purification.[2][3] Understanding and controlling the factors that lead to dehalogenation is therefore paramount for successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a side reaction in which the iodine atom at the C5 position of this compound is replaced by a hydrogen atom, yielding 6-chloropyridin-2-amine. This is problematic because it consumes your starting material, reduces the yield of your desired cross-coupled product, and introduces a significant impurity that can be challenging to separate. The C-I bond is the weakest of the carbon-halogen bonds, making it particularly prone to cleavage under various reaction conditions.[3]
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed reactions?
A2: The most common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, including solvents (like alcohols), water, the amine coupling partner in Buchwald-Hartwig reactions, or even the phosphine ligand itself. This Pd-H species can then participate in the catalytic cycle, leading to the formation of the dehalogenated byproduct instead of the desired cross-coupled product.
Q3: Which cross-coupling reactions are most susceptible to deiodination with this substrate?
A3: Deiodination can be a significant issue in several common palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The propensity for dehalogenation often follows the reactivity of the C-X bond: I > Br > Cl.[1] Given that you are targeting the reactive C-I bond, the risk of deiodination is inherently higher.
Q4: How does the 2-amino group on the pyridine ring affect the reaction?
A4: The 2-amino group is an electron-donating group, which can influence the electronic properties of the pyridine ring. It can also act as a coordinating ligand to the palladium center, potentially affecting the catalytic activity. In the context of Buchwald-Hartwig amination, the 2-amino group is a potential competing nucleophile if you are attempting to couple another amine at the C5 position. In such cases, protection of the 2-amino group may be necessary.[4]
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific cross-coupling reactions. The key to preventing deiodination is to promote the rate of the desired cross-coupling reaction to outcompete the rate of dehalogenation.
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired 6-chloro-5-arylpyridin-2-amine.
-
Significant presence of 6-chloropyridin-2-amine in the crude reaction mixture, confirmed by LC-MS or NMR.
-
Formation of homocoupled boronic acid byproduct.
Causality and Troubleshooting Workflow:
Recommended Protocol: Suzuki-Miyaura Coupling
-
Objective: To synthesize 6-chloro-5-(4-methoxyphenyl)pyridin-2-amine.
-
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: Significant Deiodination in Sonogashira Coupling
Symptoms:
-
Low yield of the desired 6-chloro-5-alkynylpyridin-2-amine.
-
Major byproducts are 6-chloropyridin-2-amine and the homocoupled alkyne (Glaser coupling).
Causality and Troubleshooting Workflow:
Recommended Protocol: Sonogashira Coupling [5]
-
Objective: To synthesize 6-chloro-5-(phenylethynyl)pyridin-2-amine.
-
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.0 equiv)
-
Anhydrous, degassed THF
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF, followed by triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Issue 3: Significant Deiodination in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired N-aryl-6-chloro-5-iodopyridin-2,5-diamine.
-
Significant formation of 6-chloropyridin-2-amine.
Causality and Troubleshooting Workflow:
Recommended Protocol: Buchwald-Hartwig Amination [1][6]
-
Objective: To synthesize N-phenyl-6-chloro-5-iodopyridin-2,5-diamine.
-
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a reaction vessel.
-
Add this compound.
-
Add anhydrous, degassed 1,4-dioxane.
-
Add aniline.
-
Seal the vessel and heat the mixture to 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Summary of Recommended Conditions
The following table provides a quick-reference guide to the key parameters for minimizing deiodination of this compound in various cross-coupling reactions.
| Parameter | Suzuki-Miyaura | Sonogashira | Buchwald-Hartwig | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that readily form the active Pd(0) species are preferred. |
| Ligand | XPhos, SPhos, RuPhos | PPh₃ (or bulky phosphines for difficult substrates) | Xantphos, BINAP | Bulky, electron-rich ligands accelerate the desired reductive elimination.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | TEA, DIPEA | NaOtBu, LHMDS, Cs₂CO₃ | Milder bases for Suzuki; amine bases for Sonogashira; strong, non-nucleophilic bases for amination.[4][8] |
| Solvent | Dioxane, Toluene, THF | THF, DMF | Dioxane, Toluene | Aprotic solvents are generally preferred to avoid providing a hydride source.[5] |
| Temperature | 80-100 °C | Room Temp to 60 °C | 80-110 °C | Use the lowest effective temperature to disfavor the deiodination pathway. |
References
- Kashani, S. K., Jessiman, J. E., et al. (n.d.).
- PrepChem. (n.d.). Synthesis of (C) 6-Chloro-2,4,5-pyrimidinetriamine. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (n.d.).
- Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 123-134. [Link]
- Jafar, N. N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Biomedical and Pharmacology Journal, 8(2). [Link]
- Tran, V. T., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Tetrahedron, 134, 133346. [Link]
- Chábera, P., et al. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5033-5049. [Link]
- Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- DowElanco. (n.d.). Novel halopyridines and methods of making.
- Prasad, S. B. B., et al. (n.d.). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. International Journal of Drug Development and Research. [Link]
- Reddy, G. J., et al. (2013). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. [Link]
- Various Authors. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Jafar, N. N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.
- Hsu, M.-H., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 10133-10141. [Link]
- Kashima, T., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1801. [Link]
- Dow Chemical Co. (n.d.). Synthesis of chlorinated pyrimidines.
- Hocek, M., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry, 43(9), 1817-1825. [Link]
- Wang, H., et al. (2022). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Molecules, 27(13), 4242. [Link]
- Various Authors. (n.d.). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine...
- Reissig, H.-U., et al. (2016). Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2H-1,2-oxazines and subsequent palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 12, 2898-2905. [Link]
- Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Santra, S., et al. (n.d.). 5-Aryl-6-arylthio-2,2′-bipyridine and 6-Arylthio-2,5-diarylpyridine Fluorophores: Pot, Atom, Step Economic (PASE) Synthesis and Photophysical Studies.
- Reissig, H.-U., et al. (2016). Iodination of carbohydrate-derived 1,2-oxazines to enantiopure 5-iodo-3,6-dihydro-2H-1,2-oxazines and subsequent palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 12, 2898-2905. [Link]
- Al-Masoudi, N. A., et al. (2022). Construction of 5-(Alkylamino)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Chloro-5-iodopyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Chloro-5-iodopyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic intermediate. The following question-and-answer guide provides in-depth, experience-driven advice to help you identify, troubleshoot, and mitigate common impurities, ensuring the integrity and success of your synthetic work.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My post-reaction analysis (HPLC/NMR) shows a significant amount of unreacted 2-Amino-6-chloropyridine. What are the likely causes and how can I improve the conversion rate?
This is the most common issue and typically points to suboptimal reaction conditions or reagent stoichiometry during the electrophilic iodination step.
Underlying Chemistry: The synthesis of this compound is most effectively achieved via electrophilic iodination of the starting material, 2-Amino-6-chloropyridine. The amino group at the C2 position is a strong activating, ortho-, para-director, making the C5 position (para to the amino group) electronically rich and the primary site for iodination. N-Iodosuccinimide (NIS) is a preferred reagent for this transformation due to its mild nature and high efficiency.[1][2] Incomplete conversion arises when the electrophilic iodinating agent (I+) is not available in sufficient quantity or when the reaction is not driven to completion.
Troubleshooting & Solutions:
-
Reagent Stoichiometry: Insufficient NIS is a primary cause. While a 1:1 molar ratio is theoretically sufficient, it is common practice to use a slight excess of NIS (e.g., 1.05 to 1.2 equivalents) to ensure the reaction proceeds to completion.
-
Reaction Time & Temperature: Electrophilic aromatic substitution can be slow. Ensure the reaction has been allowed to run for an adequate duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material spot/peak is no longer visible. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate, but be cautious of potential side reactions.
-
Solvent Choice: The reaction is typically performed in a polar aprotic solvent such as Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF). Ensure the solvent is anhydrous, as water can react with NIS.
-
Activation of NIS: For less reactive substrates, NIS can be activated with a catalytic amount of a Brønsted or Lewis acid, such as trifluoroacetic acid (TFA).[3] This increases the electrophilicity of the iodine, promoting a more efficient reaction.
Workflow for Optimizing Conversion
Caption: Troubleshooting workflow for incomplete conversion.
Question 2: I've identified an isomeric impurity, likely 6-Chloro-3-iodopyridin-2-amine. How can I improve the regioselectivity for the desired C5 isomer?
While the C5 (para) position is electronically favored, some iodination at the C3 (ortho) position can occur, leading to a difficult-to-separate isomeric impurity.
Underlying Chemistry: The directing effect of the amino group activates both the ortho (C3) and para (C5) positions. The formation of the C3-iodo isomer is a known, albeit typically minor, pathway. The ratio of C5 to C3 substitution can be influenced by steric hindrance and the specific reaction conditions, which can alter the transition state of the electrophilic attack.
Troubleshooting & Solutions:
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) often enhances regioselectivity. Lower temperatures give the reaction more time to select for the thermodynamically favored product.
-
Solvent Effects: The polarity of the solvent can influence the product ratio. Experimenting with different solvents (e.g., comparing DCM, MeCN, and DMF) may reveal an optimal medium for C5 selectivity.
-
Controlled Reagent Addition: Add the NIS solution dropwise or in small portions to the solution of 2-Amino-6-chloropyridine. This maintains a low concentration of the iodinating agent, which can favor the more reactive C5 position and suppress side reactions.
Question 3: My mass spectrometry data indicates the presence of a di-iodinated species (C₅H₃ClI₂N₂). How do I prevent this over-reaction?
The formation of a di-iodinated product occurs when the desired product, this compound, undergoes a second iodination.
Underlying Chemistry: The product, this compound, is still an electron-rich aromatic ring and can be susceptible to a second electrophilic attack, most likely at the C3 position. This is more probable if a significant excess of NIS is used or if local high concentrations of the reagent occur.
Troubleshooting & Solutions:
-
Precise Stoichiometry: This is the most critical factor. Avoid using a large excess of NIS. Start with 1.05 equivalents and only increase slightly if conversion is an issue.
-
Slow Reagent Addition: As with improving regioselectivity, the slow, portion-wise addition of NIS is crucial. This prevents a buildup of the iodinating agent that could lead to the over-reaction of the product.
-
Temperature Control: Maintain a controlled temperature throughout the addition and reaction period. Exothermic reactions can lead to hotspots and increased rates of side reactions.
Question 4: What are the best practices for work-up and purification to remove common impurities and byproducts like succinimide?
A proper work-up and purification strategy is essential for isolating a high-purity product.
Recommended Procedures:
-
Aqueous Work-up:
-
After the reaction is complete, quench any remaining NIS and iodine by washing the organic layer with an aqueous solution of a reducing agent, such as 10% sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).
-
To remove the succinimide byproduct and any acidic catalysts (if used), wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, followed by a wash with brine.
-
-
Purification:
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting material, isomers, and other byproducts. A silica gel column is standard.
-
Eluent System: A gradient system of Ethyl Acetate in Hexanes (or Heptanes) is typically effective. Start with a low polarity (e.g., 5-10% EtOAc) to elute less polar impurities and gradually increase the polarity to elute the product. The starting material, being more polar than the product, will elute later.
-
-
Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final step. Solvents to consider include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Summary of Common Impurities and Mitigation Strategies
| Impurity Name | Structure | Likely Source | Recommended Analytical Method | Prevention & Removal Strategy |
| 2-Amino-6-chloropyridine | C₅H₅ClN₂ | Incomplete Reaction | HPLC, GC-MS, ¹H NMR | Use slight excess of NIS (1.05-1.2 eq), increase reaction time/temp. Remove via column chromatography. |
| 6-Chloro-3-iodopyridin-2-amine | C₅H₄ClIN₂ | Lack of Regioselectivity | HPLC, ¹H NMR, LC-MS | Lower reaction temp (0 °C), slow addition of NIS. Separation via careful column chromatography. |
| 6-Chloro-3,5-diiodopyridin-2-amine | C₅H₃ClI₂N₂ | Over-iodination | LC-MS, HPLC | Use precise NIS stoichiometry (≤1.1 eq), slow reagent addition. Remove via column chromatography. |
| Succinimide | C₄H₅NO₂ | Byproduct of NIS | ¹H NMR | Remove during aqueous work-up with a NaHCO₃ wash. Highly soluble in water. |
Question 5: Which analytical techniques are essential for impurity profiling of this compound?
A multi-technique approach is necessary for comprehensive impurity identification and quantification.[4]
Essential Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of the main component and its related substances.[4][5] A reverse-phase C18 column with a mobile phase gradient of water (often with 0.1% TFA or formic acid) and acetonitrile is a good starting point for method development.[6]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is invaluable for identifying unknown impurities by providing accurate molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities, especially isomers, which may have identical masses.
-
Gas Chromatography (GC): Useful for detecting volatile impurities, including residual solvents.[4]
General Analytical Workflow Diagram
Caption: Recommended analytical workflow for purity assessment.
References
- Google Patents.CN113234077B - Synthesis method of 2-amino-6-chloropurine.
- Common Organic Chemistry.Iodination Using N-Iodosuccinimide (NIS).[Link]
- Macsen Labs.N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.[Link]
- Wikipedia.N-Iodosuccinimide.[Link]
- AMSbiopharma.Impurity profiling and HPLC methods for drug quality compliance.[Link]
- Organic Chemistry Portal.N-Iodosuccinimide (NIS).[Link]
- Crystal Growth & Design.Reactivity of 4-Aminopyridine with Halogens and Interhalogens.[Link]
- ResearchGate.
- PubMed.Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.[Link]
- Google Patents.CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
- Google Patents.US3985759A - Process for preparing 2-amino-5-chloropyridine.
- Google Patents.
- MDPI.Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin.[Link]
- New Journal of Chemistry (RSC Publishing).Fusion of β-Enaminones, 2-Aminopyridines to 3-oyl-Imidazo[1,2a]pyridines Induced by Iodine: A Mechanochemical Approach.[Link]
- Scirp.org.Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance.[Link]
- CP Lab Safety.2-Amino-5-iodopyridine, 25g, Each.[Link]
- PubChem.2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174.[Link]
- ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. calibrechem.com [calibrechem.com]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance [scirp.org]
Technical Support Center: Troubleshooting Failed Reactions with 6-Chloro-5-iodopyridin-2-amine
Welcome to the technical support center for 6-Chloro-5-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the chemical modification of this versatile building block. The unique structural features of this compound—a pyridine ring bearing a reactive amino group and two distinct halogen atoms—present both synthetic opportunities and potential experimental hurdles. This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges.
Understanding the Reactivity of this compound
Before delving into troubleshooting, it is crucial to understand the inherent chemical properties of this compound. The pyridine nitrogen is electron-withdrawing, which activates the ring for nucleophilic aromatic substitution, particularly at the 2- and 6-positions. The molecule possesses two different halogen atoms, creating a platform for selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.[1][2] This reactivity difference (Ar-I > Ar-Br > Ar-Cl) is the cornerstone of achieving selective transformations.[2] The primary amino group at the 2-position is an electron-donating group and can also act as a ligand for the metal catalyst, potentially leading to catalyst inhibition.[3]
Frequently Asked Questions (FAQs)
Q1: At which position will my reaction selectively occur?
A1: For most palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reaction will selectively occur at the C-I bond (position 5). This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates faster oxidative addition to the palladium catalyst.[1][2] By carefully controlling the reaction conditions, the C-Cl bond can be left intact for subsequent transformations.
Q2: My starting material is poorly soluble in the reaction solvent. What are my options?
A2: this compound has limited solubility in some common organic solvents.[4] Poor solubility can significantly hinder reaction rates.[5] Consider the following:
-
Solvent Screening: Test a range of solvents. Polar aprotic solvents like DMF, DMAc, or NMP, or ethereal solvents like 1,4-dioxane and THF are often good starting points.
-
Co-solvents: Using a mixture of solvents can improve solubility. For instance, a toluene/water or dioxane/water mixture is common in Suzuki reactions.[5]
-
Heating: Gently warming the solvent while preparing the reaction mixture can help dissolve the starting material.
Q3: Do I need to protect the amino group?
A3: Not always, but it is a critical consideration. The lone pair of electrons on the amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3]
-
When to protect: If you are experiencing low or no conversion, protecting the amine with a group like Boc (tert-butyloxycarbonyl) can prevent catalyst inhibition.[6]
-
When not to protect: Many modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can tolerate free amines.[3] It is often worth attempting the reaction without a protecting group first, especially if using a robust catalyst system.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low to No Product Yield in Cross-Coupling Reactions
You are observing a significant amount of unreacted this compound in your reaction mixture. This is a common issue that can stem from several factors.
Caption: A logical workflow for troubleshooting low or no yield.
The palladium catalyst is the heart of the cross-coupling reaction. Its deactivation is a primary cause of reaction failure.
-
Explanation of Causality: The Pd(0) active species is sensitive to oxygen and can be oxidized to an inactive state.[7] As mentioned, the amino group on your substrate can also act as a ligand, potentially poisoning the catalyst.[3] If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[8][9]
-
Solutions:
-
Use Fresh Catalyst and Ligands: Ensure your palladium source and phosphine ligands have not degraded due to prolonged storage.
-
Ensure Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands are known to be effective for heteroaryl couplings and can mitigate catalyst inhibition by the amino group.[3]
-
Protect the Amino Group: If catalyst poisoning is suspected, protect the amine with a Boc group.
-
The choice of base, solvent, and temperature is critical for a successful cross-coupling reaction.
-
Explanation of Causality: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and in deprotonating the alkyne in Sonogashira couplings.[7][9] The solvent affects the solubility of reagents and the stability of the catalyst. Temperature influences the reaction rate.
-
Solutions:
-
Base Screening: The optimal base is often substrate-dependent. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] For Sonogashira reactions, an amine base like triethylamine or diisopropylethylamine is typically used.[7] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LiHMDS are common.[10]
-
Solvent Optimization: If solubility is an issue, consider a different solvent system. Aprotic polar solvents like DMF or 1,4-dioxane are often effective.[5]
-
Temperature Adjustment: While many modern catalyst systems work at lower temperatures, some challenging couplings may require heating (e.g., 80-110 °C). Monitor for decomposition at higher temperatures.
-
| Reaction Type | Typical Catalyst/Ligand | Common Bases | Solvents | Temperature (°C) |
| Suzuki | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/SPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N, DIPEA | THF, DMF, Toluene | 25 - 80 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 |
Table 1: Typical Starting Conditions for Cross-Coupling Reactions.
Problem 2: Formation of Significant Side Products
You are observing the formation of undesired products, such as dehalogenated starting material or homocoupled products, in your reaction mixture.
The iodine atom at position 5 is replaced by a hydrogen atom.
-
Explanation of Causality: Dehalogenation can occur via a competing reaction pathway where a hydride source reduces the aryl halide. This can be exacerbated by certain solvents or impurities.[3]
-
Solutions:
-
Avoid Hydride Sources: Ensure solvents are anhydrous and free of potential hydride donors (e.g., some alcohols).
-
Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.
-
Choice of Base: A milder base might reduce the rate of dehalogenation.
-
In Sonogashira reactions, you observe the formation of a dimer of your alkyne (Glaser coupling).[7] In Suzuki reactions, you may see a biaryl product from the homocoupling of your boronic acid.[9]
-
Explanation of Causality: Glaser coupling is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[11] Boronic acid homocoupling can occur in the presence of Pd(II) species and oxygen.[9]
-
Solutions:
-
Strictly Anaerobic Conditions: Rigorously exclude oxygen from your reaction.[7]
-
Copper-Free Sonogashira: If Glaser coupling is persistent, consider a copper-free Sonogashira protocol.[12]
-
Reduce Copper Loading: Minimizing the amount of CuI can reduce the rate of homocoupling.[7]
-
Use a Pd(0) Source: For Suzuki reactions, starting with a Pd(0) catalyst can sometimes reduce homocoupling that occurs during the in-situ reduction of Pd(II) sources.[9]
-
Problem 3: Difficult Purification
The desired product is difficult to separate from byproducts or starting materials.
-
Explanation of Causality: The polarity of your product may be very similar to that of the starting material or byproducts, making chromatographic separation challenging. Residual palladium can also contaminate the product.
-
Solutions:
-
Chromatography Optimization: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for flash column chromatography. Using a gradient elution can improve separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Palladium Removal: To remove residual palladium, you can wash the organic extract with an aqueous solution of ammonium chloride or use a palladium scavenger resin.
-
Acid-Base Extraction: The basicity of the pyridine nitrogen and the amino group can be exploited. An acid-base workup can sometimes help remove non-basic impurities.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point; optimization may be required.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline for the amination at the 5-position.
-
Reaction Setup (in a glovebox if possible): To a dry reaction vial, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed toluene.
-
Reaction: Seal the vial and heat the reaction mixture to 100–110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.[2]
References
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Sonogashira coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS # 1221398-11-3, 6-Chloro-5-iodo-2-pyridinamine, this compound - chemBlink [chemblink.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Efficient 6-Chloro-5-iodopyridin-2-amine Coupling
Welcome to the Technical Support Center for cross-coupling reactions involving 6-Chloro-5-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot challenges encountered during the selective functionalization of this versatile building block. The inherent functionalities of this substrate—a reactive iodo group, a less reactive chloro group, and a potentially coordinating amino group—present unique challenges and opportunities in synthesis.
This document moves beyond simple protocols to explain the fundamental principles governing catalyst selection and reaction optimization, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My primary goal is to selectively couple at one of the halogen positions. Which one is more reactive?
The coupling reaction will preferentially occur at the 5-position (the C-I bond). The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen bond dissociation energy: C-I < C-Br < C-OTf < C-Cl.[1][2] The carbon-iodine bond is weaker and therefore undergoes oxidative addition to the Pd(0) catalyst much more readily than the stronger carbon-chlorine bond. By carefully controlling reaction conditions, you can achieve excellent chemoselectivity, leaving the C-Cl bond intact for subsequent transformations.
Q2: I'm observing very low to no product yield. What are the most common reasons for failure with this substrate?
Low conversion when using this compound is a frequent issue. The primary culprits are typically related to catalyst inhibition or inactivity.
-
Catalyst Inhibition/Poisoning: The 2-amino group and the pyridine ring nitrogen are Lewis basic. They can coordinate to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[3][4]
-
Inactive Catalyst System: The choice of palladium source and ligand is critical. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may not be active enough for this challenging substrate.[4] A more robust catalyst system is often required.
-
Poor Reagent Quality: Palladium-catalyzed reactions are highly sensitive to impurities. Moisture and oxygen are particularly detrimental. Water can lead to protodeboronation in Suzuki couplings, while oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, promoting side reactions like homocoupling.[2]
Q3: How do I overcome catalyst inhibition caused by the 2-amino group?
There are two primary strategies:
-
Ligand Selection (Recommended): Employing bulky, electron-rich phosphine ligands is the most common and effective solution. Ligands like XPhos, SPhos, RuPhos, or BrettPhos have large steric profiles that create a "ligand shell" around the palladium atom.[5][6][7][8] This steric hindrance disfavors the binding of the substrate's amino group while promoting the desired oxidative addition and reductive elimination steps.[8]
-
Protecting Groups: While effective, this adds steps to your synthesis. The amine can be protected with groups like Boc (tert-Butyloxycarbonyl), which are stable under many coupling conditions and can be removed later.[3] This prevents coordination but requires additional protection and deprotection steps.
Q4: What are the most common side reactions and how can I minimize them?
Besides catalyst inactivity, several side reactions can reduce your yield.
| Side Reaction | Description | Mitigation Strategy |
| Dehalogenation | Replacement of the iodo or chloro group with a hydrogen atom. | Use high-purity, anhydrous solvents. Minimize reaction time and temperature.[2] |
| Homocoupling | Coupling of two molecules of your coupling partner (e.g., boronic acid in a Suzuki reaction). | This is often promoted by oxygen.[2] Ensure your reaction vessel and solvents are thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).[4][9] |
| Protodeboronation | In Suzuki coupling, cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen. | Use anhydrous solvents and bases. Boronic esters (e.g., pinacol esters) are often more stable than boronic acids.[2] |
| Double Coupling | Reaction at both the C-I and C-Cl positions. | This is less common but can occur at high temperatures or with highly active catalysts. Use milder conditions and limit the equivalents of the coupling partner to favor mono-arylation at the iodo position.[2] |
Troubleshooting Guide for a Failed Reaction
If you are facing a failed or low-yielding reaction, a systematic approach is crucial. Use the following workflow to diagnose the issue.
Catalyst & Condition Selection Guide
The choice of catalyst, ligand, base, and solvent are all interconnected. The following table provides starting points for optimizing the selective coupling at the C-5 iodo position.
| Coupling Type | Palladium Source (mol%) | Recommended Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1-3%) or Pd(OAc)₂ (2-5%) | SPhos or XPhos (2-10%) | K₃PO₄ (2.0) or Cs₂CO₃ (2.0) | 1,4-Dioxane or Toluene/H₂O | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-3%) | None (or PPh₃, 2-6%) | Et₃N or DIPEA (2-3) | DMF or THF | RT - 60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3%) or G3-Palladacycle (1-3%) | RuPhos or BrettPhos (2-6%) | NaOtBu or LHMDS (1.5-2.0) | Toluene or THF | 80-100 |
Note on Sonogashira: This reaction also requires a copper(I) co-catalyst, typically CuI (2-10 mol%).[10][11] Note on Buchwald-Hartwig: This reaction is for C-N bond formation. The conditions listed are for coupling an external amine at the C-I position.
Visualizing the Catalytic Cycle and Selectivity
Understanding the mechanism is key to troubleshooting. The general palladium-catalyzed cross-coupling cycle involves three main steps: oxidative addition, transmetalation (or related step), and reductive elimination.[12][13][14]
Detailed Experimental Protocols
The following protocols are provided as a starting point. Optimization will likely be necessary for your specific coupling partner. All procedures must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol details the coupling of an arylboronic acid at the 5-position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)[15]
-
XPhos (4 mol%)[15]
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.[1]
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Protocol 2: Selective Sonogashira Coupling
This protocol details the coupling of a terminal alkyne at the 5-position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask, then evacuate and backfill with argon. Repeat three times.
-
Add anhydrous, degassed DMF and triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-12 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- BenchChem. (2025).
- Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- MilliporeSigma. Cross-Coupling Reactions Guide.
- MilliporeSigma.
- Nielsen, D. K., et al. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species.
- Fiveable.
- The Organic Chemist. (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube.
- Wikipedia.
- Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- BenchChem. (2025).
- White Rose Research Online. (2019).
- Ghaffari, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- Fors, B. P., & Buchwald, S. L. (2009). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
- OC Chem Tube. (2025).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
- BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 3-Chloro-5-iodoaniline.
- Gallagher, R. T., Basu, S., & Stuart, D. R. (2019). Chemoselective coupling of 2‐chloro‐5‐iodopyridine.
Sources
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- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Solvent Effects on 6-Chloro-5-iodopyridin-2-amine Reactivity
Welcome to the technical support center for 6-Chloro-5-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. The unique electronic and steric properties of this dihalogenated pyridine, particularly the differential reactivity of the C-I and C-Cl bonds, make solvent selection a critical parameter for achieving desired reaction outcomes. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions for this compound, and which halogen is typically more reactive?
A1: The primary reactions for this substrate are palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). Generally, the carbon-iodine (C-I) bond is more reactive than the carbon-chloride (C-Cl) bond in palladium-catalyzed cross-coupling. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. However, this inherent reactivity can be modulated or even reversed by the choice of solvent and reaction conditions.
Q2: How does solvent polarity influence the chemoselectivity between the C-I and C-Cl bonds in cross-coupling reactions?
A2: The influence of solvent polarity on chemoselectivity is complex and does not always correlate with the solvent's dielectric constant.[1][2] The key factor is the solvent's ability to stabilize different catalytic species and transition states.
-
Nonpolar Solvents (e.g., Toluene, Dioxane, THF): These solvents typically favor the reaction at the more reactive C-I bond. In these environments, the active catalyst is often a neutral, monophosphine palladium species like [Pd(PR₃)].[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can have varied and sometimes unexpected effects. Some polar aprotic solvents, like DMF and acetonitrile, have been shown to stabilize anionic palladium complexes.[1][3] This can alter the catalytic cycle and, in some cases, may lead to increased reactivity at the C-Cl bond or decreased selectivity. For instance, in related chloroaryl triflates, DMF and MeCN can switch selectivity to favor reaction at the less reactive site.[1][2]
Q3: I am observing significant amounts of dehalogenation (replacement of Cl or I with H) in my reaction. What are the solvent-related causes?
A3: Dehalogenation is a common side reaction, particularly with electron-rich or sterically hindered substrates.[4] The solvent can contribute to this in several ways:
-
Protic Solvents or Water Content: The presence of protic species (e.g., water, alcohols) can facilitate protodehalogenation. Ensure you are using anhydrous solvents, especially for sensitive reactions like Buchwald-Hartwig aminations.
-
Solvent-Promoted Catalyst Decomposition: Some solvents can lead to the formation of palladium hydride species, which are responsible for dehalogenation.
-
Slow Reaction Kinetics: If the desired cross-coupling is slow, side reactions like dehalogenation become more competitive.[5] Switching to a solvent that accelerates the reaction can often mitigate this issue.
Q4: When should I consider a nucleophilic aromatic substitution (SNAr) reaction instead of a cross-coupling, and what is the role of the solvent?
A4: SNAr should be considered when you are coupling strong nucleophiles (e.g., alkoxides, amines) to the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the halogens activates the ring for nucleophilic attack, particularly at the C6 position (adjacent to the nitrogen).[6][7][8]
The choice of solvent is critical for SNAr reactions:
-
Polar Aprotic Solvents (DMSO, DMF): These are generally the solvents of choice. They are polar enough to dissolve the nucleophile salt but do not solvate the anion as strongly as protic solvents.[9][10] This leaves the nucleophile "naked" and more reactive.
-
Polar Protic Solvents (Water, Alcohols): These solvents can solvate the anionic nucleophile through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity and slows down the reaction.[11][12]
Troubleshooting Guides
Issue 1: Poor Chemoselectivity in Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura coupling reaction with this compound is producing a mixture of products from coupling at both the iodo and chloro positions, or it is selectively coupling at the chloro position.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting Buchwald-Hartwig aminations.
Explanation and Recommendations
-
Solvent and Base Compatibility: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the solvent and the base. [13]The base must have sufficient solubility to deprotonate the amine and participate in the catalytic cycle.
-
Common Solvents: Toluene , 1,4-Dioxane , and THF are standard choices. [4]Toluene is often preferred for its higher boiling point, allowing for higher reaction temperatures. Recently, 2,2,5,5-tetramethyloxolane (TMO) has been reported as a safer, effective alternative to toluene. [14] * Common Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common choice and has good solubility in ethereal solvents and toluene. Weaker bases like Cs₂CO₃ or K₃PO₄ are sometimes used for sensitive substrates, but they have lower solubility in purely organic solvents, which can lead to slow reactions. [14]2. Optimize the Solvent-Base Pair: If you are using an inorganic base like K₃PO₄ with a solvent like toluene, the reaction may be slow due to poor base solubility. Consider switching to a stronger, more soluble organic base like NaOt-Bu.
-
-
Strictly Anhydrous Conditions: Water can hydrolyze the phosphine ligand and deactivate the catalyst. Use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of an inert gas (argon or nitrogen).
Experimental Protocols
Protocol 1: Chemoselective Suzuki-Miyaura Coupling at the C-I Bond
This protocol is optimized for selective coupling at the 5-iodo position.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under argon, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a suitable base such as K₂CO₃ (2.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.
-
-
Solvent Addition:
-
To the flask, add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v). The total solvent volume should be sufficient to make the reaction mixture approximately 0.1 M with respect to the starting material. Using a biphasic system helps dissolve the inorganic base while keeping the organic components in the main solvent phase. [5]3. Reaction Execution:
-
Ensure the flask is sealed and under a positive pressure of argon.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Alkoxide
This protocol describes a typical SNAr reaction to displace the 6-chloro group.
-
Reagent Preparation:
-
In a flame-dried round-bottom flask under nitrogen, prepare the sodium alkoxide by adding the desired alcohol (e.g., methanol, 5.0 equiv) to a suspension of sodium hydride (NaH, 1.5 equiv) in anhydrous DMSO . Stir until hydrogen evolution ceases. Caution: NaH is highly reactive.
-
-
Substrate Addition:
-
Add a solution of this compound (1.0 equiv) in a small amount of anhydrous DMSO to the alkoxide solution at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The electron-deficient nature of the pyridine ring facilitates this substitution. [6][7]Polar aprotic solvents like DMSO are ideal as they enhance the nucleophilicity of the alkoxide. [9] * Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature and carefully quench by pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
-
References
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
- In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. Study.com.
- Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
- Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine. BenchChem.
- Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. BenchChem.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- Why does polar aprotic solvent favour SN2 reactions generally?. Quora.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Sonogashira coupling. Wikipedia.
- 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. MURAL - Maynooth University Research Archive Library.
- SN1 vs SN2. Chemistry LibreTexts.
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. BenchChem.
- Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Buchwald–Hartwig amin
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
- Nucleophilic Aromatic Substitution.
- This compound. Echemi.
- nucleophilic arom
- Nickel-Catalyzed Asymmetric Reductive Cross-Coupling between Heteroaryl Iodides and α-Chloronitriles. Journal of the American Chemical Society.
- Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
- Amines Part 8 - Nucleophilic Arom
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central.
- Nucleophilic Arom
- 444902-32-3 | 6-Chloro-5-iodopyridin-3-amine. AiFChem.
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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Technical Support Center: Managing Temperature Sensitivity in 6-Chloro-5-iodopyridin-2-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for managing the temperature sensitivity of reactions involving 6-Chloro-5-iodopyridin-2-amine. As a di-halogenated aminopyridine, this versatile building block presents unique challenges and opportunities in cross-coupling reactions. Understanding the profound impact of temperature on reaction outcomes is critical for achieving high yields, selectivity, and purity.
This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established principles of physical organic chemistry and extensive experience with palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I'm observing low or no conversion in my Suzuki-Miyaura coupling reaction with this compound. Could temperature be the issue?
A1: Yes, temperature is a critical parameter. While many Suzuki couplings require heat to proceed at an optimal rate, both insufficient and excessive heat can be detrimental.[1]
-
Low Temperature: If the reaction temperature is too low, the energy of activation for the oxidative addition of the C-I bond to the palladium(0) catalyst may not be reached, resulting in a sluggish or stalled reaction. This is a common scenario when attempting room-temperature couplings with this substrate.
-
High Temperature: Conversely, excessively high temperatures (e.g., >120 °C) can lead to several issues:
-
Catalyst Decomposition: The active palladium catalyst can decompose at elevated temperatures, often observed as the formation of palladium black.[2] This reduces the concentration of the active catalyst in solution, thereby halting the catalytic cycle.
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can also degrade at high temperatures.[4]
-
Recommendation: Start with a moderate temperature, typically in the range of 80-100 °C for Suzuki-Miyaura reactions involving aryl iodides.[5][6] If conversion is low, incrementally increase the temperature by 10 °C intervals, while carefully monitoring for signs of decomposition.
Q2: My Buchwald-Hartwig amination is giving me a mixture of products, including what appears to be a dehalogenated starting material. How is temperature related to this?
A2: The formation of dehalogenated byproducts (hydrodehalogenation) is a common side reaction in palladium-catalyzed cross-couplings and can be highly temperature-dependent.[7]
-
Mechanism of Hydrodehalogenation: This side reaction often occurs via the reaction of a palladium-hydride species with the aryl halide. These palladium-hydride species can form from various sources within the reaction, and their formation can be accelerated at higher temperatures.
-
Kinetic vs. Thermodynamic Control: At elevated temperatures, the reaction may shift from kinetic control (where the desired C-N coupling is faster) to thermodynamic control, where side reactions like dehalogenation or other rearrangements may become more favorable.[8][9][10][11][12]
Recommendation:
-
Lower the Reaction Temperature: This is the most direct way to disfavor the hydrodehalogenation pathway.[4]
-
Optimize Reaction Time: Prolonged heating, even at a moderate temperature, can increase the incidence of side reactions. Monitor the reaction closely and stop it once the consumption of the starting material plateaus.
-
Choice of Base and Solvent: The nature of the base and solvent can influence the formation of palladium-hydride species. Ensure your solvents are anhydrous and consider screening different bases.[1]
Q3: I am trying to perform a selective Sonogashira coupling at the iodine position of this compound, but I'm getting a complex mixture. What is the role of temperature in controlling regioselectivity?
A3: For di-halogenated substrates like this compound, achieving high regioselectivity is paramount. The general order of reactivity for carbon-halogen bonds in oxidative addition to palladium is C-I > C-Br > C-Cl.[5] Temperature plays a crucial role in modulating this selectivity.
-
Lower Temperatures Favor C-I Coupling: At lower to moderate temperatures (e.g., room temperature to 80 °C), the significant difference in activation energy for the oxidative addition of the C-I bond versus the C-Cl bond allows for highly selective coupling at the iodo position.
-
Higher Temperatures Can Lead to Loss of Selectivity: As the reaction temperature is increased, the activation energy barrier for the less reactive C-Cl bond can be overcome, potentially leading to double coupling or a mixture of mono-coupled products.[13]
Recommendation: To ensure high selectivity for the C-I position in Sonogashira or other cross-coupling reactions, it is advisable to start at lower temperatures and gradually increase if the reaction rate is too slow. For Sonogashira reactions, conditions can often be milder than for Suzuki or Buchwald-Hartwig couplings.
Troubleshooting Guides
Guide 1: Low or No Product Yield
| Symptom | Potential Temperature-Related Cause | Troubleshooting Steps & Rationale |
| No reaction at "standard" 80-90 °C | Insufficient thermal energy to overcome the activation energy barrier. | 1. Increase Temperature Incrementally: Raise the temperature in 10 °C steps, monitoring the reaction by TLC or LC-MS at each stage. 2. Consider Microwave Irradiation: For sluggish reactions, microwave heating can provide rapid and uniform heating, often leading to improved yields and shorter reaction times.[6] |
| Reaction starts but stalls | Catalyst deactivation due to prolonged heating. | 1. Lower the Temperature: A slightly lower temperature may preserve the catalyst's activity over a longer period. 2. Use a More Robust Ligand: Consider switching to a more thermally stable ligand, such as a biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[4] |
| Formation of Palladium Black | Excessive temperature leading to catalyst decomposition. | 1. Immediately Lower the Temperature: This is the most critical step.[2] 2. Optimize Catalyst Loading: Sometimes, high catalyst loading combined with high temperature can accelerate decomposition. Consider reducing the catalyst loading. |
| Poor solubility of starting material | The reaction temperature is below the optimal solubility of this compound in the chosen solvent. | 1. Increase Temperature: This will likely increase the solubility of the starting material.[14] 2. Change Solvent: Select a solvent in which the starting material has better solubility at a moderate temperature (e.g., DMF, 1,4-dioxane). |
Guide 2: Formation of Impurities and Side Products
| Symptom | Potential Temperature-Related Cause | Troubleshooting Steps & Rationale |
| Significant amount of dehalogenated starting material | High temperature promoting hydrodehalogenation. | 1. Lower the Reaction Temperature: This is the primary method to reduce this side reaction.[4] 2. Minimize Reaction Time: Over-heating can lead to increased byproduct formation. |
| Homocoupling of the coupling partner (e.g., boronic acid) | High temperature in the presence of oxygen. | 1. Lower the Reaction Temperature: This can disfavor the homocoupling pathway.[4] 2. Ensure Rigorous Inert Atmosphere: Thoroughly degas solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen). |
| Double-coupled product (at both Cl and I positions) | High temperature overcoming the activation barrier for C-Cl bond cleavage. | 1. Lower the Reaction Temperature: This will enhance the selectivity for the more reactive C-I bond. 2. Use Stoichiometric Control: Use a slight excess (1.05-1.2 equivalents) of the coupling partner to favor mono-substitution. |
Experimental Protocols
Protocol 1: Temperature Screening for Suzuki-Miyaura Coupling
This protocol provides a general framework for optimizing the temperature for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In parallel reaction tubes, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the tubes and evacuate and backfill with an inert gas three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (2-5 mol%) and the degassed solvent to each tube.
-
Temperature Gradient: Place the reaction tubes in a heating block with a temperature gradient (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).
-
Monitoring: Stir the reactions vigorously and monitor the progress at regular intervals (e.g., every hour) by TLC or LC-MS.
-
Analysis: After a set time (e.g., 4 hours), quench the reactions and analyze the crude mixtures to determine the optimal temperature for yield and purity.
Visualizing Temperature Effects
Troubleshooting Workflow for Low Yield
Caption: The influence of temperature on reaction regioselectivity.
References
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (2025). Troubleshooting failed reactions involving 2-Amino-4-(trifluoromethyl)pyridine.
- Wikipedia. (n.d.).
- Journal of the American Chemical Society. (n.d.).
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
- YouTube. (2010, March 1). Thermodynamic versus Kinetic Control.
- White Rose Research Online. (2021, June 21).
- NIH. (n.d.).
- ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents.
- ResearchGate. (n.d.).
- Jack Westin. (n.d.).
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- PubMed Central. (n.d.).
- Foundations of Chemical and Biological Engineering I. (n.d.). Kinetic & Thermodynamic Control.
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with 3-Chloro-5-iodoaniline.
- ResearchGate. (2025, August 9).
- ResearchGate. (2020, July 6). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Chloro-5-iodopyridine 97 69045-79-0.
- Sigma-Aldrich. (n.d.). 2-Amino-5-chloropyridine 98 1072-98-6.
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (2025). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
- PubMed Central. (2019, September 29).
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- (n.d.).
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine.
- NIH. (n.d.).
- ResearchGate. (n.d.).
- (n.d.).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-5-iodopyridine | 20511-12-0.
- PubChem - NIH. (n.d.). 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174.
- ResearchGate. (2025, August 18). Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines.
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Technical Support Center: Workup Procedures for 6-Chloro-5-iodopyridin-2-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-5-iodopyridin-2-amine. This guide provides in-depth troubleshooting advice and detailed workup protocols for common palladium-catalyzed cross-coupling reactions. The content is structured in a practical question-and-answer format to directly address challenges you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and underlying principles for reactions involving this compound.
General & Substrate-Specific Questions
Q1: Which halogen is expected to react first in cross-coupling reactions with this compound?
A1: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is I > Br > OTf > Cl.[1][2][3] Therefore, you can expect highly selective functionalization at the 5-position (iodide) while leaving the 6-position (chloride) intact for potential subsequent transformations. This selectivity is achieved under standard conditions for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Q2: I am observing low or no conversion in my reaction. What are the primary factors to investigate?
A2: Low conversion with this substrate often points to catalyst inhibition or deactivation. The two basic nitrogen atoms (the pyridine ring nitrogen and the 2-amino group) can coordinate to the palladium center, hindering its catalytic activity.[4] Key areas to troubleshoot include:
-
Catalyst System: Ensure you are using a suitable ligand. For challenging substrates like aminopyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to promote the reaction and protect the palladium center.[4]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strict inert atmosphere (argon or nitrogen) can lead to catalyst oxidation and deactivation.[5]
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and pure. Impurities can poison the catalyst.[6]
Q3: My purified product shows significant tailing during column chromatography on silica gel. How can I fix this?
A3: Tailing is a classic issue when purifying basic compounds like aminopyridines on standard (slightly acidic) silica gel. The basic nitrogen atoms interact strongly with the acidic silanol groups on the silica surface, causing poor peak shape and difficult separation.[7] To resolve this, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-1% v/v), to your eluent system.[7] This neutralizes the acidic sites on the silica, leading to sharp, symmetrical peaks.
Suzuki-Miyaura Coupling: Troubleshooting
Q4: My Suzuki reaction is producing a significant amount of 3-amino-6-chloropyridine as a byproduct. What is happening and how can I prevent it?
A4: You are observing protodeboronation of your boronic acid followed by dehalogenation of the starting material. Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond, and is often promoted by the presence of water and base.[4][5] The subsequent dehalogenation is the replacement of the iodo group with hydrogen. To minimize these side reactions:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards hydrolysis and less prone to protodeboronation.[5]
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can exacerbate this side reaction. Try using anhydrous solvents.[5]
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can favor side product formation.
Q5: Besides my desired product, I see a biaryl product derived from the boronic acid (homocoupling). What causes this?
A5: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can promote the oxidative coupling of two boronic acid molecules.[5] Rigorous degassing of your reaction mixture and maintaining a strict inert atmosphere is the most effective way to minimize this side reaction.[5] Using a direct Pd(0) source, like Pd(PPh₃)₄, can also help mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[5]
Sonogashira Coupling: Troubleshooting
Q6: My Sonogashira reaction is yielding a significant amount of a diyne byproduct (dimer of my alkyne). How can I suppress this?
A6: The formation of alkyne dimers is known as Glaser-Hay coupling, a very common side reaction in copper-mediated Sonogashira reactions, especially in the presence of oxygen.[8] To address this:
-
Strictly Anaerobic Conditions: Oxygen is the primary promoter of this side reaction. Ensure your reaction is performed under a rigorously inert atmosphere. This includes thoroughly degassing the solvent and using Schlenk techniques or a glovebox.
-
Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help reduce the rate of homocoupling.
-
Consider Copper-Free Conditions: Several modern protocols exist for copper-free Sonogashira couplings, which completely eliminate this side reaction.[9]
Buchwald-Hartwig Amination: Troubleshooting
Q7: I am attempting a second amination at the C6-chloro position after successfully coupling at the C5-iodo position, but the reaction is failing. Why?
A7: Aryl chlorides are significantly less reactive than aryl iodides in Buchwald-Hartwig amination. The oxidative addition of the C-Cl bond to the palladium center is much slower and often requires a more active catalyst system.[10][11] You will likely need to screen different conditions for the second coupling, such as:
-
More Active Ligands: Use ligands specifically designed for aryl chloride activation (e.g., second-generation biaryl phosphine ligands).
-
Stronger Base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) might be required.[11]
-
Higher Temperatures: Increased reaction temperatures are often necessary to facilitate the coupling of aryl chlorides.
Section 2: Workup & Purification Protocols
These protocols provide detailed, step-by-step methodologies for the workup of palladium-catalyzed reactions involving this compound.
General Palladium Catalyst Removal
Residual palladium can interfere with downstream applications and subsequent reactions. A common first step in many workups is to remove the bulk of the palladium catalyst.
Protocol 1: Filtration through Celite
-
Cooling: Once the reaction is complete (monitored by TLC or LC-MS), allow the reaction mixture to cool to room temperature.[12]
-
Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Filtration: Prepare a short plug of Celite® or silica gel in a fritted funnel. Pass the diluted reaction mixture through the plug.
-
Washing: Wash the plug with additional organic solvent to ensure all the product is collected.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.[13]
Suzuki-Miyaura Coupling Workup
This protocol is designed for a typical Suzuki-Miyaura reaction coupling an arylboronic acid at the 5-position of this compound.
Protocol 2: Suzuki-Miyaura Aqueous Workup
-
Catalyst Removal: Follow Protocol 1 for initial palladium removal.
-
Quenching & Extraction:
-
Transfer the crude product into a separatory funnel.
-
Dilute with ethyl acetate.
-
Wash the organic layer sequentially with:
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Use a hexane/ethyl acetate gradient, adding 0.5-1% triethylamine to the eluent to prevent tailing.[7]
Sonogashira & Buchwald-Hartwig Amination Workup
These reactions often use an amine base (like triethylamine or diisopropylethylamine) which also serves as a solvent. The workup focuses on removing this base and other salts.
Protocol 3: Amine Base Reaction Workup
-
Concentration: After the reaction is complete, remove the volatile amine base/solvent under reduced pressure.
-
Resuspension: Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Aqueous Wash:
-
Transfer the mixture to a separatory funnel.
-
Wash with water to remove amine salts and other water-soluble impurities.[5]
-
Wash with brine.
-
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 2, Step 5.
Purification via Acid-Base Extraction
This technique is highly effective for separating the basic aminopyridine product from non-basic impurities.
Protocol 4: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).[7]
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic layer with 1 M hydrochloric acid (HCl). The basic aminopyridine product will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times.
-
Combine the acidic aqueous layers. The organic layer now contains neutral or acidic impurities and can be discarded.[7]
-
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9), at which point the product will precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., ethyl acetate or DCM).[7]
-
Final Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the purified basic product.
Section 3: Data & Visualization
Quantitative Data Summary
The following table provides typical parameters for the workup and purification stages. These should be considered starting points and may require optimization.
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Extraction Solvent | Ethyl Acetate, Dichloromethane | Ethyl Acetate, Dichloromethane | Ethyl Acetate, Toluene |
| Aqueous Wash 1 | Saturated NaHCO₃ | Water | Water or Saturated NH₄Cl |
| Aqueous Wash 2 | Brine | Brine | Brine |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Anhydrous Na₂SO₄ or MgSO₄ | Anhydrous Na₂SO₄ or MgSO₄ |
| Chromatography Eluent | Hexanes/Ethyl Acetate (+ 0.5-1% TEA) | Hexanes/Ethyl Acetate (+ 0.5-1% TEA) | Hexanes/Ethyl Acetate (+ 0.5-1% TEA) |
Workflow Diagrams
The following diagrams illustrate the logical flow of the workup and troubleshooting processes.
Caption: General experimental workflow for workup and purification.
Caption: Troubleshooting decision tree for low reaction conversion.
References
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Labor
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. Benchchem.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- Buchwald–Hartwig amin
- Application Note: Selective Buchwald-Hartwig Amination of 5-Chloro-2-iodopyrimidine. Benchchem.
- Separation of pyridine or pyridine derivatives
- Sonogashira Coupling. Chemistry LibreTexts.
- Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. MDPI.
- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine. Benchchem.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- 5-Iodofuran-2-amine versus other iodinated aromatic amines in cross-coupling. Benchchem.
- Buchwald-Hartwig Amin
- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Cross-Coupling Reaction Guide. Sigma-Aldrich.
- Application Notes and Protocols: Buchwald-Hartwig Amin
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. Benchchem.
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central.
- A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Technical Support Center: Purification of 6-Chloropyridin-3-amine Deriv
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form
- Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. PMC - NIH.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
- Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite.
- Application Notes and Protocols: Sonogashira Coupling of 3-Chloro-5-iodoaniline. Benchchem.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH.
- Problem of Regioselectivity in the Amination of 2-Fluoro-5-iodopyridine with Adamantylalkyl Amines.
- This compound. Synchem.
- 6-Chloro-5-iodo-2-pyridinamine [CAS# 1221398-11-3]. chemBlink.
- Chromotography with free amines?. r/chemhelp - Reddit.
- 2-Amino-5-iodopyridine 98 20511-12-0. Sigma-Aldrich.
- 2-Chloro-5-iodopyridine 97 69045-79-0. Sigma-Aldrich.
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- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
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scale-up considerations for 6-Chloro-5-iodopyridin-2-amine synthesis
Technical Support Center: 6-Chloro-5-iodopyridin-2-amine
A Guide to Robust Synthesis and Scale-Up
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for laboratory and pilot-plant scale production. As a key intermediate in pharmaceutical development, ensuring a robust, scalable, and safe synthesis is paramount. This guide moves beyond simple protocols to explain the underlying chemical principles and address the real-world challenges encountered during scale-up.
Foundational Overview: The Synthetic Strategy
The most direct and widely adopted method for synthesizing this compound is the electrophilic aromatic substitution (EAS) on the starting material, 6-Chloropyridin-2-amine. The electron-donating amino group (-NH₂) at the C2 position activates the pyridine ring, directing the incoming electrophile primarily to the C3 and C5 positions. The C5 position is sterically more accessible, making it the preferred site for iodination.
The iodinating agent of choice is typically N-Iodosuccinimide (NIS) due to its mild nature, solid form, and high efficiency.[1] The reaction proceeds readily in a suitable solvent without the need for harsh acid catalysts, which are often required for the halogenation of deactivated pyridine rings.[2][3]
Reaction Mechanism: Electrophilic Aromatic Substitution
The reaction follows a classical EAS pathway. The iodine atom in NIS, rendered electrophilic by the electron-withdrawing succinimide group, is attacked by the electron-rich pyridine ring. This forms a resonance-stabilized cationic intermediate known as a Wheland intermediate. Subsequent deprotonation by a weak base (like the solvent or another molecule of the starting amine) restores aromaticity and yields the final product.
Critical Scale-Up Considerations
Transitioning a synthesis from the bench to a pilot plant introduces challenges that are often negligible at a small scale.[4][5] For this specific synthesis, the primary concerns revolve around reaction control, product quality, and process safety.
| Parameter | Laboratory Scale (Grams) | Pilot Scale (Kilograms) | Key Challenges & Rationale |
| Heat Transfer | Efficiently dissipated by flask surface area. | Surface area-to-volume ratio decreases significantly. | The iodination can be exothermic. Poor heat dissipation can lead to temperature spikes, increasing side reactions (e.g., di-iodination) and potential runaway conditions.[6] |
| Mixing | Magnetic stirring is usually sufficient. | Requires mechanical overhead stirring. | Inefficient mixing can create localized concentration gradients ("hot spots") of NIS, leading to inconsistent reaction rates and impurity formation.[4] |
| Reagent Addition | Often added in one portion. | Must be controlled (portion-wise or via solids doser). | Dumping all the NIS at once can cause a dangerous exotherm. Controlled addition is critical for managing temperature and maintaining process safety. |
| Impurity Profile | Minor side products may be unnoticed or easily removed. | A 1% impurity at lab scale becomes a significant quantity at pilot scale, complicating purification.[5] | |
| Work-up & Isolation | Simple extraction and filtration. | Phase separations are slower; filtration requires specialized equipment (e.g., Nutsche filter). | Handling large volumes of solvents and solids introduces logistical and safety challenges. Manual handling is minimized. |
| Safety | Standard fume hood and PPE. | Requires process hazard analysis (PHA), engineered controls, and robust containment. | Handling kilograms of NIS, which is an irritant and harmful if swallowed, necessitates stringent safety protocols.[7][8][9] |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a practical question-and-answer format.
Low Yield & Incomplete Conversion
Q1: My reaction has stalled, and TLC/HPLC analysis shows significant starting material remaining. What should I do?
A1: First, verify the quality of your N-Iodosuccinimide (NIS). NIS can degrade over time, especially if exposed to light or moisture, losing its iodinating activity. Use a fresh, reputable source. If the NIS is confirmed to be active, the issue may be related to solubility or reaction rate. While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate of reaction. Ensure your solvent is anhydrous, as water can react with NIS.
Q2: My isolated yield is much lower than the conversion suggested by in-process analysis. Where could my product be going?
A2: Significant product loss often occurs during the work-up and isolation phases.
-
Aqueous Work-up: this compound has some solubility in acidic aqueous solutions due to the basicity of the amino group. Ensure the aqueous layer is thoroughly back-extracted with your organic solvent (e.g., ethyl acetate, dichloromethane) after quenching.
-
Recrystallization: Aminopyridines can be challenging to recrystallize.[10][11] You may be losing a substantial amount of product to the mother liquor. Perform a careful optimization of the crystallization solvent system. Consider using a solvent/anti-solvent pair and control the cooling rate to maximize crystal formation.[11]
-
Adsorption: The product can adhere to silica gel during chromatography. If purification is necessary, consider minimizing the amount of silica used or using a different stationary phase.
Impurity Formation & Control
Q3: I'm observing a significant di-iodinated impurity. How can I minimize its formation?
A3: The formation of 2-amino-6-chloro-3,5-diiodopyridine is a common side reaction resulting from over-iodination. To control this:
-
Stoichiometry: Use a slight excess, but not more than 1.05-1.1 equivalents, of NIS.
-
Controlled Addition: At scale, add the NIS portion-wise or as a solution in the reaction solvent over time. This prevents localized high concentrations of the iodinating agent.
-
Temperature Control: Lowering the reaction temperature (e.g., to 0-10 °C) can significantly improve selectivity and reduce the rate of the second iodination.
Q4: My final product has a persistent color, even after purification. What is the cause and how can it be removed?
A4: Color can arise from trace impurities, often oxidized species of the aminopyridine or residual iodine.[10] During work-up, ensure the quench with a reducing agent like sodium thiosulfate or sodium bisulfite is complete to remove any residual I₂. For purification, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter hot through celite before allowing it to crystallize.
Scale-Up & Process Safety
Q5: The reaction shows a significant exotherm upon adding NIS in my 1L vessel. How do I manage this in a 100L reactor?
A5: This is a critical scale-up challenge.[6] The solution involves enhancing control over heat generation and removal.
-
Reverse Addition: Instead of adding NIS to the solution of the amine, consider adding the amine solution to a slurry of NIS in the solvent. This can sometimes offer better control.
-
Engineered Controls: Use a jacketed reactor with an efficient cooling system.
-
Dilution: Increasing the solvent volume can help moderate the temperature rise by providing a larger thermal mass.
-
Controlled Addition Rate: This is the most important factor. Use a solids dosing system or add NIS in small portions, allowing the temperature to stabilize between additions. Monitor the internal reactor temperature in real-time and link the addition rate to this reading.
-
Equipment: Use a glass-lined or stainless steel jacketed reactor with an overhead mechanical stirrer, a temperature probe, and a port for solids addition.
-
Charging: Charge the reactor with 6-Chloropyridin-2-amine and acetonitrile.
-
Temperature Control: Cool the reactor contents to 10-15 °C before starting the NIS addition.
-
NIS Addition: Add the 1.05 equivalents of NIS in 5-10 portions over 1-2 hours. Ensure the internal temperature does not exceed 25 °C. An automated solids doser is highly recommended for better control.
-
Quenching & Work-up: The reaction mixture is transferred via a pump to a separate quench vessel containing the sodium thiosulfate solution. This avoids potential pressure issues from CO₂ evolution if bicarbonate is used directly in the main reactor for neutralization.
-
Isolation: After phase separation and extraction, the solvent is typically swapped via distillation to a more suitable crystallization solvent (e.g., toluene, ethanol).
-
Crystallization & Filtration: The product is crystallized by controlled cooling of the solution. The resulting slurry is filtered using a Nutsche filter dryer, washed with cold solvent, and dried under vacuum.
References
- HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
- BenchChem. (2025). Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. BenchChem.
- Organic Syntheses. n-Iodosuccinimide. Organic Syntheses Procedure.
- Symeres. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Symeres.
- Pharmaceutical Processing World. (2014).
- PharmaRead. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. PharmaRead.
- Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Neuland Labs.
- Fisher Scientific. (2017). SAFETY DATA SHEET N-Iodosuccinimide. Fisher Scientific.
- Synquest Labs. (n.d.).
- Olp, J. R., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters.
- Apollo Scientific. (n.d.).
- ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds.
- BenchChem. (2025). Application Notes and Protocols: Aromatic Iodination using N-Iodosuccinimide and Trifluoroacetic Acid. BenchChem.
- Volochem Inc. (2015).
- Central Drug House. (n.d.).
- ResearchGate. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Google Patents. (n.d.). Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
- PMC. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
- Organic Syntheses. 3-aminopyridine. Organic Syntheses Procedure.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 4-Amino-2-chloro-5-iodopyrimidine. BenchChem.
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- 11. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
Technical Support Center: Characterization of Unexpected Byproducts with 6-Chloro-5-iodopyridin-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-5-iodopyridin-2-amine. This guide is designed to help you navigate the complexities of reactions involving this versatile building block and to provide robust troubleshooting strategies for the identification of unexpected byproducts. As a di-halogenated aminopyridine, this substrate offers multiple reaction pathways, but also presents unique challenges in controlling selectivity and minimizing side reactions. This resource is structured to provide both immediate troubleshooting guidance and a deeper understanding of the underlying chemical principles.
Troubleshooting Guide: Identifying Unexpected Byproducts
This section is formatted to address specific issues you may encounter during your experiments. Each problem is followed by a diagnostic workflow and potential solutions.
Scenario 1: An unexpected peak is observed in the LC-MS with a mass corresponding to the loss of iodine and/or chlorine.
Problem: Your LC-MS data shows a significant peak with a mass corresponding to your expected product minus ~127 amu (iodine) or ~35/37 amu (chlorine), or a complete loss of both halogens. This suggests a dehalogenation side reaction.
Diagnostic Workflow:
-
Confirm the Structure: Isolate the byproduct by preparative HPLC or column chromatography. Obtain ¹H NMR and ¹³C NMR spectra. The presence of a new proton signal in the aromatic region where a halogen was previously located is a strong indicator of dehalogenation. For instance, the disappearance of the characteristic downfield shift caused by the iodine atom and the appearance of a new proton signal coupled to the other pyridine protons would confirm hydrodeiodination.
-
Review Your Reaction Conditions: Dehalogenation is often mediated by a palladium-hydride (Pd-H) species.[1][2][3] Consider the following potential sources of hydrides:
-
Solvent: Alcohols (e.g., methanol, ethanol) and even ethers like THF can be hydride donors, especially at elevated temperatures.[4]
-
Base: Amine bases or bases with β-hydrogens can contribute to the formation of Pd-H species. The choice of base can significantly influence the extent of dehalogenation.
-
Reagents: Boronic acids in Suzuki-Miyaura coupling can undergo protodeboronation, releasing a proton that can contribute to the formation of a Pd-H species. Similarly, certain phosphine ligands can degrade to release hydrides.
-
Potential Solutions:
-
Solvent Selection: Switch to a non-protic, anhydrous solvent such as toluene, dioxane, or DMF. Ensure all solvents are rigorously dried.
-
Base Selection: Use a non-coordinating, aprotic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] The role of the base is critical, as it can influence both the desired reaction rate and the prevalence of side reactions.[6][7]
-
Catalyst and Ligand Choice: Employ a catalyst system that favors the desired cross-coupling over dehalogenation. Highly active catalysts with bulky, electron-rich ligands can sometimes accelerate the desired reaction, minimizing the time for side reactions to occur. However, in some cases, very active catalysts can also promote dehalogenation.[8] Careful screening of catalyst/ligand combinations is recommended.
Scenario 2: A peak with a mass double that of your starting material or coupling partner is observed.
Problem: Your mass spectrometry data indicates the presence of a dimeric byproduct, suggesting a homocoupling reaction. This can occur with the this compound starting material or with one of your coupling partners (e.g., boronic acid in Suzuki-Miyaura, alkyne in Sonogashira).
Diagnostic Workflow:
-
Identify the Dimer:
-
Suzuki-Miyaura: If you observe a mass corresponding to a biaryl of your boronic acid, this is a classic homocoupling byproduct. This is often exacerbated by the presence of oxygen.[9]
-
Sonogashira: A mass corresponding to a diyne points to the homocoupling of your terminal alkyne. This is a common side reaction, particularly when copper co-catalysts are used in the presence of oxygen.
-
Buchwald-Hartwig/Suzuki-Miyaura: A mass corresponding to a dimer of this compound suggests homocoupling of the aryl halide. This can be promoted by certain palladium catalysts, especially at higher temperatures.[10]
-
-
Analyze Reaction Atmosphere: Were your reaction conditions strictly anaerobic? Oxygen can promote the oxidative homocoupling of boronic acids and alkynes.[9]
-
Examine Catalyst Loading and Temperature: High catalyst loadings and elevated temperatures can sometimes favor homocoupling pathways.
Potential Solutions:
-
Ensure Inert Atmosphere: Thoroughly degas your solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Modify Catalyst System:
-
For Sonogashira coupling, consider using a copper-free protocol to minimize alkyne homocoupling.[11]
-
For Suzuki-Miyaura coupling, using a pre-catalyst that rapidly generates the active Pd(0) species can help to outcompete the homocoupling pathway.
-
-
Control Stoichiometry: Using a slight excess of one coupling partner can sometimes suppress the homocoupling of the other.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more likely to react first in a cross-coupling reaction?
A1: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond. Therefore, in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, the oxidative addition at the C-I bond will occur preferentially. This allows for selective functionalization at the 5-position of the pyridine ring.
Q2: I am attempting a Suzuki-Miyaura coupling at the 5-position (iodide) but am seeing significant amounts of the dechlorinated byproduct. Why is this happening?
A2: While the iodide is more reactive towards oxidative addition, the subsequent steps in the catalytic cycle can be slow, especially with challenging substrates like nitrogen-containing heterocycles.[8] During this time, competing dehalogenation pathways can occur. Even though the C-Cl bond is stronger, the electronic environment of the pyridine ring can make the C-Cl bond susceptible to reduction, particularly if a Pd-H species is present in the reaction mixture.
Q3: Can the amino group at the 2-position interfere with the reaction?
A3: Yes, the 2-amino group can act as a coordinating ligand to the palladium center. This can sometimes inhibit the catalyst, leading to sluggish reactions and allowing more time for side reactions to occur.[8] The choice of a bulky ligand on the palladium catalyst can often mitigate this issue by sterically disfavoring the coordination of the aminopyridine.
Q4: What are some potential isomeric byproducts I should be aware of?
A4: While less common with this specific substrate under standard cross-coupling conditions, rearrangements of substituted pyridines are not unheard of, especially under harsh conditions (e.g., strong acids or bases, high temperatures).[12][13] It is always good practice to fully characterize your product to confirm that no unexpected isomerizations have occurred.
Data Presentation: Common Byproducts and Their Characterization
The following table summarizes the expected mass and key ¹H NMR signals for common byproducts of this compound.
| Byproduct Name | Structure | Monoisotopic Mass (Da) | Key ¹H NMR Signals (in CDCl₃, approximate δ ppm) |
| Starting Material | This compound | 253.91 | ~7.9 (d, 1H), ~6.4 (d, 1H), ~4.5 (br s, 2H) |
| Hydrodeiodination Product | 6-Chloro-pyridin-2-amine | 128.02 | ~7.4 (t, 1H), ~6.6 (d, 1H), ~6.4 (d, 1H), ~4.4 (br s, 2H) |
| Hydrodechlorination Product | 5-Iodo-pyridin-2-amine | 219.95 | ~8.2 (d, 1H), ~7.6 (dd, 1H), ~6.4 (d, 1H), ~4.3 (br s, 2H) |
| Complete Dehalogenation | 2-Aminopyridine | 94.05 | ~8.1 (d, 1H), ~7.4 (t, 1H), ~6.6 (m, 2H), ~4.5 (br s, 2H)[14][15] |
| Homocoupling Product | 6,6'-Dichloro-5,5'-diiodo-[2,2'-bipyridine]-diammine | 505.81 | Complex aromatic pattern, likely downfield shifted. |
Experimental Protocols
Protocol 1: General Procedure for Byproduct Isolation by Preparative HPLC
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or methanol).
-
Column and Mobile Phase Selection: Use a C18 reverse-phase column. A typical mobile phase gradient would be water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).
-
Method Development: Start with a broad gradient (e.g., 5% to 95% acetonitrile over 20-30 minutes) to identify the retention times of your desired product and the byproducts.
-
Isolation: Optimize the gradient to achieve baseline separation of the target byproduct. Collect the fractions corresponding to the byproduct peak.
-
Post-Processing: Combine the relevant fractions and remove the solvent under reduced pressure. If a buffer like TFA was used, it may need to be removed by co-evaporation with a suitable solvent or by passing the sample through a basic ion-exchange resin.
-
Characterization: Analyze the isolated byproduct by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure.
Visualizations
Diagram 1: Troubleshooting Workflow for Unexpected Byproducts
Caption: A decision tree for diagnosing and addressing common byproducts.
Diagram 2: Competing Reaction Pathways in Cross-Coupling
Caption: Competing pathways for desired product versus byproduct formation.
References
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- University of Rochester. (n.d.). Cross-Coupling Chemistry. [Link]
- Reddy, B. V. S., et al. (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]
- Stefaniak, L., et al. (1982). 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry. [Link]
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. [Link]
- Lansbergen, B., et al. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journal of Organic Chemistry. [Link]
- Rethore, C., et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings.
- Ferreira, B. R. S., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]
- Serna, S., et al. (2020). Advances in Cross-Coupling Reactions. Molecules. [Link]
- The Royal Society of Chemistry. (n.d.).
- Naskar, S., et al. (2013). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences. [Link]
- Bellinger-Buckley, T. J., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
- ResearchGate. (n.d.).
- Cava, M. P., & Weinstein, B. (1959). Pyridine Derivatives. III. The Rearrangement of Some Simple 3-Halopyridine-N-oxides. The Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c).... [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
- ChemRxiv. (n.d.). Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. [Link]
- Markó, I. E., & Murphy, F. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification.
- Wikipedia. (n.d.).
- National Institutes of Health. (n.d.). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- Organic Chemistry Portal. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. [Link]
- Wender, P. A., et al. (2010). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. [Link]
- Dalton Transactions. (n.d.). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. [Link]
- National Institutes of Health. (n.d.).
- Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
- ResearchGate. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (n.d.). Synthesis and LC-MS/MS Analysis of Desmosine-CH2, a Potential Internal Standard for the Degraded Elastin Biomarker Desmosine. [Link]
- Semantic Scholar. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
- Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
- PubMed. (2022).
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- 15. researchgate.net [researchgate.net]
stability issues of 6-Chloro-5-iodopyridin-2-amine under reaction conditions
Welcome to the technical support resource for 6-Chloro-5-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues encountered during synthetic reactions involving this versatile building block.
Introduction
This compound is a valuable reagent in medicinal chemistry and materials science, offering multiple reaction sites for diversification. However, its di-halogenated and amino-substituted nature presents unique stability challenges under various reaction conditions. This guide provides a comprehensive overview of these challenges and offers practical solutions to mitigate them, ensuring successful and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The primary stability concerns are:
-
Dehalogenation: The carbon-iodine bond is relatively weak and susceptible to cleavage, leading to deiodination, particularly under reductive conditions or with certain catalysts. Hydrodehalogenation, where the halogen is replaced by a hydrogen atom, is a common side reaction in cross-coupling reactions.
-
Thermal Decomposition: While 2-aminopyridines can be thermally stable, extended exposure to high temperatures, especially in the presence of strong bases or acids, can lead to decomposition.
-
Photostability: Iodinated aromatic compounds can be sensitive to light, potentially leading to the formation of radical species and subsequent decomposition or side reactions.[1][2][3]
-
Acid/Base Instability: The amino group and the pyridine nitrogen can be protonated or deprotonated, which can affect the molecule's reactivity and stability. While it can tolerate moderately acidic and basic conditions for short periods, prolonged exposure to strong acids or bases at elevated temperatures should be avoided.[4]
Q2: I am observing significant deiodination in my Suzuki-Miyaura coupling reaction. What can I do to minimize this?
A2: Deiodination is a common side reaction in palladium-catalyzed couplings. To minimize it:
-
Use a Milder Base: Strong bases can promote hydrodehalogenation. Consider using milder bases like K₂CO₃ or Cs₂CO₃ instead of stronger ones like NaOtBu.
-
Optimize Catalyst and Ligand: Some palladium catalysts and ligands have a higher propensity for promoting dehalogenation. Screening different catalyst systems, such as those with bulky, electron-rich phosphine ligands, can be beneficial.
-
Control Reaction Temperature: Lowering the reaction temperature can disfavor the dehalogenation pathway.
-
Ensure Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are thoroughly dried.[5]
Q3: My Buchwald-Hartwig amination reaction is giving a low yield. Could this be a stability issue?
A3: Yes, low yields in Buchwald-Hartwig reactions can be due to the instability of this compound under the reaction conditions. The use of strong bases like NaOtBu or LiHMDS can lead to decomposition.
-
Base Selection: Screen different bases. While strong bases are often required, their choice can be critical.
-
Catalyst Deactivation: The pyridine nitrogen and the amino group can coordinate to the palladium center, potentially leading to catalyst deactivation. Using a higher catalyst loading or a more robust catalyst system might be necessary.
-
Reaction Time and Temperature: Monitor the reaction closely and avoid prolonged reaction times at high temperatures.
Q4: Is this compound stable to nucleophilic aromatic substitution (SNAr) conditions?
A4: The chlorine atom at the 6-position (ortho to the pyridine nitrogen) is activated towards nucleophilic aromatic substitution.[6][7] However, the reactivity is generally lower than that of a fluorine atom in a similar position. The reaction will likely require elevated temperatures and a good nucleophile. Under these conditions, the stability of the C-I bond should be considered, as some nucleophiles could potentially displace the iodine.
Q5: How should I store this compound?
A5: To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Protection from light is recommended to prevent photochemical degradation.[1][2][3]
Troubleshooting Guides
Low Yield in Cross-Coupling Reactions
| Observation | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Catalyst deactivation, impure reagents, or suboptimal conditions. | 1. Check Reagent Purity: Ensure the purity of all starting materials and reagents.[8] 2. Inert Atmosphere: Use rigorously degassed solvents and maintain a strict inert atmosphere (Argon or Nitrogen).[5] 3. Optimize Catalyst System: Screen different palladium precursors and ligands. |
| Significant dehalogenation (deiodination) | Reductive side reaction. | 1. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents.[5] 2. Base Selection: Use a milder base (e.g., K₂CO₃, Cs₂CO₃).[5] 3. Lower Temperature: Run the reaction at the lowest effective temperature. |
| Formation of Palladium black | Catalyst decomposition. | 1. Ligand Stability: Choose a more robust ligand. 2. Lower Temperature: High temperatures can accelerate decomposition.[5] |
| Homocoupling of boronic acid (in Suzuki) | Presence of oxygen. | 1. Improve Degassing: Enhance the degassing procedure for the solvent.[5] 2. Use Pd(0) Source: A direct Pd(0) source may reduce homocoupling.[5] |
Experimental Protocols
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80-90 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
This protocol is a general guideline and requires careful optimization of the base and ligand.
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Visualizing Reaction Stability Challenges
The following diagram illustrates the key stability challenges and potential degradation pathways for this compound under typical reaction conditions.
Caption: Key stability challenges for this compound.
The following workflow provides a structured approach to troubleshooting low-yield reactions.
Caption: A systematic approach to troubleshooting low-yield reactions.
References
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem Technical Support.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. BenchChem Technical Support.
- Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- BenchChem. (2025). Troubleshooting side reactions during 2,5-Divinylpyridine synthesis. BenchChem Technical Support.
- Stevens, E. (2019, January 19).
- Chempanda. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(12), 3736.
- Rispens, T., & Engberts, J. B. F. N. (2001). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 66(25), 8445–8452.
- Schallmey, M., et al. (2021). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. The FEBS Journal, 288(15), 4569-4584.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem Technical Support.
- Synchem. (n.d.). This compound.
- Organic Chemistry Explained. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- Problems in Chemistry. (2023, April 14).
- Smith, K., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of Organic Chemistry, 79(1), 1-17.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(12), 3736.
- He, D.-H., et al. (2011). Thermochemistry of 2-Aminopyridine (C5H6N2)(s). Journal of Solution Chemistry, 40(6), 900-906.
- Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. Molecules, 26(12), 3736.
- Echemi. (n.d.). This compound.
- Shen, Q., & Hartwig, J. F. (2006). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society, 128(41), 13460-13473.
- Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(25), 3624-3628.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem Technical Support.
- Schallmey, M., et al. (2021). Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. The FEBS Journal, 288(15), 4569-4584.
- Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102.
- ChemicalBook. (n.d.). 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis.
- Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(25), 3624-3628.
- PubChem. (n.d.). 4-Iodopyridine.
- Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(25), 3624-3628.
- Trissel, L. A., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(4), 292-294.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.
- Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 132(44), 15914–15917.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-iodopyridine 97%.
- ResearchGate. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
- PubChem. (n.d.). 2-Amino-5-chloropyridine.
- Sigma-Aldrich. (n.d.). 2-Amino-5-iodopyridine 98%.
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Validation & Comparative
The Synthetic Versatility and Biological Potential of 6-Chloro-5-iodopyridin-2-amine Derivatives: A Comparative Guide
The 6-chloro-5-iodopyridin-2-amine scaffold is a highly valuable starting material in medicinal chemistry, offering a strategically functionalized platform for the synthesis of a diverse array of biologically active compounds. The distinct electronic properties and reactivity of the chloro, iodo, and amino substituents on the pyridine ring provide chemists with a versatile toolkit for molecular elaboration. This guide provides a comparative overview of the biological activities of various classes of compounds derived from this and closely related pyridin-2-amine scaffolds, with a particular focus on their applications as kinase inhibitors and antimicrobial agents. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols.
The this compound Scaffold: A Gateway to Diverse Bioactivities
The core structure of this compound presents three key points for chemical modification. The iodine atom at the 5-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, or alkynyl groups. The chlorine atom at the 6-position can be displaced by nucleophiles, providing another avenue for diversification. Finally, the 2-amino group is a crucial pharmacophoric feature, often involved in key hydrogen bonding interactions with biological targets. This trifecta of reactivity makes this scaffold a cornerstone for the construction of complex molecular architectures with tailored biological functions.
Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation
A significant application of pyridin-2-amine derivatives lies in the development of kinase inhibitors for cancer therapy. By targeting the ATP-binding site of kinases, these small molecules can block the signaling pathways that drive tumor growth and survival. The 2-aminopyridine moiety is a well-established "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the kinase inhibitory activities of several reported compounds derived from related aminopyridine and aminopyrimidine scaffolds. This data highlights how modifications at positions analogous to the 5- and 6-positions of our core scaffold influence potency and selectivity.
| Compound Class | R1 (at C5-position analog) | R2 (at C6-position analog) | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidin-7-ones | 2,6-dichlorophenyl | -H | Abl | 2.0 | [1] |
| Pyrido[2,3-d]pyrimidin-7-ones | 2,6-dichlorophenyl | -CH3 | Abl | - | [1] |
| Thiazole-carboxamides | -H | 4-(2-hydroxyethyl)piperazin-1-yl | Src/Abl | - | [2] |
| Pyrido[3',2':5,6]thiopyrano[4,3-d]pyrimidines | -anilino | -H | KDR (VEGFR-2) | low µM | [3] |
| Pyridine-based | various aryl/heteroaryl | -amino side chains | ROCK | - |
Analysis of Structure-Activity Relationships (SAR):
-
Substitution at the 5-Position: The introduction of bulky and electron-withdrawing groups, such as the 2,6-dichlorophenyl ring in the pyrido[2,3-d]pyrimidin-7-ones, is crucial for potent Abl kinase inhibition. This group likely occupies a hydrophobic pocket in the kinase active site, enhancing binding affinity.
-
Modification at the 6-Position: The addition of solubilizing groups, like the piperazinyl moiety in the thiazole-carboxamides, can improve the pharmacokinetic properties of the inhibitor without compromising its potency against Src/Abl kinases.
-
The 2-Amino Group: Across all active compounds, the 2-amino group or a related nitrogen-containing heterocycle is essential for maintaining the hinge-binding interaction, a common feature of many ATP-competitive kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Abl Kinase)
This protocol outlines a typical procedure for evaluating the inhibitory activity of a compound against a target kinase.
-
Reagents and Materials:
-
Recombinant human Abl kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
Streptavidin-coated plates
-
Phospho-specific antibody (anti-phosphotyrosine) conjugated to a detection molecule (e.g., HRP or a fluorescent probe)
-
Detection substrate (e.g., TMB for HRP)
-
Plate reader
-
-
Procedure:
-
Add 5 µL of diluted test compound (in a series of concentrations) or DMSO (vehicle control) to the wells of a microtiter plate.
-
Add 5 µL of the peptide substrate and Abl kinase solution to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an EDTA solution.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific antibody and incubate.
-
Wash the plate again.
-
Add the detection substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Antimicrobial Agents: Combating Bacterial Resistance
Halogenated pyridines and pyrimidines have emerged as a promising class of antimicrobial agents. The presence of halogens can enhance the lipophilicity of a molecule, facilitating its passage through bacterial cell membranes. Furthermore, these compounds can interfere with various cellular processes, including biofilm formation and virulence factor expression.
Comparative Analysis of Antibacterial Activity
The following table presents the minimum inhibitory concentrations (MICs) of several halogenated pyridine and pyrimidine derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-amino-5-bromopyrimidine | E. coli O157:H7 | >50 (inhibits biofilm) | [4] |
| 2,4-dichloro-5-fluoropyrimidine | S. aureus | 50 | [5] |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines (bromo & iodo derivatives) | S. aureus | 8 |
Analysis of Structure-Activity Relationships (SAR):
-
Halogenation: The type and position of the halogen atom significantly impact antibacterial activity. For instance, bromo and iodo substitutions on the 6-aryl group of pyrrolopyrimidines lead to potent activity against S. aureus.
-
Core Scaffold: The nature of the heterocyclic core is critical. Fused ring systems, such as the pyrrolo[2,3-d]pyrimidine scaffold, often exhibit enhanced antibacterial properties compared to simple pyridines.
-
Targeted Action: Some derivatives, like 2-amino-5-bromopyrimidine, may not have a high direct bactericidal or bacteriostatic effect (as indicated by a high MIC) but can be potent inhibitors of biofilm formation, which is a key virulence factor for many pathogenic bacteria.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol describes a standard method for determining the MIC of an antimicrobial agent.
-
Reagents and Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotic (e.g., ampicillin)
-
Incubator
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and no compound), and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizing the Synthetic and Mechanistic Pathways
Synthetic Pathway from this compound
Caption: Workflow for evaluating kinase inhibitor potency.
Conclusion and Future Directions
The this compound scaffold and its close analogs are undeniably powerful starting points for the discovery of novel therapeutics. The comparative analysis of derivatives synthesized from these scaffolds reveals clear structure-activity relationships that can guide the design of more potent and selective agents. For kinase inhibitors, the focus remains on optimizing interactions with both the hinge region and adjacent hydrophobic pockets to achieve high affinity and selectivity. In the realm of antimicrobial agents, the strategic placement of halogens and the exploration of diverse heterocyclic systems are key to overcoming bacterial resistance. Future research in this area will likely involve the use of computational modeling to refine inhibitor design, as well as the exploration of novel biological targets for these versatile compounds. The continued investigation of derivatives from this privileged scaffold holds great promise for the development of next-generation therapies for a wide range of diseases.
References
- MDPI. (2024). Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus.
- ResearchGate. (2025). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors.
- PMC. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors.
- PMC. (2025). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7.
- Google Patents. (2022). Substituted pyridine derivatives as SARM1 inhibitors.
- Google Patents. (2011). Derivatives of 2-[2-(benzo- or pyrido-) thiazolylamino]-6-aminopyridine, useful in the treatment of respiratoric, allergic or inflammatory diseases.
- FreePatentsOnline. (n.d.). Novel halopyridines and methods of making.
- PubMed. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease.
- NIH. (2023). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- MDPI. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide.
- PubMed. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors.
- MDPI. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.
- ResearchGate. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines.
- ResearchGate. (n.d.). Syntheses of 2-amino-5-iodopyridine.
- PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
- PMC. (2018). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
Introduction: The Strategic Value of Dihalogenated Pyridines in Medicinal Chemistry
An In-Depth Comparative Guide to 6-Chloro-5-iodopyridin-2-amine for Advanced Synthesis
Pyridyl scaffolds are ubiquitous in pharmaceuticals and biologically active compounds, making the efficient and selective functionalization of the pyridine ring a cornerstone of modern drug discovery. Halopyridines, in particular, serve as versatile building blocks for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. Among these, dihalogenated pyridines present a unique opportunity for sequential and site-selective modifications.
This guide provides a detailed comparison of This compound with other halopyridine building blocks. We will explore its reactivity, selectivity, and performance in key synthetic transformations, supported by experimental data and protocols. This analysis is designed for researchers, medicinal chemists, and process development scientists seeking to leverage the distinct properties of this trifunctional scaffold for creating diverse molecular libraries and novel therapeutic agents. The inherent differential reactivity of the C-I and C-Cl bonds is the central theme, offering a strategic advantage in multi-step synthetic routes.[1]
The Subject Molecule: this compound
This compound (CAS No. 1221398-11-3) is a trifunctional heterocyclic compound featuring an amino group and two different halogen atoms—chlorine and iodine—at specific positions on the pyridine ring.[2] This substitution pattern is not accidental; it is designed for strategic, regioselective chemistry.
Caption: Chemical structures of the subject molecule and related halopyridines.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | XLogP3 |
| This compound | C₅H₄ClIN₂ | 254.46 | 340.4 ± 42.0 (Predicted) | 2.5 |
| 2-Amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 306.9 ± 22.0 | 1.4 |
| 2-Amino-5-chloropyridine | C₅H₅ClN₂ | 128.56 | 258.1 ± 20.0 | 1.2 |
| 2,6-Dichloro-4-iodopyridine | C₅H₂Cl₂IN | 273.89 | 291.5 ± 35.0 (Predicted) | 2.8 |
Data sourced from commercial supplier information and chemical databases.[2]
Core Principle: The Hierarchy of Carbon-Halogen Bond Reactivity
The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This reactivity is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). A weaker C-X bond facilitates the rate-determining oxidative addition step in the catalytic cycle.[3]
The established order of reactivity is: C-I > C-Br > C-Cl > C-F .[4][5]
-
C-I Bond: The longest and weakest bond, making iodopyridines the most reactive substrates. Couplings often proceed under mild conditions, at lower temperatures, and with shorter reaction times.
-
C-Br Bond: Stronger than C-I, requiring slightly more forcing conditions but still highly effective for a broad range of transformations.
-
C-Cl Bond: Significantly stronger and less polarizable. Activating this bond for oxidative addition typically requires more advanced catalytic systems, often involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands and higher temperatures.[3][6]
Caption: General workflow for selective Suzuki-Miyaura coupling at the C-I position.
-
Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv). The use of an inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. [7]2. Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.
-
Reaction: Heat the mixture to 80-90°C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. This reaction is invaluable for creating rigid scaffolds found in materials science and medicinal chemistry. [8][9]The reactivity trend of halogens mirrors that of the Suzuki coupling.
Table 3: Representative Performance in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Citation |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, RT to 50°C, 4h | >90% (at C-I) | Inferred |
| 2-Amino-5-bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | DMF, 100°C, 3h | ~72-96% | [10] |
| 2-Amino-5-chloropyridine | Phenylacetylene | Pd(OAc)₂, SPhos, CuI, Cs₂CO₃ | Dioxane, 120°C, 18h | ~60-75% | Inferred |
Analysis and Experimental Insight:
-
The high reactivity of the C-I bond in This compound allows the Sonogashira coupling to proceed under very mild conditions, often at or near room temperature, which helps preserve sensitive functional groups on the alkyne coupling partner. [11]* Bromopyridines are also excellent substrates but typically require elevated temperatures to achieve high conversion. [10]* Chloropyridines remain the most challenging, demanding specialized, highly active catalyst systems and more forcing conditions, which can limit the functional group tolerance of the reaction.
-
Setup: To a dry Schlenk flask under argon, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Base: Add anhydrous, degassed THF and a suitable amine base, such as triethylamine (Et₃N, 2.0 equiv). The amine serves as both the base and often as a co-solvent. [11]3. Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for the required time (typically 2-16 hours).
-
Work-up and Purification: Follow a standard aqueous work-up procedure similar to the Suzuki protocol, followed by purification via column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern synthesis for forming C-N bonds, a critical linkage in countless pharmaceuticals. [12]This reaction is particularly sensitive to the choice of halogen, ligand, and base.
Table 4: Representative Performance in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Citation |
| 2-Bromo-6-aminopyridine | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Toluene, 100°C, 8h | ~80-95% | [13] |
| 2-Chloro-6-aminopyridine | Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Dioxane, 110°C, 16h | ~75-90% | [3] |
Analysis and Experimental Insight:
While specific data for the dual-halogenated this compound is less common for this reaction, the principles of reactivity allow for a clear strategic application. In a scenario requiring amination at the C6 position, one would first functionalize the more reactive C5-iodo position via a Suzuki or Sonogashira reaction. The resulting 5-substituted-6-chloropyridin-2-amine can then undergo a Buchwald-Hartwig amination.
-
Causality of Experimental Choices: The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is crucial. It facilitates the deprotonation of the amine or the intermediate palladium-amido complex, which is essential for the catalytic cycle to turn over. [14]* Ligand Selection: For coupling less reactive chloro-pyridines, bidentate (e.g., Xantphos) or bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) are required. These ligands promote the oxidative addition to the strong C-Cl bond and stabilize the catalytically active Pd(0) species. [3][14]
-
Setup: In a glovebox or under an inert atmosphere, add the chloropyridine substrate (1.0 equiv), the amine coupling partner (1.2 equiv), a strong base (e.g., NaOt-Bu, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate ligand (e.g., Xantphos, 4 mol%) to a reaction vessel.
-
Solvent: Add anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to the required temperature (typically 100-120°C).
-
Work-up and Purification: After cooling, quench the reaction carefully with water, extract with an organic solvent, and purify the product using standard chromatographic techniques.
Conclusion and Strategic Outlook
This compound is a highly valuable building block for chemical synthesis, particularly in the fields of drug discovery and medicinal chemistry. Its primary advantage over simpler mono- and di-halopyridines lies in the predictable and orthogonal reactivity of its C-I and C-Cl bonds.
-
Superior Reactivity: The C-I bond offers high reactivity, enabling Suzuki and Sonogashira couplings under mild conditions, thus preserving thermally labile functional groups and improving overall process efficiency.
-
Orthogonal Handle: The less reactive C-Cl bond remains intact during the initial functionalization, serving as a reliable handle for a subsequent, different cross-coupling or nucleophilic substitution reaction under more forcing conditions.
-
Synthetic Efficiency: This built-in regioselectivity allows for the rapid and controlled construction of complex, highly substituted pyridine scaffolds from a single, commercially available starting material, streamlining multi-step synthetic routes.
For researchers aiming to build libraries of complex pyridine derivatives, this compound provides a strategic and efficient starting point that offers a distinct advantage over single-halogen or identically di-halogenated pyridines.
References
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- ACS Publications. Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- ACS Publications. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines.
- ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- NIH Public Access. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Wikipedia. Suzuki reaction.
- PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
- ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- SCIRP. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.
- Wikipedia. Buchwald–Hartwig amination.
- Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Chemistry LibreTexts. Sonogashira Coupling.
- NIH Public Access. A mild, catalyst-free synthesis of 2-aminopyridines.
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A Comparative Guide to the Potential Kinase Inhibition Efficacy of 6-Chloro-5-iodopyridin-2-amine: A Structure-Activity Relationship (SAR) Analysis
This guide provides a comprehensive analysis of the potential efficacy of 6-Chloro-5-iodopyridin-2-amine as a kinase inhibitor. In the absence of extensive publicly available data on this specific compound, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR). We will deconstruct the molecule's structural features and draw objective comparisons with well-characterized, clinically relevant kinase inhibitors that share similar structural motifs. The goal is to provide a predictive framework for researchers and drug development professionals to assess its potential and guide future experimental validation.
Introduction: The Role of Privileged Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. A common strategy in kinase inhibitor design involves the use of "privileged scaffolds"—core molecular structures that are known to bind to the highly conserved ATP-binding site of kinases.
The 2-aminopyridine moiety, the core of this compound, is one such privileged scaffold.[1][2] It is frequently utilized for its ability to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction effectively anchors the inhibitor in the ATP pocket, serving as a foundation for achieving potency and selectivity through modifications to other parts of the molecule.[3]
This guide will analyze this compound by comparing it to the archetypal Bruton's Tyrosine Kinase (BTK) inhibitors, Ibrutinib and Acalabrutinib. These compounds, while utilizing different heterocyclic cores, provide an excellent basis for understanding how scaffold choice and substituent patterns dictate efficacy, selectivity, and mechanism of action.
Section 1: Structural and Mechanistic Comparison
The potential of this compound can be inferred by comparing its components to those of established inhibitors. The key distinction lies in the predicted mechanism of action; while the selected comparators are covalent irreversible inhibitors, the target compound lacks a reactive "warhead," suggesting it would function as a reversible, ATP-competitive inhibitor.
Comparative Analysis of Inhibitor Scaffolds
The table below breaks down the structural features, mechanism, and known selectivity profiles of Ibrutinib and Acalabrutinib, alongside a predictive analysis for this compound.
| Feature | This compound (Predicted) | Ibrutinib (First-Generation BTK Inhibitor) | Acalabrutinib (Second-Generation BTK Inhibitor) |
| Core Scaffold | 2-Aminopyridine | Pyrazolo[3,4-d]pyrimidine[4] | Imidazo[1,5-a]pyrazine[5] |
| Hinge-Binding Motif | The 2-amino group and N1 of the pyridine ring are predicted to form 1-2 hydrogen bonds with the kinase hinge region. | The N1 of the pyrazole and the 4-amino group form hydrogen bonds with the kinase hinge.[6] | The N-8 amino group and the N-7 of the pyrazine ring form hydrogen bonds with the kinase hinge.[7] |
| Mechanism of Action | Reversible, ATP-Competitive (Predicted). Lacks a covalent warhead. | Covalent, Irreversible. An acrylamide group forms a covalent bond with Cys481 in the BTK active site.[8][9] | Covalent, Irreversible. A but-2-ynoyl group forms a covalent bond with Cys481 in the BTK active site.[5][10] |
| Key Substituents | C5-Iodo: A large, lipophilic group that could occupy a hydrophobic pocket and potentially form halogen bonds. C6-Chloro: An electron-withdrawing group that modulates the electronic properties of the pyridine ring. | 4-phenoxyphenyl group: Occupies a large hydrophobic back pocket, contributing to potency. | Pyridin-2-ylbenzamide group: Occupies the solvent-front region, contributing to potency and selectivity. |
| Selectivity Profile | Unknown. Selectivity will depend entirely on the specific kinase's active site topology and the interactions formed by the halogen substituents. | Less Selective: Potent inhibitor of BTK (IC50 ~0.5 nM).[6] Also inhibits other kinases with a homologous cysteine, including TEC, ITK, EGFR, and HER2, leading to off-target effects.[6][11] | More Selective: Highly potent against BTK. Designed to have minimal off-target activity against other kinases like EGFR, ITK, and TEC, resulting in a more favorable side-effect profile.[12][13][14] |
| Chemical Structure | C₅H₄ClIN₂ | C₂₅H₂₄N₆O₂[4] | C₂₆H₂₃N₇O₂[5] |
Section 2: The BTK Signaling Pathway: Context for Comparison
To understand the significance of the comparator drugs, it is essential to visualize their place in cellular signaling. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[15] In many B-cell malignancies, this pathway is constitutively active.[9] Ibrutinib and Acalabrutinib function by shutting down this hyperactive signaling cascade.
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A Spectroscopic Guide to the Structural Elucidation of 6-Chloro-5-iodopyridin-2-amine and its Derivatives
Introduction
In the landscape of pharmaceutical and agrochemical development, substituted pyridines serve as indispensable scaffolds. Among these, 6-Chloro-5-iodopyridin-2-amine is a highly versatile building block, prized for its three distinct functional handles: an amino group amenable to nucleophilic substitution and diazotization, and two halogen atoms (chloro and iodo) that can be selectively targeted in cross-coupling reactions. The precise characterization of this starting material and its subsequent derivatives is paramount to ensure the integrity of multi-step syntheses and the biological activity of the final products.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and its key derivatives. We will explore how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide a complementary and definitive toolkit for structural verification. The causality behind experimental choices and data interpretation will be emphasized, offering researchers a robust framework for their analytical workflows.
The Analytical Workflow: A Multi-Technique Approach
The unequivocal structural confirmation of a molecule is not reliant on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique probes different aspects of the molecular structure, and together they provide a complete picture.
Caption: Workflow for the spectroscopic confirmation of substituted pyridines.
Spectroscopic Signature of this compound
The parent compound, with a molecular formula of C₅H₄ClIN₂ and a molecular weight of 254.46 g/mol , possesses a unique electronic and steric environment that is clearly reflected in its spectra.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, dissolved in a solvent like DMSO-d₆ or CDCl₃, we anticipate a simple yet informative spectrum.
-
¹H NMR: The pyridine ring contains two protons.
-
H-3: This proton is ortho to the electron-donating amino group (-NH₂) and meta to the electron-withdrawing chloro (-Cl) and iodo (-I) groups. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet, coupled to H-4.
-
H-4: This proton is meta to the amino group and ortho to the iodo group. It will be deshielded relative to H-3 and will appear as a doublet, coupled to H-3.
-
-NH₂: The amino protons typically appear as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.
-
-
¹³C NMR: The molecule has five distinct carbon atoms.
-
C-2: Attached to the amino group, this carbon will be significantly shielded.
-
C-6: Attached to the chlorine atom, its chemical shift will be influenced by the halogen's electronegativity.
-
C-5: Directly bonded to iodine, this carbon will be highly shielded due to the "heavy atom effect."
-
C-3 & C-4: These carbons, bonded to hydrogen, will appear in the typical aromatic region.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is ideal for identifying the functional groups present in a molecule. The spectrum of this compound is characterized by several key absorption bands.[2][3]
-
N-H Stretching (3300-3500 cm⁻¹): Primary amines typically show two bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[4]
-
C=C and C=N Stretching (1400-1650 cm⁻¹): Multiple sharp bands in this region are characteristic of the pyridine ring vibrations.[3]
-
N-H Bending (1580-1650 cm⁻¹): The scissoring vibration of the amino group often appears in this region, sometimes overlapping with the ring stretching bands.[4]
-
C-Cl Stretching (600-800 cm⁻¹): A moderate to strong band in this region is indicative of the carbon-chlorine bond.
-
C-I Stretching (500-600 cm⁻¹): The carbon-iodine stretch appears at a lower frequency due to the larger mass of the iodine atom.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and can reveal the presence of specific isotopes. For halogenated compounds, MS is particularly diagnostic.[5]
-
Molecular Ion Peak (M⁺): The key feature is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[5][6] Therefore, the mass spectrum will not show a single molecular ion peak but a cluster of peaks:
-
M⁺ peak: at m/z 254 (containing ¹²⁷I and ³⁵Cl).
-
M+2 peak: at m/z 256 (containing ¹²⁷I and ³⁷Cl) with an intensity that is approximately one-third of the M⁺ peak.[7]
-
-
Fragmentation: Electron Ionization (EI) can cause the molecule to fragment. Common fragmentation patterns for pyridines involve the loss of HCN or cleavage of the halogen atoms. Observing fragments that retain the chlorine atom will also show the characteristic 3:1 isotopic pattern.[8]
Comparative Analysis with Derivatives
The true power of spectroscopy is revealed when comparing a parent compound to its derivatives. The spectral changes directly correlate with the structural modifications.
Caption: Structural relationships between the parent compound and its derivatives.
Isomer Comparison: this compound vs. 2-Amino-5-chloropyridine
Positional isomers can have drastically different properties, and spectroscopy is essential to distinguish them. A common related compound is 2-Amino-5-chloropyridine.[9][10]
Table 1: Comparative ¹H NMR Data (Predicted/Reference)
| Compound | H-3 | H-4 | H-6 | -NH₂ |
| This compound | ~6.5-6.7 ppm (d) | ~7.5-7.7 ppm (d) | N/A | broad s |
| 2-Amino-5-chloropyridine [9][11] | ~6.50 ppm (d) | ~7.43 ppm (dd) | ~8.01 ppm (d) | broad s |
Key Differentiators:
-
Number of Signals: 2-Amino-5-chloropyridine has three distinct aromatic proton signals, while our parent compound has only two.
-
Coupling Patterns: The splitting patterns (multiplicity) will be different due to the different neighbor relationships between the protons. In 2-amino-5-chloropyridine, H-4 is a doublet of doublets (dd) because it is coupled to both H-3 and H-6.[9]
Derivative from N-Amidation: The N-acetyl Derivative
Acetylation of the 2-amino group is a common reaction. This modification introduces an acetyl group (-COCH₃) and results in predictable spectral changes.
-
¹H NMR:
-
A new sharp singlet will appear around ~2.2 ppm, integrating to 3 protons, characteristic of the acetyl methyl group.
-
The broad -NH₂ signal will be replaced by a sharper -NH- signal (amide proton), often shifted downfield to >8.0 ppm.
-
-
FTIR:
-
A strong, sharp absorption band will appear around 1680-1700 cm⁻¹, characteristic of the amide C=O stretch.
-
The N-H stretching region will now show a single, sharper band for the secondary amine instead of the two bands for the primary amine.
-
-
MS:
-
The molecular weight will increase by 42.04 g/mol . The new molecular ion peak will be at m/z 296 (for ³⁵Cl) with its corresponding M+2 peak at m/z 298.
-
Derivative from Suzuki Coupling: The 5-phenyl Derivative
Replacing the iodine atom with a phenyl group via a Suzuki cross-coupling reaction is a powerful synthetic transformation. Spectroscopy provides clear evidence of success.
-
¹H NMR:
-
New signals will appear in the aromatic region (~7.2-7.6 ppm), integrating to 5 protons, corresponding to the newly introduced phenyl ring.
-
The original two doublets for the pyridine ring protons will remain, but their chemical shifts will be altered due to the change in the adjacent substituent (from -I to -Ph).
-
-
¹³C NMR:
-
The signal for the carbon bonded to iodine (C-5), which was highly shielded, will disappear.
-
New signals corresponding to the phenyl ring carbons will appear, including a quaternary carbon signal where the new C-C bond is formed.
-
-
MS:
-
The molecular weight will change significantly. The mass of iodine (126.9 u) is replaced by the mass of a phenyl group (77.1 u). The new molecular ion peak will be at m/z 204 (for ³⁵Cl) with its M+2 peak at m/z 206. The loss of the iodine atom means the characteristic halogen pattern will be solely due to chlorine.
-
Table 2: Summary of Expected Spectroscopic Changes Upon Derivatization
| Derivative | Key Change in ¹H NMR | Key Change in FTIR (cm⁻¹) | Key Change in MS (m/z for ³⁵Cl) |
| N-acetyl | New singlet ~2.2 ppm (-CH₃); -NH₂ becomes -NH- (>8 ppm) | New C=O stretch (~1690); N-H region changes | M⁺ shifts from 254 to 296 |
| 5-phenyl | New aromatic signals (~7.2-7.6 ppm); shifts in pyridine H's | Subtle changes in fingerprint region | M⁺ shifts from 254 to 204 |
Detailed Experimental Protocols
To ensure reproducibility and accuracy, standardized protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition (¹H NMR):
-
Acquire a spectrum with 16-32 scans.
-
Set a spectral width of approximately 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
Data Acquisition (¹³C NMR):
-
Acquire a spectrum with 1024 or more scans, depending on sample concentration.
-
Use a spectral width of approximately 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0 ppm. Integrate the ¹H NMR signals.
FTIR Spectroscopy Protocol
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.[9]
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition:
-
Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Use a resolution of 4 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.[9]
-
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.[9]
-
Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for purified samples.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.[9]
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Analysis: Analyze the resulting spectrum for the molecular ion cluster and characteristic fragmentation patterns. Pay close attention to the isotopic distribution for chlorine-containing ions.[12]
Conclusion
The structural elucidation of this compound and its derivatives is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. ¹H NMR defines the proton framework and substitution pattern, FTIR confirms the presence and modification of functional groups, and Mass Spectrometry verifies the molecular weight and elemental composition, particularly the hallmark isotopic signature of chlorine. By comparing the spectra of a derivative to its parent compound, chemists can gain definitive proof of a successful chemical transformation. This guide provides the foundational principles and practical protocols to empower researchers to confidently characterize these vital chemical building blocks, ensuring the quality and success of their scientific endeavors.
References
- SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.
- Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines.
- Canadian Journal of Chemistry. (1957). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
- CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
- TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
- National Institute of Standards and Technology. (n.d.). 2-Aminopyridine.
- National Institute of Standards and Technology. (n.d.). 3-Aminopyridine.
- National Institute of Standards and Technology. (n.d.). 4-Aminopyridine.
- PubMed Central (PMC). (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
- ResearchGate. (2015). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry.
- Pearson+. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
- TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?
- Chemguide. (n.d.). mass spectra - the M+2 peak.
- National Institutes of Health (NIH). (n.d.). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.
- PubChem. (n.d.). 2-Pyridinamine, 5-iodo-.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives.
- PubChem. (n.d.). 2-Amino-5-chloropyridine.
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- 11. 2-Amino-5-chloropyridine(1072-98-6) 1H NMR spectrum [chemicalbook.com]
- 12. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to the Synthesis of 6-Chloro-5-iodopyridin-2-amine: A Technical Resource for Drug Development Professionals
Introduction
6-Chloro-5-iodopyridin-2-amine is a pivotal building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse array of bioactive molecules. Its trifunctional nature, featuring an amino group, a chloro substituent, and an iodo moiety, presents multiple strategic avenues for molecular elaboration in the development of novel therapeutics. This guide provides a comprehensive comparison of the two primary synthetic methodologies for obtaining this key intermediate: direct electrophilic iodination of 6-chloropyridin-2-amine and a Sandmeyer reaction proceeding from 6-chloro-2,5-diaminopyridine.
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the chemical principles, procedural details, and relative merits of each synthetic route. By presenting detailed experimental protocols and a comparative analysis, this guide aims to empower chemists to make informed decisions in the efficient and scalable synthesis of this compound.
Methodology 1: Direct Electrophilic Iodination
The direct introduction of an iodine atom onto the electron-rich pyridine ring of 6-chloropyridin-2-amine represents the most straightforward and atom-economical approach to the target molecule. The amino group at the 2-position and the chloro group at the 6-position direct the electrophilic substitution to the 3- or 5-position. Due to steric hindrance from the chloro group, iodination is favored at the 5-position.
Reaction Mechanism and Rationale
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The choice of the iodinating agent is critical to achieving high selectivity and yield. Common reagents for this transformation include N-iodosuccinimide (NIS), iodine monochloride (ICl), and a combination of iodine with an oxidizing agent such as hydrogen peroxide or nitric acid. The use of NIS or ICl often provides a milder and more controlled reaction compared to harsher oxidative systems. The general mechanism involves the generation of an electrophilic iodine species that attacks the electron-rich 5-position of the pyridine ring, followed by deprotonation to restore aromaticity.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High atom economy: A direct, one-step transformation from a readily available precursor. | Potential for side products: Over-iodination or iodination at the 3-position can occur. |
| Simplicity: The experimental setup and workup are generally straightforward. | Substrate dependent: The success of the reaction is highly dependent on the reactivity of the starting material. |
| Milder conditions: Can often be performed under relatively mild reaction conditions. | Purification challenges: Separation of the desired product from constitutional isomers may be difficult. |
Experimental Protocol: Direct Iodination using N-Iodosuccinimide
This protocol is based on established procedures for the iodination of substituted aminopyridines[1].
Materials:
-
6-Chloropyridin-2-amine
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 6-chloropyridin-2-amine (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C, add N-iodosuccinimide (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (5 volumes).
-
Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine (2 x 5 volumes), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.
Expected Outcome and Data
Based on analogous reactions, this method is anticipated to provide the desired product in moderate to good yields (50-70%) with high purity after chromatographic separation.
| Parameter | Expected Value |
| Yield | 50-70% |
| Purity (post-chromatography) | >98% |
| Key Analytical Data | Consistent with the structure of this compound. |
Methodology 2: Sandmeyer Reaction
The Sandmeyer reaction provides a classical yet robust alternative for the introduction of an iodine atom onto an aromatic ring via a diazonium salt intermediate[2][3][4][5][6][7]. This multi-step approach begins with the synthesis of 6-chloro-2,5-diaminopyridine, followed by the selective diazotization of the 5-amino group and subsequent displacement with iodide.
Reaction Pathway and Rationale
The synthesis commences with the nitration of 2-amino-5-chloropyridine to yield 2-amino-5-chloro-3-nitropyridine. Subsequent reduction of the nitro group furnishes the key intermediate, 5-chloropyridine-2,3-diamine[8]. The selective diazotization of the more nucleophilic 3-amino group (equivalent to the 5-amino position in the final product numbering) is achieved by treatment with a nitrosating agent, such as sodium nitrite, in an acidic medium at low temperatures. The resulting diazonium salt is then treated with an iodide source, typically potassium iodide, to afford this compound.
Advantages and Disadvantages
| Advantages | Disadvantages |
| High regioselectivity: The position of the iodo group is unambiguously defined by the position of the amino precursor. | Multi-step synthesis: The overall process involves more synthetic transformations, potentially lowering the overall yield. |
| Versatility: The diazonium salt intermediate can be used to introduce a variety of other functional groups. | Harsh reaction conditions: Diazotization often requires strongly acidic conditions and low temperatures. |
| Well-established: The Sandmeyer reaction is a well-understood and widely utilized transformation. | Safety concerns: Diazonium salts can be unstable and potentially explosive, requiring careful handling. |
Experimental Protocol: Sandmeyer Reaction
This protocol is a composite of established procedures for the synthesis of diaminopyridines and subsequent Sandmeyer reactions[8][9][10].
Step 1: Synthesis of 2-Amino-5-chloro-3-nitropyridine
-
To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in concentrated sulfuric acid (5 volumes) at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2-amino-5-chloro-3-nitropyridine.
Step 2: Synthesis of 5-Chloropyridine-2,3-diamine
-
To a suspension of 2-amino-5-chloro-3-nitropyridine (1.0 eq) in ethanol (10 volumes), add a catalytic amount of palladium on carbon (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 5-chloropyridine-2,3-diamine.
Step 3: Synthesis of this compound
-
Dissolve 5-chloropyridine-2,3-diamine (1.0 eq) in a mixture of concentrated sulfuric acid (2 volumes) and water (5 volumes) at 0 °C.
-
To this solution, add a solution of sodium nitrite (1.1 eq) in water (2 volumes) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water (3 volumes).
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain this compound.
Expected Outcome and Data
The multi-step Sandmeyer route is expected to provide the final product with high purity, though the overall yield may be lower than the direct iodination method due to the multiple transformations.
| Parameter | Expected Value (Overall) |
| Yield | 30-50% |
| Purity (post-chromatography) | >99% |
| Key Analytical Data | Consistent with the structure of this compound. |
Comparative Summary
| Feature | Direct Iodination | Sandmeyer Reaction |
| Number of Steps | 1 | 3 |
| Starting Material | 6-Chloropyridin-2-amine | 2-Amino-5-chloropyridine |
| Reagents | NIS, ICl, or I₂/oxidant | H₂SO₄, HNO₃, H₂/Pd-C, NaNO₂, KI |
| Regioselectivity | Good, but potential for isomers | Excellent |
| Scalability | Potentially easier for large scale | More complex due to multiple steps and handling of diazonium salts |
| Safety | Generally safer | Diazonium salts can be hazardous |
| Overall Yield | Moderate to Good | Moderate |
| Purification | May require careful chromatography | Generally straightforward |
Visualization of Synthetic Pathways
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A Comparative Guide to Catalysts for the Cross-Coupling of 6-Chloro-5-iodopyridin-2-amine: A Medicinal Chemistry Keystone
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine ring is a privileged motif, present in a vast array of therapeutic agents. The di-halogenated compound, 6-Chloro-5-iodopyridin-2-amine, represents a particularly valuable building block, offering two distinct reactive sites for sequential, selective chemical modifications. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a modular approach to the synthesis of complex, polysubstituted pyridines. This guide provides an in-depth comparative analysis of catalytic systems for the selective cross-coupling at the C-5 position of this compound, supported by experimental insights and detailed protocols.
The Principle of Selective Reactivity
The utility of this compound as a synthetic intermediate hinges on the disparity in bond dissociation energies between the C-I and C-Cl bonds. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to a low-valent transition metal catalyst, such as Palladium(0), which is the rate-determining step in many cross-coupling reactions. This inherent reactivity difference forms the basis for selective functionalization at the 5-position, leaving the more robust C-Cl bond at the 6-position available for subsequent transformations. This targeted approach is critical for the efficient construction of molecular diversity in drug discovery programs.
Comparative Analysis of Catalytic Systems for Cross-Coupling Reactions
The choice of catalyst is paramount in achieving high yields and selectivity in the cross-coupling of this compound. While palladium-based catalysts are the most extensively studied and applied, the selection of the appropriate ligand and reaction conditions is crucial for optimal performance. This section compares the efficacy of various catalytic systems for three major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and vinyl substituents. For the selective coupling at the 5-position of this compound, several palladium catalysts have demonstrated efficacy.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 4-12 | Good to Excellent | [1] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80-90 | 12-24 | Good to Excellent | [2] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | 12-24 | High | [2] |
Expertise & Experience: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, the use of more advanced catalyst systems incorporating bulky, electron-rich phosphine ligands, such as SPhos, often leads to higher yields and shorter reaction times, particularly with challenging boronic acids. The choice of base is also critical; inorganic bases like potassium carbonate or phosphate are commonly employed to facilitate the transmetalation step.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common motif in pharmacologically active compounds. This reaction allows for the selective formation of a C-N bond at the 5-position of this compound.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 2-24 | High | [3] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-100 | 12-24 | Good to High | [4] |
Expertise & Experience: The selection of the ligand is of utmost importance in Buchwald-Hartwig aminations. Sterically hindered and electron-rich ligands like XPhos and BINAP are known to promote the reductive elimination step, leading to higher product yields.[4] The choice of base is also crucial, with strong, non-nucleophilic bases such as sodium tert-butoxide or cesium carbonate being the most effective. The presence of the free amino group on the pyridine ring can potentially interfere with the reaction; however, the use of appropriate ligands and conditions can mitigate this issue.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to the synthesis of 5-alkynyl-6-chloropyridin-2-amines, which are versatile intermediates for further functionalization. This reaction typically employs a dual catalytic system of palladium and copper.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | RT - 60 | 2-16 | Good to Excellent | [5] |
| Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | RT | 16 | High | [5] |
Expertise & Experience: The Sonogashira reaction is generally performed under mild conditions.[6] The role of the copper(I) co-catalyst is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base not only neutralizes the hydrogen halide byproduct but can also act as a solvent. For sensitive substrates, copper-free Sonogashira protocols have been developed, although they may require more specialized ligands and conditions.
Experimental Protocols
To ensure the reproducibility and reliability of the comparative data, the following detailed, step-by-step methodologies are provided for each key cross-coupling reaction.
General Considerations for All Reactions:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvents should be anhydrous and degassed prior to use.
-
All reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 6-chloro-5-phenylpyridin-2-amine.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize N-benzyl-6-chloro-5-(pyridin-2-ylamino)pyridin-2-amine.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.
-
Add benzylamine to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
Objective: To synthesize 6-chloro-5-(phenylethynyl)pyridin-2-amine.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene to the reaction mixture via syringe.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-16 hours), filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
To further elucidate the processes described, the following diagrams visualize the catalytic cycles and the general experimental workflow.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for a Buchwald-Hartwig amination reaction.
Caption: Generalized catalytic cycle for a Sonogashira cross-coupling reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Purity Assessment of Synthesized 6-Chloro-5-iodopyridin-2-amine
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug development, the quality of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its precursors. 6-Chloro-5-iodopyridin-2-amine serves as a pivotal building block in the synthesis of numerous pharmaceutical agents. Its molecular structure, featuring a pyridine core substituted with chloro, iodo, and amine functional groups, makes it a versatile yet complex intermediate. Impurities, which can originate from raw materials, side reactions during synthesis, or degradation[][2], can have profound consequences. They may alter the safety, efficacy, and stability of the final drug product, making rigorous purity assessment not just a regulatory hurdle, but a scientific necessity.
This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. We will move beyond mere procedural descriptions to explore the causality behind the selection of specific techniques, advocating for an orthogonal, self-validating approach to ensure the highest degree of confidence in the analytical results.
The Orthogonal Approach: A Foundation of Trustworthiness
No single analytical technique is infallible. Each method possesses inherent strengths and limitations. An orthogonal approach, which employs multiple analytical techniques based on different physicochemical principles, is the cornerstone of a robust purity assessment strategy. By combining methods like chromatography, spectroscopy, and thermal analysis, we create a self-validating system where the weaknesses of one technique are compensated by the strengths of another. This ensures that a comprehensive impurity profile is established, covering everything from organic and inorganic contaminants to residual solvents and polymorphic forms.[]
Primary Purity Assessment: Chromatographic Techniques
Chromatography is the workhorse for separating and quantifying impurities in pharmaceutical intermediates. The choice between liquid and gas chromatography is dictated primarily by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Organic Impurities
For non-volatile or thermally labile compounds like this compound, HPLC is the most widely used technique for purity analysis.[2][3] A reversed-phase method is typically the first choice due to the molecule's moderate polarity.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic properties, which facilitate the retention of the aromatic pyridine ring.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer with a controlled pH) and an organic modifier (e.g., acetonitrile or methanol) is employed. The gradient allows for the effective separation of impurities with a wide range of polarities. Adjusting the pH can alter the ionization state of the amine group, providing an additional lever for optimizing separation.[4][5]
-
Detection: The conjugated pyridine ring system contains a strong chromophore, making UV detection highly effective and sensitive. A photodiode array (PDA) detector is preferable as it can acquire spectra across a range of wavelengths, helping to identify co-eluting peaks and assess peak purity.
Experimental Protocol: HPLC-UV Purity Determination
Objective: To quantify the purity of this compound and detect related organic impurities via reversed-phase HPLC with UV detection.
Methodology:
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH adjusted to 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm, with full spectra collected from 200-400 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.
-
Sample Solution: Accurately weigh ~20 mg of the synthesized this compound into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
-
Data Analysis: Calculate purity using the area percent method. The purity is the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Sources
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Chloro-5-iodopyridin-2-amine Derivatives as Kinase Inhibitors
The 6-chloro-5-iodopyridin-2-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a critical building block for a range of targeted therapeutics. Its unique electronic and steric properties make it an ideal anchor for developing potent and selective kinase inhibitors, particularly targeting the Mitogen-Activated Protein Kinase (MEK) pathway, which is frequently dysregulated in various human cancers. This guide provides a comparative analysis of key derivatives, focusing on their in vitro and in vivo performance, underlying mechanisms, and the experimental methodologies crucial for their evaluation.
The Central Role of the MAPK/ERK Signaling Pathway
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[1] The MAPK/ERK pathway is a critical signaling cascade that translates extracellular signals into cellular responses such as proliferation, differentiation, and survival.[2] In many cancers, mutations in upstream proteins like BRAF or KRAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2] MEK1 and MEK2 are dual-specificity protein kinases that serve as a central node in this cascade, making them a prime target for therapeutic intervention. The this compound core has been instrumental in the development of allosteric MEK inhibitors that bind to a pocket adjacent to the ATP-binding site, locking the kinase in an inactive conformation.
Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.
Caption: The MAPK/ERK signaling cascade and the inhibitory action of MEK inhibitors.
Comparative In Vitro Performance of Key Derivatives
The initial evaluation of kinase inhibitors relies on a robust suite of in vitro assays to determine potency, selectivity, and cellular activity. The this compound scaffold has given rise to several potent compounds, including Zapnometinib (ATR-002), which is the active metabolite of the early MEK inhibitor CI-1040.[3] While direct comparative data for a wide range of these specific derivatives in single studies is sparse, we can synthesize data from various sources to build a performance matrix.
Table 1: Comparative In Vitro Activity of Pyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Target Cell Line(s) | Cellular GI₅₀/IC₅₀ (µM) | Reference Compound |
| Zapnometinib (ATR-002) | MEK | Not specified | PBMCs | ~10 µg/mL (~22 µM)¹ | CI-1040 |
| Compound 12 | PIM-1 | 14.3 | MCF-7 (Breast) | 0.5 | Staurosporine (16.7 nM)[4] |
| Compound 5e | VEGFR-2 / HER-2 | 124 (VEGFR-2)77 (HER-2) | MCF-7 (Breast) | 1.39 | Lapatinib[5] |
| Compound 6O | FGFR4 | Potent, selective² | Hep3B (Liver) | Not specified | BLU9931[6] |
| Fused Pyridopyrimidine (7b) | Not specified | Not specified | MCF-7 (Breast)HepG2 (Liver) | 6.2219.58 | Taxol[7] |
¹Value is for 50% inhibition of MEK activity in cells, not a standard GI₅₀.[3] ²Compound 6O showed 8 times higher selectivity for FGFR4 over FGFR1 compared to the reference.[6]
The choice of assay is critical. Enzymatic assays (e.g., ADP-Glo) measure direct inhibition of the purified kinase and yield an IC₅₀ value, which is a measure of potency.[8] However, this does not guarantee cellular activity. Cell-based assays, such as the MTT or CellTiter-Glo viability assays, measure the compound's effect on cell proliferation (cytostatic) or its ability to induce cell death (cytotoxic), providing a more biologically relevant measure (GI₅₀ or IC₅₀).[7] For example, a potent PIM-1 inhibitor, Compound 12, demonstrated a low nanomolar enzymatic IC₅₀ and sub-micromolar activity against the MCF-7 breast cancer cell line.[4]
Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a common method for measuring the enzymatic activity of a kinase inhibitor. The principle is based on quantifying the amount of ADP produced in the kinase reaction; lower ADP levels indicate stronger inhibition.
Materials:
-
Purified recombinant kinase (e.g., MEK1, PIM-1)
-
Kinase-specific substrate and ATP
-
Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (derivatives) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Serially dilute the this compound derivatives in DMSO to create a concentration gradient (e.g., from 10 mM to 1 nM). Then, dilute these into the kinase buffer.
-
Kinase Reaction: a. To each well of the plate, add the kinase, the specific substrate, and the test compound at various concentrations. b. Initiate the reaction by adding a predetermined concentration of ATP (often at its Km value for the specific kinase).[8] c. Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence to ADP concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
This self-validating system includes controls for no-kinase activity (background) and uninhibited kinase activity (positive control) to ensure the data's integrity.
Comparative In Vivo Efficacy and Pharmacokinetics
Promising in vitro results must translate to in vivo efficacy. This is assessed in animal models, typically mouse xenograft models where human cancer cells are implanted and grown as tumors.[6][9] The performance of a drug in vivo is intimately linked to its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME).
Zapnometinib, a derivative of the core scaffold, has been studied across multiple species.[3] Its PK profile shows a time to maximum plasma concentration (Cmax) of 2-4 hours and a variable elimination half-life, ranging from 8 hours in mice to 19 hours in humans.[3] Importantly, a sustained pharmacodynamic (PD) effect (MEK inhibition) was observed even after plasma levels of the drug had decreased, suggesting a durable impact on the target.[3]
Table 2: Comparative In Vivo Performance of Pyridine-Based Derivatives
| Compound | Animal Model | Dosing Regimen | Key Efficacy Readout | Pharmacokinetic Highlight |
| Zapnometinib | Influenza Mouse Model | 12.5 mg/kg, twice daily (p.o.) | >90% reduction in lung virus titer[3] | T½ = 8 hours (mouse)[3] |
| Compound 12 | Solid Tumor Mouse Model (SEC) | Not specified | 42.1% tumor inhibition[4] | Not reported |
| Compound 6O | Hep3B Xenograft (CAM Model) | Not specified | Anti-tumor activity similar to BLU9931[6] | Not reported |
| Compound 12m (Dasatinib Analog) | Murine Inflammation Model | 60 mg/kg (p.o.) | 90% inhibition of LPS-induced TNFα[10] | ED₅₀ ≈ 5 mg/kg (ex vivo)[10] |
The choice of animal model is critical and depends on the therapeutic indication. For oncology, this is often a subcutaneous xenograft model. The diagram below outlines a typical workflow for such a study.
Caption: Standard workflow for an in vivo mouse xenograft efficacy study.
Conclusion and Future Directions
The this compound scaffold is a proven platform for the discovery of potent kinase inhibitors. Derivatives like Zapnometinib demonstrate that this core can be elaborated to produce compounds with desirable pharmacokinetic properties and significant in vivo activity.[3] The comparative data, while drawn from studies on different specific targets, highlights a common theme: pyridine-based structures can be tailored to achieve high potency against diverse kinases, from MEK to PIM-1 and FGFR4.[4][6]
Future research should focus on direct, head-to-head comparisons of next-generation derivatives within the same study to control for experimental variability. Furthermore, a deeper investigation into the ADME and toxicity profiles will be essential for advancing the most promising candidates toward clinical development. The strategic modification of this versatile scaffold, guided by robust in vitro and in vivo evaluation, will undoubtedly continue to yield novel and effective targeted therapies.
References
- Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans. (2022-06-15). PMC - NIH.
- Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases.CORE.
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023-11-27). NIH.
- Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024-10-23). PMC.
- Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies.MDPI.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec.Semantic Scholar.
- N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl.PubMed.
- Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers.PubMed.
- Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines.PubMed.
- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor.PubMed.
- In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives.MDPI.
- Taurine-Based Hybrid Drugs as Potential Anticancer Therapeutic Agents: In Vitro, In Vivo Evaluations.MDPI.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Pharmacodynamics and Antiviral Efficacy of the MEK Inhibitor Zapnometinib in Animal Models and in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking 6-Chloro-5-iodopyridin-2-amine: A Proposed Investigation Against Known Kinase Inhibitors
Introduction
In the dynamic landscape of drug discovery, the identification and characterization of novel small molecule inhibitors are paramount. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3][4][5][6][7][8][9][10][11][12] 6-Chloro-5-iodopyridin-2-amine is a halogenated 2-aminopyridine derivative with potential as a kinase inhibitor, yet its biological targets and inhibitory profile remain uncharacterized in publicly available literature. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically benchmark this compound against known inhibitors of plausible kinase targets.
Given the structural alerts from related compounds, we hypothesize that this compound may exhibit inhibitory activity against kinases such as Monopolar Spindle 1 (MPS1) and DNA-dependent Protein Kinase (DNA-PK). A structurally similar compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, has been investigated as a potential irreversible inhibitor of MPS1. Furthermore, various substituted aminopyridines have been explored as inhibitors of DNA-PK.[13]
This guide will, therefore, focus on a proposed experimental plan to evaluate the inhibitory potential of this compound against MPS1 and DNA-PK, using well-established benchmark inhibitors for comparison. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a framework for data analysis and interpretation.
Hypothesized Signaling Pathways and Points of Inhibition
To visually conceptualize our investigation, the following diagrams illustrate the signaling pathways of our proposed targets, MPS1 and DNA-PK, and the prospective points of inhibition for this compound and the selected benchmark inhibitors.
Figure 1: Hypothesized Inhibition of the MPS1 Signaling Pathway.
Figure 2: Hypothesized Inhibition of the DNA-PK Signaling Pathway.
Benchmark Inhibitors: Rationale for Selection
To provide a robust comparison, we have selected the following well-characterized inhibitors for our proposed study:
| Benchmark Inhibitor | Target Kinase | Rationale for Selection |
| BAY 1217389 | MPS1 | A potent and selective inhibitor of MPS1, providing a high standard for comparison of on-target activity.[14][15][16] |
| NU7441 (KU-57788) | DNA-PK | A highly potent and selective DNA-PK inhibitor, serving as an excellent benchmark for this target.[17][18][19] |
Proposed Experimental Workflow
The following workflow outlines a systematic approach to characterizing and benchmarking this compound.
Figure 3: Proposed Experimental Workflow for Benchmarking.
Detailed Experimental Protocols
In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MPS1 and DNA-PK and compare it to the respective benchmark inhibitors.
Principle: This assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of product formed is quantified, and the inhibition by the test compound is determined.[20][21][22][23][24][25][26]
Materials:
-
Recombinant human MPS1 and DNA-PK enzymes
-
Specific peptide substrates for MPS1 and DNA-PK
-
ATP
-
Kinase assay buffer
-
This compound
-
BAY 1217389
-
NU7441
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based assay)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and the benchmark inhibitors in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's protocol.[23]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Target Engagement Assay
Objective: To confirm that this compound can engage its hypothesized targets within a cellular context.
Principle: This assay measures the ability of the compound to inhibit the kinase-mediated phosphorylation of a downstream substrate in intact cells.[27][28][29]
Materials:
-
A suitable human cancer cell line with known expression of MPS1 and DNA-PK (e.g., HeLa or HCT116)
-
Cell culture medium and supplements
-
This compound and benchmark inhibitors
-
Phosphatase and protease inhibitor cocktails
-
Lysis buffer
-
Antibodies specific for the phosphorylated and total forms of a known downstream substrate (e.g., p-KNL1 for MPS1, p-DNA-PKcs for DNA-PK).
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound or the benchmark inhibitors for a specified time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
-
Quantification of Phosphorylation:
-
Use a sensitive immunoassay method, such as a cell-based ELISA or a bead-based assay, to quantify the levels of the phosphorylated substrate in the cell lysates.
-
-
Data Analysis:
-
Normalize the phosphorylated substrate signal to the total protein concentration.
-
Calculate the percent inhibition of phosphorylation at each compound concentration and determine the cellular IC50 value.
-
Western Blot Analysis
Objective: To visually confirm the inhibition of downstream substrate phosphorylation by this compound.
Principle: Western blotting allows for the separation of proteins by size and their detection using specific antibodies, providing a qualitative and semi-quantitative measure of protein phosphorylation.[27][30][31]
Procedure:
-
Sample Preparation: Prepare cell lysates as described in the cell-based target engagement assay.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the downstream substrates.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Compare the intensity of the phosphorylated protein bands in treated versus untreated samples. Normalize to the total protein and a loading control (e.g., GAPDH or β-actin).
-
Data Presentation and Interpretation
The quantitative data from the biochemical and cellular assays should be summarized in a clear and concise table for easy comparison.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | MPS1 | Experimental Value | Experimental Value |
| BAY 1217389 | MPS1 | Known/Experimental Value | Known/Experimental Value |
| This compound | DNA-PK | Experimental Value | Experimental Value |
| NU7441 | DNA-PK | Known/Experimental Value | Known/Experimental Value |
Interpretation:
-
A low nanomolar IC50 value in the biochemical assay would indicate potent inhibition of the kinase.
-
A corresponding low nanomolar IC50 in the cellular assay would demonstrate good cell permeability and on-target activity in a biological system.
-
The Western blot results will provide visual confirmation of the dose-dependent inhibition of the target kinase's activity.
-
By comparing the data for this compound with the benchmark inhibitors, a clear assessment of its relative potency and cellular efficacy can be made.
Conclusion
This guide provides a rigorous and scientifically sound framework for the initial characterization and benchmarking of this compound. By systematically evaluating its inhibitory activity against the hypothesized targets, MPS1 and DNA-PK, and comparing its performance to established inhibitors, researchers can gain valuable insights into its potential as a novel kinase inhibitor. The proposed workflow, from biochemical assays to cellular target engagement, ensures a comprehensive and self-validating approach to elucidating the compound's mechanism of action and therapeutic potential. The successful execution of these experiments will lay a solid foundation for further preclinical development.
References
- Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. Journal of Medicinal Chemistry. [Link]
- Zeng, Y., et al. (2023). Development of MPS1 Inhibitors: Recent Advances and Perspectives. PubMed. [Link]
- Wengner, A. M., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics. [Link]
- Lara, L. S., et al. (2008). Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Patsnap Synapse. (2024). Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression.
- Wengner, A. M., et al. (2016). Novel Mps1 kinase inhibitors with potent anti-tumor activity.
- Min, A., et al. (2022). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. International Journal of Molecular Sciences. [Link]
- Elliott, D. R., & Fanning, P. (2013). Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond. Frontiers in Oncology. [Link]
- Li, R., et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. Bioorganic & Medicinal Chemistry Letters. [Link]
- Reaction Biology. (2022).
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- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Elucidating the Binding Modes of 6-Chloro-5-iodopyridin-2-amine: A Comparative Computational Approach
For researchers, scientists, and drug development professionals, understanding the precise interactions between a small molecule and its protein target is paramount for rational drug design. This guide provides an in-depth, technical comparison of computational methodologies to investigate the binding modes of 6-Chloro-5-iodopyridin-2-amine, a halogenated aminopyridine with potential as a scaffold in medicinal chemistry. While direct experimental or computational studies on this specific molecule are not extensively published, we can draw authoritative insights from the wealth of research on analogous aminopyridine and related heterocyclic compounds.[1][2][3] This guide will, therefore, present a robust, field-proven framework for a computational investigation, grounded in established scientific principles and methodologies.
The aminopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes and receptors, primarily by acting as a hinge-binding motif in kinase inhibitors.[1] The chloro and iodo substituents on the pyridine ring of our topic compound offer unique opportunities for halogen bonding and other specific interactions, making a detailed computational analysis essential to unlock its therapeutic potential.
This guide will compare and contrast the utility of molecular docking and molecular dynamics simulations, providing not just the "how" but the critical "why" behind each step.
Part 1: The Strategic Selection of Computational Tools
The journey to understanding a ligand's binding mode begins with selecting the right computational tools. The two most powerful and widely used techniques in this domain are molecular docking and molecular dynamics (MD) simulations. They are not mutually exclusive; rather, they form a synergistic workflow, where the former provides a rapid, initial assessment of binding poses, and the latter offers a more rigorous, dynamic refinement.
Molecular Docking: A Rapid Screening Tool
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. It is a computationally efficient method, making it ideal for screening large libraries of compounds or for generating initial hypotheses about binding modes.
The core principle of molecular docking is to sample a large number of possible conformations and orientations of the ligand within the protein's binding site and then use a scoring function to rank these poses. The scoring function approximates the binding free energy, with lower scores generally indicating more favorable binding.
Causality Behind Experimental Choices:
-
Why start with docking? Speed and efficiency. Docking provides a quick and computationally inexpensive way to generate plausible binding hypotheses. For a novel compound like this compound, where the primary targets may not be known, docking can be used to screen against a panel of likely protein targets (e.g., various kinases, based on data from analogous compounds).[2]
-
Choice of Docking Software: Several well-validated docking programs are available, including AutoDock, Glide, and Surflex-Dock.[2][4] The choice often depends on the user's familiarity with the software and the specific features offered. For this guide, we will reference a workflow applicable to most common docking suites.
Molecular Dynamics (MD) Simulations: A Window into Dynamic Interactions
While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the protein-ligand complex over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the flexibility of the protein and ligand, the role of solvent molecules, and the stability of key interactions.[5][6]
Causality Behind Experimental Choices:
-
Why follow up with MD? To validate and refine docking poses. The scoring functions used in docking are approximations and can sometimes lead to false positives. MD simulations provide a more physically realistic assessment of the stability of the predicted binding mode.[5]
-
Insights from MD: MD simulations can reveal crucial information that docking cannot, such as:
-
The stability of hydrogen bonds and other key interactions over time.
-
The role of water molecules in mediating protein-ligand interactions.
-
Conformational changes in the protein upon ligand binding.
-
A more accurate estimation of binding free energy through methods like MM/GBSA or MM/PBSA.[5]
-
Part 2: A Comparative Workflow for Binding Mode Analysis
Here, we present a detailed, step-by-step workflow for investigating the binding modes of this compound, comparing the insights gained from molecular docking and MD simulations at each stage.
Step 1: System Preparation
Accurate system preparation is the foundation of any successful computational study. This involves preparing both the protein receptor and the ligand.
Experimental Protocol: System Preparation
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). If multiple structures are available, select a high-resolution crystal structure, preferably with a co-crystallized ligand similar to the aminopyridine scaffold.
-
Remove all non-essential molecules, such as water, ions, and co-solvents, unless they are known to be critical for binding.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign protonation states to ionizable residues (e.g., His, Asp, Glu) at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecule builder.
-
Perform a conformational search to identify the low-energy conformers of the ligand.
-
Assign partial charges to the ligand atoms using a suitable method (e.g., AM1-BCC).
-
Step 2: Molecular Docking
With the prepared protein and ligand, we can now perform molecular docking to predict the binding pose.
Experimental Protocol: Molecular Docking
-
Define the Binding Site: The binding site can be defined based on the location of a co-crystallized ligand in the PDB structure or by using a binding site prediction tool.
-
Run the Docking Simulation: Use a docking program to sample different orientations and conformations of the ligand within the defined binding site.
-
Analyze the Results:
-
Cluster the resulting poses based on their root-mean-square deviation (RMSD).
-
Rank the poses based on the docking score.
-
Visually inspect the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
-
Data Presentation: Comparison of Hypothetical Docking Results
To illustrate the outcome of a docking study, the following table presents hypothetical docking scores and key interactions for this compound against three potential kinase targets, based on the literature for similar compounds.[2]
| Target Kinase | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| CDK2 | 1HCK | -8.5 | Leu83, Glu81, Phe80 |
| JAK2 | 3E62 | -9.2 | Leu932, Gly935, Val863 |
| B-Raf | 4YHT | -7.9 | Cys532, Phe583, Trp531 |
Step 3: Molecular Dynamics Simulations
The top-ranked docking pose is then used as the starting point for an MD simulation to assess its stability and dynamics.
Experimental Protocol: Molecular Dynamics Simulation
-
System Solvation: Place the protein-ligand complex in a periodic box of water molecules.
-
Add Counter-ions: Add counter-ions to neutralize the system.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure.
-
Production Run: Run the MD simulation for a sufficient length of time (typically 100 ns or longer) to sample the conformational space of the complex.[1]
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex and the dynamics of the interactions. Key analyses include:
-
Root-Mean-Square Deviation (RMSD): To assess the overall stability of the protein and ligand.
-
Root-Mean-Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the stability of hydrogen bonds over time.
-
Binding Free Energy Calculations (MM/GBSA or MM/PBSA): To obtain a more accurate estimate of the binding affinity.[5]
-
Data Presentation: Comparison of Hypothetical MD Simulation Data
The following table summarizes hypothetical data that could be obtained from a 100 ns MD simulation of this compound bound to JAK2, the top-scoring kinase from our hypothetical docking study.
| Analysis Metric | Hypothetical Value/Observation | Interpretation |
| Protein RMSD | 1.5 Å | The protein backbone is stable throughout the simulation. |
| Ligand RMSD | 0.8 Å | The ligand remains stably bound in the binding pocket. |
| Key H-Bond Occupancy | Leu932 (backbone NH): 95% | A stable hydrogen bond is maintained with the hinge region. |
| MM/GBSA Binding Energy | -45.5 kcal/mol | A favorable binding free energy, suggesting a stable complex. |
Visualization of the Computational Workflow
The following diagram illustrates the synergistic workflow of molecular docking and MD simulations.
Caption: A conceptual workflow for computational binding mode analysis.
Logical Relationships in Binding Mode Prediction
The following diagram illustrates the logical flow from initial structure to actionable insights in drug design.
Caption: Logical progression from input data to drug design insights.
Part 3: Authoritative Grounding and Trustworthiness
It is crucial to remember that computational models are approximations of reality. Therefore, the ultimate validation of any predicted binding mode must come from experimental data, such as X-ray crystallography, NMR spectroscopy, or structure-activity relationship (SAR) studies. However, the computational approaches detailed here provide an invaluable and often indispensable tool for guiding and interpreting experimental work, ultimately accelerating the drug discovery process.
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- Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. PMC - NIH.
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- An Investigation of Molecular Docking and Molecular Dynamic Simulation on Imidazopyridines as B-Raf Kinase Inhibitors. Semantic Scholar.
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A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-5-iodopyridin-2-amine Analogs in Drug Discovery
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in the design of novel therapeutics.[1][2] Its inherent ability to form key hydrogen bond interactions with biological targets, particularly protein kinases, has led to its incorporation into a multitude of approved drugs and clinical candidates.[3][4] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored, subclass: 6-Chloro-5-iodopyridin-2-amine and its analogs. By synthesizing data from related chemical series, we aim to provide a predictive framework for researchers engaged in the development of next-generation inhibitors.
The 2-Aminopyridine Core: A Privileged Scaffold
The potency of the 2-aminopyridine moiety often stems from its capacity to act as a bidentate hydrogen bond donor, mimicking the hinge-binding motif of ATP in protein kinases. This interaction anchors the inhibitor within the active site, providing a stable foundation for further affinity and selectivity enhancements through substitutions on the pyridine ring.
Caption: General interaction of the 2-aminopyridine scaffold.
Analyzing the Substituents of this compound
While direct and extensive SAR studies on this compound are not abundant in publicly accessible literature, we can construct a robust comparative analysis by examining related analogs. This approach allows us to infer the individual contributions of the 2-amino, 6-chloro, and 5-iodo substituents to the overall biological activity.
The Indispensable 2-Amino Group
Across numerous studies of 2-aminopyridine and 2-aminopyrimidine analogs, the 2-amino group is consistently crucial for potent biological activity, particularly in kinase inhibition.[5] Modifications or replacements of this group often lead to a significant loss of potency.[5] This is attributed to its pivotal role in establishing the aforementioned hydrogen bonds with the kinase hinge region.
The Influence of the 6-Chloro Substituent
The presence of a chlorine atom at the 6-position of the pyridine ring can significantly impact the electronic properties and binding affinity of the molecule. Studies on related 6-chloro-pyridin-2-yl-amine derivatives have demonstrated that this substituent can contribute to potent antimicrobial activity.[6] In the context of kinase inhibition, the 6-chloro group can occupy a small hydrophobic pocket adjacent to the hinge-binding region, thereby enhancing affinity. Furthermore, its electron-withdrawing nature can modulate the pKa of the 2-amino group, potentially optimizing the hydrogen bonding geometry.
The Role of the 5-Iodo Substituent: A Handle for Potency and Selectivity
Halogenation at the 5-position of the 2-aminopyridine ring is a common strategy to enhance biological activity.[1] The nature of the halogen can have a profound effect, with factors such as size, electronegativity, and the ability to form halogen bonds coming into play.
While specific data for the 5-iodo analog is limited, we can extrapolate from general principles of halogenated pyridines. The large, polarizable iodine atom can engage in favorable halogen bonding interactions with electron-rich residues (e.g., carbonyl oxygens) in the active site, which can significantly increase binding affinity. Moreover, the 5-iodo group serves as a versatile synthetic handle for further diversification of the scaffold via cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl groups to probe deeper pockets of the target protein.
Comparative Activity of Related Analogs
To illustrate the SAR principles discussed, the following table summarizes the biological activities of various substituted 2-aminopyridine and 2-aminopyrimidine analogs from the literature. It is important to note that these are not direct analogs of this compound but provide valuable insights into the effects of similar substitutions.
| Compound Class | Substituents | Biological Target | Reported Activity (IC50) | Reference |
| 2-Aminopyridine | 3,5-diaryl | Plasmodium falciparum | 6-94 nM | [5] |
| 2-Aminopyridine | Various | PI3Kδ | MR3278: 30 nM | [3][4] |
| 6-Chloro-pyridin-2-yl-amine | Various Schiff bases | Antibacterial | Good to moderate activity | [6] |
| 2-Aminopyrimidinone | Various | CK2 | 1.1 µM (most potent) | [7] |
| 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | Various substituted phenyls | β-Glucuronidase | 2.8 µM - 300.25 µM | [8] |
Experimental Protocols
General Synthesis of Substituted 2-Aminopyridine Analogs
A common synthetic route to generate libraries of substituted 2-aminopyridine analogs involves nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
Step-by-Step Protocol for SNAr:
-
Starting Material: A suitably di- or tri-substituted chloropyridine (e.g., 2,6-dichloropyridine).
-
First Substitution: React the starting material with a primary or secondary amine in the presence of a base (e.g., triethylamine or DIPEA) in a suitable solvent (e.g., ethanol or DMSO) at elevated temperatures. This selectively displaces one of the chloro groups.
-
Second Substitution: The resulting mono-substituted aminopyridine can then be subjected to a second SNAr reaction with a different amine under more forcing conditions to install a second amino substituent.[9]
-
Purification: The final product is typically purified by column chromatography on silica gel.
Caption: A generalized SNAr workflow for 2-aminopyridine synthesis.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a specific protein kinase is typically determined using an in vitro kinase assay.
Step-by-Step Protocol:
-
Reagents: Prepare a reaction buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Reaction Initiation: Add the kinase to the reaction buffer, followed by the test compound. After a short pre-incubation, initiate the kinase reaction by adding ATP.
-
Reaction Quenching: After a defined incubation period at a specific temperature, stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel inhibitors targeting a range of biological targets, particularly protein kinases. The SAR analysis, inferred from related analogs, suggests that the 2-amino group is essential for activity, while the 6-chloro and 5-iodo substituents provide crucial handles for optimizing potency, selectivity, and pharmacokinetic properties. The 5-iodo group, in particular, is a valuable feature for further synthetic elaboration through modern cross-coupling methodologies. Future work should focus on the systematic exploration of substitutions at this position to fully elucidate the SAR of this intriguing class of compounds.
References
- Guryev, A. et al. (2018). Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors. PubMed.
- Li, Y. et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed.
- Li, Y. et al. (2023). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ Inhibitors for Hematological Cancer. ResearchGate.
- Khan, A. et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
- Gómez-Gutiérrez, P. et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- Nayak, S. K. et al. (2014). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate.
- Unknown Authors. (2017). Pyridine-substituted 2-aminopyridine protein kinase inhibitors. Google Patents.
- Jafar, N. N. A. et al. (2018). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate.
- Younis, Y. et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. PubMed.
- Unknown Authors. (n.d.). Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. ResearchGate.
- Fried, J. (1957). Structure-activity relationships in the field of halogenated steroids. PubMed.
- Jafar, N. N. A. et al. (2018). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
- Unknown Authors. (n.d.). Structure Activity Relationships. Drug Design Org.
- Orie, K. J. et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate.
- Jones, C. et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health.
- Unknown Authors. (2021). PRMT5 inhibitors. Google Patents.
- Unknown Authors. (2005). Hydroxyamino- and amino-substituted pyridine analogs for treating rho kinase-mediated diseases and conditions. Google Patents.
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A Researcher's Guide to Regioselective Reactions of 6-Chloro-5-iodopyridin-2-amine: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridine ring, a ubiquitous motif in pharmaceuticals, often requires selective modification to fine-tune its biological activity. Among the vast array of functionalized pyridines, 6-Chloro-5-iodopyridin-2-amine stands out as a versatile building block, offering two distinct halogen handles for differential reactivity. This guide provides an in-depth technical comparison of the regioselectivity of common cross-coupling and nucleophilic substitution reactions involving this substrate, supported by experimental insights and mechanistic principles.
The Inherent Reactivity Landscape of this compound
The key to unlocking the synthetic potential of this compound lies in understanding the intrinsic differences in reactivity between the C-I and C-Cl bonds, as well as the electronic influence of the pyridine nitrogen and the amino substituent.
Palladium-Catalyzed Cross-Coupling Reactions: In transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of a C-I bond is significantly lower than that of a C-Cl bond, making the iodo-substituted position the more reactive site.[1][2] This fundamental principle dictates that cross-coupling reactions will preferentially occur at the C-5 position.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the ortho (C2/C6) and para (C4) positions.[3][4] In this compound, the chlorine atom is situated at the activated C-6 position, making it the prime target for nucleophilic displacement. The iodide at the C-5 position is less prone to SNAr due to its less favorable electronic positioning.
Below is a logical workflow for assessing the regioselectivity of reactions with this compound.
Caption: A flowchart illustrating the decision-making process for predicting the major product based on the reaction type.
Comparative Analysis of Regioselectivity in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Cl bonds allows for a high degree of regioselectivity in palladium-catalyzed cross-coupling reactions. This section compares the expected outcomes of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling: A Reliable C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds. When this compound is subjected to Suzuki coupling conditions, the reaction is expected to proceed with high selectivity at the C-5 position. This is exemplified in the synthesis of intermediates for complex pharmaceuticals like Lorlatinib, where selective coupling at the more labile halogen is a key strategic step.[5][6]
Table 1: Comparison of Suzuki-Miyaura Coupling on Dihalopyridines
| Substrate | Boronic Acid | Catalyst System | Product | Regioselectivity (C-5:C-6) | Yield (%) | Reference |
| This compound | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Amino-6-chloro-5-arylpyridine | >95:5 (predicted) | High | [5] |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Chloro-2-phenylpyridine | N/A (single product) | 85 | [7] |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-3-phenylpyridine | >98:2 (C-3 vs C-2) | 92 | [8] |
Note: Predicted outcomes for this compound are based on established principles and data from analogous systems.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. Similar to the Suzuki reaction, the greater reactivity of the C-I bond directs the coupling to the C-5 position of this compound. The choice of catalyst and reaction conditions can be tailored to ensure high yields and selectivity.[9][10]
Caption: A simplified catalytic cycle for the Sonogashira coupling, highlighting the initial oxidative addition at the C-I bond.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[11][12] When this compound is the substrate, amination is expected to occur selectively at the C-5 position. The choice of phosphine ligand is critical in these reactions to ensure efficient catalysis and high yields.[13]
Table 2: Comparison of Buchwald-Hartwig Amination on Dihalopyridines
| Substrate | Amine | Catalyst System | Product | Regioselectivity | Yield (%) | Reference |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃, XPhos, NaOtBu | 2-Amino-6-chloro-5-(amino)pyridine | >95:5 (predicted) | High | [13] |
| 2,5-Dichloropyridine | Morpholine | Pd(OAc)₂, BINAP, Cs₂CO₃ | 5-Chloro-2-morpholinopyridine | N/A (single product) | 90 | [14] |
| 3-Bromo-2-chloropyridine | Aniline | Pd₂(dba)₃, Xantphos, NaOtBu | 2-Chloro-3-anilinopyridine | >98:2 (C-3 vs C-2) | 88 | [8] |
Note: Predicted outcomes for this compound are based on established principles and data from analogous systems.
Navigating Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, SNAr on this compound is predicted to favor substitution at the C-6 position. The chlorine atom at this position is activated by the electron-withdrawing effect of the ring nitrogen, making it susceptible to attack by nucleophiles.[3][4]
Table 3: Comparison of Nucleophilic Aromatic Substitution on Dihalopyridines
| Substrate | Nucleophile | Conditions | Product | Regioselectivity | Reference |
| This compound | Alkoxide (e.g., NaOMe) | Heat | 2-Amino-5-iodo-6-methoxypyridine | >95:5 (C-6 vs C-5) | [3][4] |
| 2,5-Dichloropyridine | Thiophenol | K₂CO₃, DMF | 5-Chloro-2-(phenylthio)pyridine | N/A (single product) | [15] |
| 2,3-Dichloropyridine | Sodium Methoxide | MeOH, Heat | 3-Chloro-2-methoxypyridine | High (C-2 vs C-3) | [4] |
Note: Predicted outcomes for this compound are based on established principles and data from analogous systems.
Experimental Protocols
The following are generalized, step-by-step methodologies for key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-5
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv).
-
Solvent and Base: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of a base (e.g., 2 M Na₂CO₃ or K₂CO₃).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is then purified by column chromatography.
Protocol 2: Regioselective Sonogashira Coupling at C-5
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv), and a copper(I) co-catalyst such as CuI (0.04 equiv).
-
Solvent and Base: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Addition of Alkyne: Add the terminal alkyne (1.2 equiv) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is concentrated, and the crude product is purified by column chromatography.[1][16]
Protocol 3: Regioselective Buchwald-Hartwig Amination at C-5
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), the amine nucleophile (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos or Xantphos, 0.04 equiv), and a strong base (e.g., NaOtBu or LHMDS, 1.4 equiv).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography.[2][13]
Protocol 4: Regioselective Nucleophilic Aromatic Substitution at C-6
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and a suitable solvent (e.g., methanol for methoxide substitution, or DMF for other nucleophiles).
-
Nucleophile Addition: Add the nucleophile (e.g., sodium methoxide, 1.5 equiv).
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and quench with water. Extract the product with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.[17][18]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pyridine derivatives. The significant difference in the reactivity of the C-I and C-Cl bonds provides a reliable handle for achieving excellent regioselectivity. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, overwhelmingly favor substitution at the more labile C-5 iodo position. In contrast, nucleophilic aromatic substitution reactions are directed to the electronically activated C-6 chloro position. By carefully selecting the reaction type and conditions, researchers can selectively functionalize either position, enabling the efficient and controlled synthesis of diverse molecular architectures for applications in drug discovery and materials science.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. BenchChem.
- Kashani, S. K., Jessiman, J. E., & Stryker, J. M. (2021).
- ChemicalBook. (2024).
- Winfield, L. L. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Wikipedia. (2023).
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. BenchChem.
- ResearchGate. (n.d.). Exploratory Process Development of Lorlatinib.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine. BenchChem.
- Royal Society of Chemistry. (1998). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1.
- ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- National Center for Biotechnology Information. (2022).
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- MDPI. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- ChemRxiv. (2024). Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M. ChemRxiv.
- Stevens, E. (2019, January 19).
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides (a) The predicted....
- Stevens, E. (2019, January 19).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine. BenchChem.
- Problems in Chemistry. (2021, April 14). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine [Video]. YouTube.
- PubMed. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. BenchChem.
- BenchChem. (2025). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers. BenchChem.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton.
- PubMed. (2003). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Bioorganic & Medicinal Chemistry Letters.
- PubMed. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2020). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PubMed Central.
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Comparative Analysis of Synthetic Routes to 6-Chloro-5-iodopyridin-2-amine: A Technical Guide for Researchers
The strategic synthesis of halogenated pyridines is a cornerstone of modern medicinal chemistry and drug development. Among these, 6-Chloro-5-iodopyridin-2-amine stands out as a valuable building block, offering three distinct points for molecular elaboration. Its utility in the synthesis of complex scaffolds, particularly in kinase inhibitor programs, necessitates robust and efficient synthetic access. This guide provides a comparative analysis of two distinct synthetic pathways to this key intermediate, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective yields and practicalities.
Route 1: Sequential Halogenation of 2-Aminopyridine
This classical approach leverages the directing effects of the amino group on the pyridine ring to introduce the halogen substituents in a stepwise manner. The overall strategy involves the initial iodination of 2-aminopyridine, followed by a regioselective chlorination.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-Amino-5-iodopyridine
This procedure is adapted from a patented, environmentally friendly method that utilizes water as the solvent.[1]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve 94 g (1.0 mol) of 2-aminopyridine in 400 g of water with stirring at room temperature.
-
Iodination: Heat the solution to 70°C and add 140 g (0.55 mol) of iodine in 3-5 portions. After the addition is complete, maintain the temperature at 80-90°C for 2 hours.
-
Oxidation: Cool the reaction mixture slightly and slowly add 60 g of 30% hydrogen peroxide solution dropwise, ensuring the temperature remains between 80-90°C. After the addition, continue to stir at this temperature for an additional 2-3 hours.
-
Work-up and Isolation: Heat the mixture to reflux for 30 minutes. Cool the mixture to room temperature and then in an ice bath. Collect the precipitated solid by filtration, wash with ice water, and dry to afford 2-amino-5-iodopyridine.
Causality of Experimental Choices: The use of water as a solvent is a significant advantage in terms of safety and environmental impact.[1] Hydrogen peroxide is employed as an in-situ oxidizing agent to regenerate the active iodinating species, driving the reaction to completion. The portion-wise addition of iodine and controlled temperature helps to manage the exothermicity of the reaction.
Step 2: Synthesis of this compound
This step requires the regioselective chlorination of 2-amino-5-iodopyridine. The amino group is a strong ortho-, para-director, and the iodo group is also ortho-, para-directing, albeit deactivating. The primary directing influence will be the amino group, favoring substitution at the 3- and 5-positions. However, with the 5-position already occupied, the directing effects will influence the remaining open positions. The 6-position is sterically less hindered than the 4-position, and electronic factors can favor chlorination at the 6-position. The following protocol is adapted from methods for the chlorination of 2-aminopyridine.[2]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-5-iodopyridine (1.0 eq) in concentrated hydrochloric acid.
-
Chlorination: Cool the solution to 10°C and add a solution of sodium hypochlorite (1.1 eq) dropwise, maintaining the temperature. After the addition, allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up and Isolation: Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Estimated Yield: 65-75%. The yield for the chlorination of 2-aminopyridine to 2-amino-5-chloropyridine can be as high as 72%.[2] However, the presence of the deactivating iodo group at the 5-position is expected to reduce the overall yield of the 6-chloro product.
Workflow Diagram: Route 1
Caption: Sequential halogenation of 2-aminopyridine.
Route 2: Late-Stage Amination of a Dihalogenated Pyridine
This alternative strategy involves the construction of the halogenated pyridine core first, followed by the introduction of the amino group. This approach can offer advantages in terms of regioselectivity if a suitable dihalogenated precursor is available. A key intermediate for this route is 2,6-dichloro-3-iodopyridine.
Experimental Protocol: Route 2
Step 1: Synthesis of 2,6-dichloro-3-iodopyridine
While the synthesis of this intermediate can be challenging, it is commercially available from several suppliers, which can be a significant advantage for research and development timelines.
Step 2: Synthesis of this compound
This step involves the selective amination of 2,6-dichloro-3-iodopyridine. The two chloro groups are at the activated 2- and 6-positions. The electronic influence of the iodo group at the 3-position will play a role in the regioselectivity of the nucleophilic aromatic substitution (SNAr) reaction. The 2-position is ortho to the activating nitrogen atom and the iodo group, while the 6-position is para to the nitrogen and meta to the iodo group. The amination is expected to preferentially occur at the more activated 2-position.
-
Reaction Setup: In a sealed reaction vessel, dissolve 2,6-dichloro-3-iodopyridine (1.0 eq) in a suitable solvent such as n-butanol or dioxane.
-
Amination: Add an excess of aqueous ammonia (e.g., 28% solution, 10-20 eq).
-
Reaction Conditions: Heat the mixture at a high temperature (e.g., 120-150°C) for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Estimated Yield: 50-70%. The amination of dihalopyridines can proceed with moderate to good yields, but the specific substitution pattern and reaction conditions will significantly impact the outcome.
Workflow Diagram: Route 2
Caption: Late-stage amination of a dihalogenated pyridine.
Comparative Data Summary
| Parameter | Route 1: Sequential Halogenation | Route 2: Late-Stage Amination |
| Starting Material | 2-Aminopyridine | 2,6-dichloro-3-iodopyridine |
| Number of Steps | 2 | 1 (from commercial intermediate) |
| Overall Yield | 55-63% (estimated) | 50-70% (estimated) |
| Key Challenges | Regiocontrol in chlorination, potential for over-halogenation | Availability and cost of starting material, harsh reaction conditions for amination |
| Advantages | Readily available and inexpensive starting material, greener first step | Potentially fewer steps if starting material is purchased, may offer better regiocontrol |
Scientific Integrity & Logic: A Senior Scientist's Perspective
Route 1: The Classic, Controlled Approach
This route is a textbook example of leveraging the inherent reactivity of the pyridine scaffold. The high-yielding and environmentally conscious iodination of 2-aminopyridine is a significant advantage.[1] The primary challenge lies in the subsequent chlorination step. The directing effects of the amino and iodo groups must be carefully considered. While the 6-position is a likely site for chlorination, the potential for the formation of other isomers or di-chlorinated byproducts cannot be dismissed without experimental validation. The estimated yield of 65-75% for this step is optimistic and would likely require significant optimization of reaction conditions (temperature, chlorinating agent, and acid catalyst) to achieve.
Trustworthiness of the Protocol: The self-validating aspect of this route lies in the characterization of the intermediate, 2-amino-5-iodopyridine. A pure intermediate is crucial for the success of the subsequent chlorination. Any impurities carried over could lead to a complex mixture of products that would be difficult to separate.
Route 2: The Convergent, Potentially More Efficient Path
The late-stage amination approach is attractive due to its convergent nature, especially if the key intermediate, 2,6-dichloro-3-iodopyridine, is readily available. This route bypasses the challenges of regioselective halogenation. However, the amination of a dihalopyridine is not without its own difficulties. High temperatures and pressures are often required to overcome the deactivation of the ring by the halogen substituents. This can lead to safety concerns and the need for specialized equipment. Furthermore, the potential for di-amination or other side reactions exists.
Trustworthiness of the Protocol: The success of this route is highly dependent on the quality of the starting material and the precise control of the amination conditions. The reaction would need to be carefully monitored to prevent the formation of undesired byproducts. The purification of the final product from unreacted starting material and potential side products would be a critical step in validating the success of the synthesis.
Conclusion and Recommendations
Both synthetic routes presented offer plausible pathways to this compound, each with its own set of advantages and challenges.
-
For academic research and initial exploratory synthesis, Route 1 is recommended. The low cost and availability of 2-aminopyridine make it an attractive starting point. The challenges in controlling the regioselectivity of the chlorination step can also provide a valuable opportunity for methodological development.
-
For process development and scale-up in an industrial setting, Route 2 may be more advantageous, provided that 2,6-dichloro-3-iodopyridine is commercially available at a reasonable cost. The reduction in the number of synthetic steps can lead to significant savings in time and resources. However, the harsh conditions of the amination step would require careful process safety evaluation.
Ultimately, the choice of synthetic route will depend on the specific needs of the research program, including budget, timeline, available equipment, and the scale of the synthesis. This guide provides the foundational information and critical analysis necessary for making an informed decision.
References
- Synthesis method of 2-amino-5-iodopyridine. CN110590652B.
- A method for preparation of 2-amino-5-chloro-pyridine. CN106432069A.
- Process for preparing 2-amino-5-chloropyridine. US3985759A.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-5-iodopyridin-2-amine
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 6-Chloro-5-iodopyridin-2-amine. As a halogenated pyridine derivative, this compound requires meticulous management to protect laboratory personnel and ensure environmental compliance. The procedures outlined herein are synthesized from established regulatory standards and best practices in chemical waste management, designed for researchers, scientists, and professionals in drug development.
Core Principle: Hazard-Based Waste Management
This dual classification as a halogenated and potentially bioactive compound is the cornerstone of its disposal protocol. The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic compounds (HOCs), often prohibiting land disposal without prior treatment.[1][2] Concurrently, the Occupational Safety and Health Administration (OSHA) provides stringent guidelines for handling potentially cytotoxic agents to minimize occupational exposure.[3][4]
Inferred Hazard Profile
Based on data from structurally similar chemicals such as 5-Chloro-6-iodopyridine-2,3-diamine and 2-Amino-5-chloropyridine, the following hazard classifications should be assumed for this compound.[5][6]
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280 |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340 |
This table summarizes likely hazards. Always consult the supplier-specific SDS upon procurement.
Pre-Disposal Operations: Engineering Controls and PPE
The principle of minimizing exposure is paramount.[7] All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of dusts or aerosols.
Personal Protective Equipment (PPE): A multi-layered approach to PPE is non-negotiable.
-
Gloves: Double-gloving with nitrile gloves is required. The outer glove should be discarded immediately into the designated waste stream after handling.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[6]
-
Lab Coat: A dedicated lab coat, preferably a disposable or limited-reuse gown, should be worn.[8]
-
Respiratory Protection: If there is any risk of aerosolization outside of a fume hood, a properly fitted NIOSH-approved respirator is necessary.
The Disposal Workflow: A Step-by-Step Protocol
Improper segregation is a common and dangerous failure point in laboratory safety.[9] this compound waste must never be mixed with general trash or non-hazardous waste streams.
Step 1: Identify and Segregate Waste Streams
At the point of generation, waste must be segregated into distinct, clearly labeled containers.[10]
-
Solid Waste: Includes unreacted reagent, contaminated consumables (weigh boats, filter paper), and grossly contaminated spill cleanup materials.
-
Liquid Waste: Includes reaction mother liquors, solutions containing the compound, and rinsates from cleaning contaminated glassware.
-
Contaminated Sharps: Needles, syringes, or broken glass contaminated with the compound.
-
Contaminated PPE: Gloves, disposable gowns, and bench liners.
Step 2: Containerization and Labeling
Proper containment is crucial to prevent leaks and ensure clear communication of hazards.[11]
-
Select Compatible Containers: Use only containers made of materials compatible with halogenated organic waste (e.g., glass or high-density polyethylene). The original reagent bottle is often the best choice for unreacted solid waste.[11]
-
Label Accurately: All waste containers must be labeled with a "Hazardous Waste" tag before any waste is added. The label must include:
-
The full chemical name: "this compound"
-
All chemical constituents in the container by percentage.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant," "Halogenated").
-
The accumulation start date.
-
-
Keep Containers Closed: Containers must be securely sealed at all times, except when actively adding waste.[9]
Step 3: Managing Specific Waste Forms
-
Grossly Contaminated Solids:
-
Carefully transfer any unreacted or waste this compound solid into a designated solid waste container using a dedicated spatula or scoop.
-
Place all contaminated disposables (gloves, weigh paper, wipes) into the same container.
-
-
Contaminated Solvents and Solutions:
-
Collect all liquid waste containing this compound in a dedicated, labeled liquid waste container.
-
Crucial: This waste stream must be labeled as "Halogenated Organic Waste." Do not mix with non-halogenated solvent waste.[10]
-
-
Empty Reagent Bottles & "Trace" Contamination:
-
An empty container that held this compound is still considered hazardous waste.
-
It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[11]
-
The rinsate from this procedure is hazardous liquid waste and must be collected in the halogenated waste container.[11]
-
After triple-rinsing, the container label must be defaced or removed before disposal as regular lab glass.[11]
-
-
Spill Management:
-
Evacuate and restrict access to the spill area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Carefully collect the absorbed material using non-sparking tools and place it in the designated solid hazardous waste container.[12]
-
Decontaminate the spill surface with a suitable solvent, followed by soap and water. Collect all cleaning materials as solid hazardous waste.
-
Final Disposal Pathway: The Role of Professional Services
Under no circumstances should this chemical be disposed of via sink or drain. Due to its classification as a halogenated organic compound, the final disposal method will almost certainly be high-temperature incineration at a licensed hazardous waste facility.[13]
-
Arrange for Pickup: Store the properly labeled and sealed waste containers in a designated satellite accumulation area.
-
Documentation: Ensure all institutional and regulatory paperwork is completed for the waste pickup.
-
Professional Disposal: Transfer the waste to your institution's Environmental Health and Safety (EHS) department or a contracted professional waste management service for final disposal in compliance with EPA regulations (specifically 40 CFR Part 268).[2][9]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste generated from this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- OSHA. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy, 43(5), 1193–1204. [Link]
- SCION Instruments.
- Environmental Marketing Services. (2025). Effective Lab Chemical Waste Management. [Link]
- Ace Waste.
- Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
- ACTenviro. (2024).
- Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
- PubMed. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. [Link]
- U.S. Environmental Protection Agency (EPA).
- eCFR.
- PubMed Central.
- U.S. Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. [Link]
- California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. [Link]
- Capot Chemical. Material Safety Data Sheet for 2-Amino-5-iodopyridine. [Link]
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- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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A Senior Application Scientist's Guide to the Safe Handling of 6-Chloro-5-iodopyridin-2-amine
As researchers and scientists in drug development, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, field-tested safety and logistical information for handling 6-Chloro-5-iodopyridin-2-amine, moving beyond mere compliance to instill a culture of proactive safety. The protocols herein are designed as a self-validating system, grounded in established safety principles and authoritative data.
Immediate Hazard Assessment: Know Your Compound
This compound is a halogenated pyridine derivative. Structurally similar compounds exhibit a consistent hazard profile that must be respected. Based on data from analogous compounds, it is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity (Oral, Dermal): Harmful if swallowed or in contact with skin.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
While specific occupational exposure limits (OELs) have not been established for this compound, it is prudent to reference the limits for related compounds as a conservative benchmark for control. For example, the American Conference of Governmental Industrial Hygienists (ACGIH) has set a Threshold Limit Value (TLV) for 2-aminopyridine at a time-weighted average (TWA) of 0.5 ppm (1.9 mg/m³)[1]. The OSHA Permissible Exposure Limit (PEL) for pyridine is a TWA of 5 ppm (15 mg/m³)[2][3][4][5]. Given the lack of specific data for this compound, all handling procedures should aim to keep exposure well below these established limits.
Personal Protective Equipment (PPE): An Absolute Requirement
Engineering controls are the primary defense, but a robust PPE strategy is the essential final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific tasks being performed.
| Task / Scale | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Transfer (<1g) | Chemical splash goggles (ANSI Z87.1 certified) | Double-gloving: Nitrile gloves (minimum 5-mil thickness) for splash protection. Change immediately upon contamination. | Fully-buttoned laboratory coat | Not required if performed within a certified chemical fume hood. |
| Solution Preparation & Reactions | Chemical splash goggles and face shield | Thicker, chemical-resistant gloves (e.g., Butyl rubber or Viton™) over nitrile gloves. Consult manufacturer data for breakthrough times. | Chemical-resistant apron over a laboratory coat | Not required if performed within a certified chemical fume hood. |
| Large-Scale Operations (>10g) | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton™). Ensure no skin is exposed. | Chemical-resistant suit or coveralls | Required if there is any potential for aerosol generation outside of a closed system. A NIOSH-approved respirator with organic vapor cartridges is recommended. |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or coveralls | NIOSH-approved respirator with organic vapor and particulate cartridges. |
Causality of Glove Selection: Standard disposable nitrile gloves offer excellent dexterity for fine tasks but provide only splash protection against many organic compounds[6]. For prolonged contact or immersion, permeation and degradation are critical factors. While specific data for this compound is unavailable, data for related compounds like pyridine show that nitrile is not recommended for extended use. Butyl rubber or Viton™ gloves are superior choices for handling halogenated organic compounds where more than incidental contact is possible[7][8][9]. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Operational Plans: From Weighing to Waste
A proactive safety plan encompasses every stage of the chemical's lifecycle in the laboratory.
The primary risk when handling this solid compound is the generation and inhalation of airborne dust.
Workflow for Weighing Toxic Powders:
Caption: Workflow for Safely Weighing Toxic Powders.
Procedural Steps:
-
Preparation: Always handle this compound within a certified chemical fume hood to control airborne powders. Designate a specific area for this work.
-
Tare Method: Use a container with a secure lid. Tare the lidded container on the analytical balance first.
-
Transfer: Move the tared container into the fume hood. Add the approximate amount of powder, then securely close the lid. This contains any dust.
-
Weigh: Return the closed container to the balance to get the final, accurate weight.
-
Cleanup: Use disposable weigh paper and spatulas where possible. Dispose of them immediately into a designated solid hazardous waste container.
Preventing cross-contamination is crucial. All non-disposable equipment and work surfaces must be decontaminated after use.
-
Select a Solvent: Choose a solvent in which this compound is soluble (e.g., methanol, ethanol).
-
Wipe Down: Moisten a disposable towel with the solvent and wipe down all surfaces, including spatulas, stir bars, and the interior of the fume hood. Do not use dry wipes, which can generate dust.
-
Final Clean: Follow with a wipe-down using a standard laboratory detergent and water.
-
Waste: All towels and wipes used for decontamination must be disposed of as solid hazardous waste[10].
Emergency Response: Spill and Exposure Plan
Preparedness is paramount. Ensure an emergency eyewash station, safety shower, and a chemical spill kit are readily accessible.
For a small solid spill (<1g) within a fume hood:
-
Alert: Notify colleagues in the immediate area.
-
Contain: Do not use a brush or dry towel. Gently cover the spill with an absorbent material from the spill kit to prevent it from becoming airborne.
-
Neutralize/Absorb: For solid spills, gently wet the absorbent material with an appropriate solvent (like water, if compatible) to create a slurry.
-
Collect: Carefully scoop the mixture into a labeled hazardous waste container using spark-proof tools.
-
Decontaminate: Clean the spill area thoroughly following the routine decontamination procedure described above.
-
Dispose: All materials used for the cleanup must be placed in the hazardous waste container.
For larger spills or any spill outside of a fume hood, evacuate the area, close the door, and contact your institution's Environmental Health & Safety (EHS) department immediately.
Spill Response Logic:
Caption: Decision workflow for a solid chemical spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan: Cradle to Grave Responsibility
Proper disposal is a legal and ethical requirement. This compound is a halogenated organic compound and must be disposed of accordingly.
-
Waste Segregation: This compound falls into the halogenated organic waste stream. Never mix it with non-halogenated waste, as this significantly increases disposal costs and complexity[11].
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, disposable spatulas, and cleanup materials, must be collected in a designated, sealed, and clearly labeled container.
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the associated hazards (Toxic, Irritant), and the accumulation start date[12][13][14][15].
-
Storage: Store waste containers in a designated satellite accumulation area within the lab, away from incompatible materials, and in secondary containment. Keep containers closed except when adding waste.
By integrating these detailed protocols into your daily workflow, you build a resilient safety culture that protects not only yourself and your colleagues but also the integrity of your research.
References
- Pyridine - IDLH | NIOSH | CDC. Centers for Disease Control and Prevention. [Link]
- 2-AMINOPYRIDINE - ACGIH. American Conference of Governmental Industrial Hygienists. [Link]
- NIOSH Pocket Guide to Chemical Hazards - Pyridine - CDC. Centers for Disease Control and Prevention. [Link]
- PYRIDINE | Occupational Safety and Health Administr
- Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI.
- 4-AMINOPYRIDINE | Occupational Safety and Health Administr
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf.
- 2-AMINOPYRIDINE | Occupational Safety and Health Administr
- Hazardous Waste Management Labeling of Hazardous Waste. CUNY. [Link]
- hazardous waste segreg
- VI. Waste Handling, Labeling, and Storage Requirements | SFA. Stephen F.
- Data Hub - ACGIH. American Conference of Governmental Industrial Hygienists. [Link]
- hazardous waste-container labeling requirements. Hazardous Waste Experts. [Link]
- Decontamination - Biosafety Manual – Stanford Environmental Health & Safety. Stanford University. [Link]
- A Brief Guide To Hazardous Waste Container Labeling Requirements. Hazardous Waste Experts. [Link]
- Laboratory Equipment Decontamination Procedures | Central Michigan University. Central Michigan University. [Link]
- Chapter 7, Biosafety Manual: Decontamination | Environmental Health & Safety | University of Nevada, Reno. University of Nevada, Reno. [Link]
- Chemical Resistance Guide - Columbia | Research. Columbia University. [Link]
- Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc. All American Environmental Services Inc. [Link]
- CHEMICAL HANDLING GLOVE GUIDE - Health, Safety and Environment Office. The Hong Kong University of Science and Technology. [Link]
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- 2. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 5. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
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- 9. Ansell 8th Edition Chemical Resistance Guide - All American Environmental Services Inc [aaesi.com]
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- 11. bucknell.edu [bucknell.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
